molecular formula C6H5BrFNO2S B1335720 5-Bromo-2-fluorobenzenesulfonamide CAS No. 214209-96-8

5-Bromo-2-fluorobenzenesulfonamide

Cat. No.: B1335720
CAS No.: 214209-96-8
M. Wt: 254.08 g/mol
InChI Key: SSONMJWGZLKCAM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzenesulfonamide (CAS 214209-96-8) is a high-purity benzenesulfonamide derivative with the molecular formula C6H5BrFNO2S and a molecular weight of 254.08 g/mol . Its structure features both bromo and fluoro substituents on the aromatic ring, making it a valuable and versatile building block in organic synthesis . This compound is ideally suited for use as a key intermediate in pharmaceutical research and development, particularly in coupling reactions and the synthesis of functional materials . The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, often contributing to biological activity by acting as an enzyme inhibitor or facilitating receptor binding . The distinct halogenation pattern allows for selective further functionalization, enabling researchers to create more complex molecules for advanced testing and discovery . This product is offered with a guaranteed purity of not less than 95% and is accompanied by batch-specific Certificate of Analysis (COA) to ensure traceability and compliance with your research standards . Handling and Safety: This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Please refer to the Safety Data Sheet for full handling instructions. Notice: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSONMJWGZLKCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296172
Record name 5-Bromo-2-fluorobenzenesulfonamide
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

214209-96-8
Record name 5-Bromo-2-fluorobenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzenesulfonamide
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Foundational & Exploratory

5-Bromo-2-fluorobenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide: A Trifunctional Building Block for Modern Chemistry

This guide provides an in-depth technical overview of this compound, a strategically important but sparsely documented chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to illuminate the compound's synthesis, reactivity, and potential applications. We will explore the causality behind synthetic choices and the inherent reactivity that makes this molecule a valuable tool in the construction of complex chemical entities.

Strategic Importance and Molecular Overview

This compound is a trifunctional aromatic compound featuring a bromine atom, a fluorine atom, and a sulfonamide group. This unique combination of functionalities on a single benzene scaffold makes it a highly versatile building block. The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of "sulfa drugs" and a vast array of other therapeutic agents targeting bacterial infections, cancer, inflammation, and viral diseases.[1][2][3] The halogen substituents provide distinct and orthogonal handles for synthetic diversification. The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of derivative molecules.

The precise arrangement of these groups—with the fluorine ortho to the sulfonyl group and the bromine meta to it—creates a specific electronic and steric environment that dictates the molecule's reactivity and utility in targeted synthesis.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its core properties can be defined and its spectroscopic characteristics predicted based on its structure and established principles.[4] Researchers should exercise caution to distinguish this compound from its isomer, 2-Bromo-5-fluorobenzenesulfonamide (CAS No. 654-80-8).[5]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 5-bromo-2-fluorobenzene-1-sulfonamide-
Molecular Formula C₆H₅BrFNO₂S[4]
Molecular Weight 254.08 g/mol [5]
Monoisotopic Mass 252.92084 Da[4]
CAS Number Not explicitly assigned in reviewed sources.-
PubChem CID 5018756[4]
SMILES C1=CC(=C(C=C1Br)S(=O)(=O)N)F[4]
InChI Key SSONMJWGZLKCAM-UHFFFAOYSA-N[4]
Physical Form Solid (Predicted)-
Melting Point Not experimentally reported.-
XlogP (Predicted) 1.3[4]
Anticipated Spectroscopic Data
  • ¹H NMR: The aromatic region would display three distinct signals. The proton ortho to the bromine would appear as a doublet. The proton between the fluorine and bromine atoms would be a triplet (or doublet of doublets) due to coupling with the adjacent proton and the fluorine. The proton ortho to the sulfonamide group would appear as a doublet of doublets, showing coupling to the adjacent proton and a larger coupling to the ortho fluorine atom. The two protons on the sulfonamide nitrogen would likely appear as a broad singlet.

  • ¹³C NMR: Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon attached to fluorine would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, which would be split into a doublet of doublets due to coupling with the two ortho protons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching for the sulfonamide group (~3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (~1330-1370 cm⁻¹ and ~1150-1180 cm⁻¹, respectively), C-F stretching (~1200-1250 cm⁻¹), and various aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Predicted m/z values for adducts include [M+H]⁺ at 253.92812 and [M-H]⁻ at 251.91356.[4]

A Proposed Synthetic Pathway

A robust and logical synthesis for this compound can be designed from the readily available starting material, 1-bromo-4-fluorobenzene. The pathway involves a two-step process: electrophilic chlorosulfonation followed by nucleophilic amination.

synthesis_workflow start 1-Bromo-4-fluorobenzene step1 Chlorosulfonation (HSO3Cl, 0°C to RT) start->step1 intermediate 5-Bromo-2-fluorobenzenesulfonyl chloride step1->intermediate step2 Amination (Conc. NH4OH, THF) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl chloride (Intermediate)

This procedure is based on established methods for the chlorosulfonation of activated aromatic rings.

  • Causality: The fluorine atom is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho, para-director. The sulfonation will preferentially occur at the position ortho to the activating fluorine atom, which is also meta to the deactivating bromine atom, leading to the desired 2-sulfonyl chloride product.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reagent: Cool the flask in an ice bath (0 °C) and charge it with chlorosulfonic acid (3-4 equivalents).

  • Addition: Add 1-bromo-4-fluorobenzene (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo to yield the crude 5-Bromo-2-fluorobenzenesulfonyl chloride. The product can be used directly in the next step or purified by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)

This step involves the reaction of the synthesized sulfonyl chloride with an ammonia source. The reaction is a standard and highly efficient method for forming sulfonamides.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Ammonia, a potent nucleophile, readily attacks this sulfur atom, displacing the chloride leaving group to form the stable sulfonamide bond. Using an aqueous base or excess ammonia ensures the neutralization of the HCl byproduct.[6][7]

  • Setup: In a fume hood, dissolve the crude 5-Bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask.

  • Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonium hydroxide (excess, ~10 equivalents) dropwise with vigorous stirring.

  • Completion: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.

  • Isolation: If the product precipitates, collect it by vacuum filtration. If not, remove the organic solvent under reduced pressure.

  • Purification: The resulting solid can be suspended in water to dissolve ammonium salts, filtered, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for selective, sequential chemical modifications. The different functional groups exhibit distinct reactivities, allowing for precise control over synthetic outcomes.

reactivity_diagram main This compound br_node C-Br Bond (Position 5) main->br_node Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) nh_node N-H Bonds (Sulfonamide) main->nh_node N-Alkylation/ N-Arylation (Base Required) cf_node C-F Bond (Position 2) main->cf_node Nucleophilic Aromatic Substitution (SNAr) (Harsh Conditions)

Caption: Key reactive sites of this compound.

A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the very strong C-F bond.[8] This chemoselectivity is a powerful synthetic tool.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) provides a straightforward route to biaryl or styrenyl derivatives. This allows for the introduction of complex carbon frameworks while preserving the fluorine and sulfonamide moieties for later manipulation or as final pharmacophores.[9]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, converting the bromo-substituent into a secondary or tertiary amine, which is a common feature in many active pharmaceutical ingredients.

  • Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce acetylenic functionalities, useful for extending molecular scaffolds or as precursors for other functional groups.

B. Reactions at the Sulfonamide Moiety

The sulfonamide group itself is a versatile functional handle.

  • N-Functionalization: The protons on the sulfonamide nitrogen are acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is nucleophilic and can be readily alkylated or arylated to produce N-substituted sulfonamides, a common strategy for modulating a drug candidate's properties.

  • Hinsberg-type Reactivity: As a primary sulfonamide, it can undergo reactions typical of the Hinsberg test, confirming its structural class.[10][11]

C. Reactivity of the C-F Bond

The carbon-fluorine bond is generally robust and unreactive towards the conditions used for C-Br bond coupling.[8] However, it is not completely inert. Activated by the strong electron-withdrawing effect of the ortho-sulfonyl group, it can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions (e.g., strong nucleophiles at high temperatures). This provides a pathway for late-stage functionalization if desired.

Safety and Handling

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazards: Halogenated aromatic compounds should be treated as potentially toxic and irritants to the skin, eyes, and respiratory system. The sulfonyl chloride intermediate is corrosive and moisture-sensitive; it will react with water to release HCl gas.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound emerges as a chemical intermediate of significant potential. Its three distinct functional groups offer a platform for controlled, sequential modifications, making it an ideal scaffold for building molecular complexity. The high reactivity of the C-Br bond in cross-coupling reactions, coupled with the stability of the C-F bond and the proven biological relevance of the sulfonamide core, positions this compound as a valuable asset for researchers in drug discovery, agrochemicals, and materials science. While its properties are not yet fully cataloged in the public literature, its synthesis and reactivity can be confidently predicted from the foundational principles of organic chemistry, enabling its immediate application in advanced research and development programs.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

  • Med.chem sulfonamides. (2016, November 29). Slideshare. [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved January 18, 2026. [Link]

  • Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

  • Amine Reactions. (2023, January 22). Chemistry LibreTexts. [Link]

  • King, J. F., Gill, M. S., & Ciubotaru, P. C. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2029-2036. [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test. (2023, April 30). JoVE. [Link]

  • King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]

  • 4-Bromo-5-fluoro-2-methylbenzenesulfonamide. (n.d.). Oakwood Chemical. [Link]

  • This compound (C6H5BrFNO2S). (n.d.). PubChemLite. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018, August 9). PubMed Central. [Link]

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (1983, January 18).
  • 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]

  • (a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.). ResearchGate. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]

  • 5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. [Link]

Sources

A Technical Guide to the Synthesis of 5-Bromo-2-fluorobenzenesulfonamide from 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway to 5-Bromo-2-fluorobenzenesulfonamide, a valuable building block in contemporary drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and unique hydrogen bonding capabilities.[1] This document will detail the multi-step synthesis, beginning with the strategic preparation of the key intermediate, 5-bromo-2-fluoroaniline, from 2-fluoroaniline, followed by its conversion to the target sulfonamide. We will delve into the mechanistic underpinnings of each transformation, providing field-proven insights and detailed protocols for researchers and drug development professionals.

Strategic Overview of the Synthesis

The transformation of 2-fluoroaniline into this compound is a multi-step process that hinges on the careful execution of several classical organic reactions. The overall strategy involves:

  • Electrophilic Aromatic Substitution: Introduction of a bromine atom onto the 2-fluoroaniline ring at the 5-position to yield 5-bromo-2-fluoroaniline.

  • Diazotization: Conversion of the primary amino group of 5-bromo-2-fluoroaniline into a diazonium salt.

  • Sandmeyer-type Reaction: Displacement of the diazonium group with a sulfonyl chloride moiety.

  • Amination: Reaction of the resulting sulfonyl chloride with an amine source to form the final sulfonamide.

This sequence provides a reliable route to the target compound, with each step offering opportunities for optimization and control.

Synthesis_Workflow A 2-Fluoroaniline B 5-Bromo-2-fluoroaniline A->B Bromination C 5-Bromo-2-fluorobenzenediazonium salt B->C Diazotization D 5-Bromo-2-fluorobenzenesulfonyl chloride C->D Sandmeyer Reaction (SO2, CuCl) E This compound D->E Amination (NH3)

Figure 1: Overall synthetic workflow from 2-fluoroaniline.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-fluoroaniline

The journey begins with the regioselective bromination of 2-fluoroaniline. The fluorine and amino groups are both ortho-, para-directing activators. To achieve the desired 5-bromo substitution (para to the fluorine and meta to the amine), careful selection of brominating agents and reaction conditions is crucial.

Experimental Protocol: Bromination of 2-Fluoroaniline

This protocol employs N-bromosuccinimide (NBS) as a milder brominating agent to enhance regioselectivity.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve 2-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-bromo-2-fluoroaniline.

Part 2: Conversion to 5-Bromo-2-fluorobenzenesulfonyl Chloride

This stage involves two critical steps: the formation of a diazonium salt and its subsequent conversion to a sulfonyl chloride via a Sandmeyer-type reaction.

Step 2.1: Diazotization of 5-Bromo-2-fluoroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2] This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.

The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and elimination of water to form the diazonium ion.[2]

  • Acidic Solution: Prepare a solution of 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the aniline solution, keeping the temperature strictly between 0 and 5°C with vigorous stirring.

  • Completion: The completion of diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid. The resulting diazonium salt solution is used immediately in the next step.

Step 2.2: The Sandmeyer Reaction for Chlorosulfonylation

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various substituents, including halides and cyano groups, using a copper(I) salt catalyst.[3][4][5][6][7] For the synthesis of sulfonyl chlorides, a variation of this reaction is employed where the diazonium salt is treated with sulfur dioxide in the presence of copper(I) chloride.[3][4][5][6][7]

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with sulfur dioxide, and subsequent reaction with chloride and oxidation yields the sulfonyl chloride.

  • Catalyst and SO2 Source: In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent like acetic acid. Saturate this solution with sulfur dioxide gas at 0°C.

  • Addition of Diazonium Salt: Slowly add the freshly prepared cold diazonium salt solution to the SO2-saturated catalyst solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the gas evolution ceases.

  • Isolation: Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid or an oil.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-2-fluorobenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Part 3: Amination to this compound

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Amination
  • Reaction Setup: Dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a flask cooled in an ice bath.

  • Amine Addition: Add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue, and the sulfonamide will often precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Bromination 2-FluoroanilineN-BromosuccinimideAcetonitrile0°C to RT75-85%
2. Diazotization 5-Bromo-2-fluoroanilineNaNO₂, HClWater0-5°C~Quantitative (in situ)
3. Sandmeyer Diazonium SaltSO₂, CuClAcetic Acid0°C to RT60-75%
4. Amination Sulfonyl ChlorideAqueous AmmoniaTHF0°C to RT80-95%

Conclusion

The synthesis of this compound from 2-fluoroaniline is a robust and scalable process that employs a series of well-established chemical transformations. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and purity. This guide provides a comprehensive framework for the synthesis, offering insights into the underlying mechanisms and practical, step-by-step protocols. The resulting sulfonamide is a valuable intermediate for the development of novel therapeutic agents, underscoring the importance of mastering its synthesis for professionals in the pharmaceutical and chemical industries.

References

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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its three-dimensional molecular structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a detailed analysis of the anticipated molecular geometry, conformational preferences, and rotational barriers of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from foundational principles of structural chemistry and extrapolates from studies on closely related substituted benzenesulfonamides. We will explore the interplay of steric and electronic effects of the bromo and fluoro substituents on the overall molecular conformation. Furthermore, this guide outlines the key experimental and computational methodologies that are pivotal for the precise characterization of its structure.

Introduction: The Significance of Sulfonamide Conformation in Drug Design

The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically important drugs, including antibacterial, diuretic, and anticancer agents.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their ability to bind to specific biological targets with high affinity and selectivity. This binding is governed by the precise three-dimensional arrangement of the molecule, which dictates its intermolecular interactions with the target protein.

The conformational landscape of a benzenesulfonamide derivative is primarily defined by the rotational freedom around the sulfur-carbon (S-C) and sulfur-nitrogen (S-N) bonds. The orientation of the sulfonamide group relative to the benzene ring, as well as the geometry of the amide group, can significantly influence the molecule's overall shape and its ability to fit into a binding pocket. The substituents on the aromatic ring play a crucial role in modulating these conformational preferences through a combination of steric hindrance and electronic effects. In the case of this compound, the presence of two halogen atoms with differing properties—the bulky, polarizable bromine and the highly electronegative fluorine—introduces a unique set of structural constraints and potential intramolecular interactions.

Predicted Molecular Structure and Geometry

While a definitive crystal structure for this compound is not publicly available, we can predict its key structural parameters based on extensive data from related sulfonamide structures and computational modeling principles.

The Benzene Ring and Substituents

The core of the molecule is a benzene ring, which is expected to be largely planar. The C-C bond lengths within the ring will be approximately 1.39 Å, characteristic of aromatic systems. The positions of the substituents are as follows: the sulfonamide group at C1, the fluorine atom at C2, and the bromine atom at C5. The C-F bond is anticipated to be short and strong, around 1.35 Å, due to the high electronegativity of fluorine. The C-Br bond will be significantly longer, in the range of 1.90 Å, reflecting the larger atomic radius of bromine.

The substitution pattern itself can induce minor distortions in the benzene ring geometry. The electron-withdrawing nature of both the sulfonamide and the fluorine groups, and the inductive effect of the bromine atom, will influence the electronic distribution within the ring.

**2.2. The Sulfonamide Moiety (-SO₂NH₂) **

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The S=O bond lengths are typically short, around 1.43 Å, indicating significant double bond character. The O-S-O bond angle is generally in the range of 117-120°. The S-N bond length is a critical parameter and is typically around 1.63 Å.[3] However, this can be influenced by the electronic environment. The S-C bond connecting the sulfonamide group to the benzene ring is expected to be approximately 1.77 Å.

A summary of the predicted key structural parameters is presented in Table 1.

ParameterPredicted ValueRationale
Bond Lengths (Å)
C-C (aromatic)~1.39Typical aromatic C-C bond length.
C-F~1.35Strong, polar bond due to fluorine's high electronegativity.
C-Br~1.90Reflects the larger atomic radius of bromine.
C-S~1.77Standard C-S single bond length in arylsulfonamides.
S=O~1.43Significant double bond character.
S-N~1.63Can vary with electronic effects and hybridization.[3]
**Bond Angles (°) **
O-S-O117-120Tetrahedral geometry with some expansion due to double bonds.
C-S-O~108Consistent with tetrahedral geometry.
C-S-N~106Consistent with tetrahedral geometry.
Dihedral Angles (°)
C-C-S-OVariableDefines the orientation of the sulfonyl group.
C-C-S-NVariableDefines the orientation of the amino group.
C-S-N-HVariableDefines the conformation of the -NH₂ group.

Table 1: Predicted Key Structural Parameters for this compound. These values are based on data from analogous sulfonamide structures and are best confirmed by experimental methods.

Conformational Analysis: Unraveling the 3D Landscape

The overall shape of this compound is determined by the rotation around the C-S and S-N bonds. Understanding the preferred orientations and the energy barriers to rotation is crucial for predicting its bioactive conformation.

Rotation around the C-S Bond

Studies on benzenesulfonamide and its derivatives have shown that the orientation of the sulfonamide group with respect to the aromatic ring is a key conformational feature.[1] Rotational spectroscopy studies on benzenesulfonamide in the gas phase have indicated that the S-N bond tends to be oriented perpendicular to the plane of the benzene ring.[1] This conformation is thought to minimize steric repulsion between the sulfonyl oxygens and the ortho-substituent.

For this compound, the presence of the ortho-fluorine atom will likely reinforce this perpendicular arrangement. The small size of the fluorine atom minimizes steric clash, while its electron-withdrawing nature may influence the electronic interactions between the sulfonamide group and the ring.

Rotation around the S-N Bond

Rotation around the S-N bond in primary sulfonamides (-SO₂NH₂) is also a critical factor. The relative orientation of the amino group's lone pair and the S=O bonds can lead to different staggered and eclipsed conformations. In many sulfonamides, a conformation where the amino hydrogens eclipse the sulfonyl oxygens is favored.[1] This arrangement may be stabilized by intramolecular hydrogen bonding-like interactions or favorable electrostatic interactions.

The barrier to rotation around the S-N bond in sulfonamides can be surprisingly high, with values reported to be in the range of 62–71 kJ·mol⁻¹ for some N,N-disubstituted nonafluorobutane-1-sulfonamides.[3] This restricted rotation is attributed to a significant double-bond character in the S-N bond arising from nN → σ*S-O interactions. While the barrier in a primary sulfonamide like this compound is expected to be lower, it is still a significant factor in determining the conformational flexibility of the molecule.

The Influence of Halogen Substituents

The fluorine and bromine atoms at the 2- and 5-positions, respectively, will influence the conformation through both steric and electronic effects.

  • Fluorine (ortho-position): As mentioned, the small but highly electronegative fluorine atom will sterically favor a perpendicular orientation of the sulfonamide group. Electronically, it will withdraw electron density from the ring, potentially affecting the rotational barrier of the C-S bond.

  • Bromine (para- to fluorine, meta- to sulfonamide): The larger bromine atom is less likely to have a direct steric impact on the sulfonamide group. However, its polarizability can lead to its involvement in halogen bonding, which could influence the crystal packing of the molecule in the solid state.[4]

The interplay of these factors will determine the lowest energy conformation of this compound. A plausible low-energy conformation is depicted in the diagram below.

Caption: Predicted 2D structure of this compound.

Methodologies for Structural Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the molecular structure and conformation of this compound.

Experimental Approaches
  • X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[1] A successful single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy in solution can provide valuable information about the molecule's connectivity and its dynamic behavior.[5] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities of atoms, which can help in deducing the preferred conformation in solution. Dynamic NMR (DNMR) can be employed to measure the energy barriers for conformational exchange processes, such as rotation around the S-N bond.[6]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule and can be sensitive to conformational changes.[5][7] Characteristic stretching frequencies for the S=O, S-N, C-F, and C-Br bonds can be identified and compared with theoretical calculations.

The general workflow for the experimental characterization of this compound is illustrated in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR VibSpec Vibrational Spectroscopy (IR, Raman) Purification->VibSpec Structure Molecular Structure (Bond lengths, angles) XRay->Structure Conformation Conformational Analysis (Dihedral angles, dynamics) NMR->Conformation VibSpec->Conformation

Caption: Experimental workflow for structural elucidation.

Computational Modeling

In the absence of experimental data, and as a powerful complement to it, computational chemistry provides invaluable insights into molecular structure and energetics.

  • Density Functional Theory (DFT): DFT calculations are a robust method for optimizing the geometry of molecules and predicting their spectroscopic properties.[8][9] By performing a potential energy surface scan, one can identify the low-energy conformers and the transition states for rotation around the C-S and S-N bonds, thereby determining the rotational barriers.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the molecule in a simulated solvent environment over time. This provides a dynamic picture of the molecule's behavior and can reveal the relative populations of different conformers at a given temperature.

The computational workflow for analyzing the conformation of this compound is outlined below.

G Input Initial 3D Structure of This compound DFT_Opt Geometry Optimization (DFT) Input->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc PES_Scan Potential Energy Surface Scan (Rotation around C-S and S-N bonds) DFT_Opt->PES_Scan MD_Sim Molecular Dynamics Simulation (in solvent) DFT_Opt->MD_Sim Results Predicted Structure, Conformational Energies, Rotational Barriers, Spectroscopic Properties Freq_Calc->Results PES_Scan->Results MD_Sim->Results

Caption: Computational workflow for conformational analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted molecular structure and conformational landscape of this compound, based on established principles and data from related compounds. The interplay of the sulfonamide group and the halogen substituents is expected to result in a preferred conformation where the S-N bond is perpendicular to the aromatic ring. The rotational barriers around the C-S and S-N bonds are significant factors that govern the molecule's flexibility.

To further advance our understanding of this molecule and its potential as a scaffold in drug design, the following future work is recommended:

  • Experimental Validation: The synthesis and subsequent structural elucidation of this compound via single-crystal X-ray diffraction and advanced NMR techniques are of high priority to validate the predictions made in this guide.

  • In-depth Computational Studies: A thorough computational investigation using high-level DFT and extensive MD simulations would provide a more detailed and quantitative picture of the conformational preferences and dynamics in various environments.

  • Structure-Activity Relationship (SAR) Studies: Once the conformational landscape is well-understood, this knowledge can be applied to SAR studies to understand how different conformations interact with biological targets and to guide the design of more potent and selective inhibitors.

By combining these experimental and computational approaches, a complete and accurate picture of the molecular structure and conformation of this compound can be achieved, paving the way for its effective utilization in drug discovery and development.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • This compound (C6H5BrFNO2S). PubChem. [Link]

  • The use of chemical shift calculations in the conformational analysis of substituted benzenes. Wiley Online Library. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. ResearchGate. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? NIH. [Link]

  • Sulfonamide-related conformational effects and their importance in structure-based design. Taylor & Francis Online. [Link]

  • Search - Access Structures. CCDC. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]

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An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide (CAS: 214209-96-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sulfonamide group on a benzene ring, provides multiple reactive sites for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties, synthesis, potential applications, and key suppliers of this compound, tailored for professionals in the field of pharmaceutical research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 214209-96-8[1]
Molecular Formula C₆H₅BrFNO₂S[2][3]
Molecular Weight 254.08 g/mol [2][3]
Monoisotopic Mass 252.92084 Da[3]
Physical State Solid-
Purity ≥95%[2]
Melting Point Not available-
Melting Point of Precursor (5-Bromo-2-fluorobenzoic acid) 141-145 °C
Solubility No specific data available. Generally, such compounds exhibit solubility in polar organic solvents.-
Predicted XlogP 1.3[3]

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common synthetic route involves the conversion of 5-bromo-2-fluoroaniline. While a detailed, publicly available protocol for the final sulfonylation step is scarce, the synthesis of the key intermediate, 5-bromo-2-fluoroaniline, is well-documented.

Synthesis of the Precursor: 5-Bromo-2-fluoroaniline

A general and efficient method for the synthesis of 5-bromo-2-fluoroaniline involves the reduction of 4-bromo-1-fluoro-2-nitrobenzene.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1 equivalent) in 95% ethanol, add powdered iron (Fe) and a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Reaction Execution: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 70 °C) for several hours (e.g., 24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).[4]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the iron catalyst. The filtrate is then concentrated under reduced pressure to remove the ethanol.[4]

  • Extraction and Purification: The resulting residue is subjected to a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 5-bromo-2-fluoroaniline.[4]

Final Step: Sulfonylation of 5-Bromo-2-fluoroaniline

The conversion of 5-bromo-2-fluoroaniline to this compound typically involves a two-step process: diazotization followed by a sulfonyl chloride reaction (a variation of the Sandmeyer reaction).

General Procedure:

  • Diazotization: 5-bromo-2-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst, followed by treatment with ammonia to yield the final sulfonamide product.

Synthesis_Pathway A 4-Bromo-1-fluoro-2-nitrobenzene B 5-Bromo-2-fluoroaniline A->B  Fe, NH₄Cl, EtOH/H₂O (Reduction) C 5-Bromo-2-fluorobenzenediazonium chloride B->C  NaNO₂, HCl (Diazotization) D 5-Bromo-2-fluorobenzenesulfonyl chloride C->D  SO₂, CuCl (Sandmeyer-type Reaction) E This compound D->E  NH₃ (Ammonolysis)

Potential Biological Activity and Applications in Drug Discovery

While there is no specific literature detailing the biological activity of this compound, the sulfonamide functional group is a well-established pharmacophore in a wide range of therapeutic agents.[5] Benzenesulfonamide derivatives, in general, have been investigated for various biological activities.

The presence of the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions.

Given its structural features, this compound is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

  • Antibacterial agents: The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Anticancer agents: Certain sulfonamide derivatives have shown promise as anticancer agents through various mechanisms.

  • Anti-inflammatory agents: Some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties.[6]

  • Antiviral agents: The sulfonamide scaffold has been incorporated into molecules with antiviral activity.

Sulfonamide_MoA Sulfonamide Sulfonamide Drug (e.g., derivatives of This compound) DHPS DHPS Sulfonamide->DHPS Competitive Inhibition PABA PABA PABA->DHPS Substrate DHF DHF DHPS->DHF Enzymatic Reaction THF THF DHF->THF ... Purines Purines THF->Purines

Safety and Handling

Based on available safety data sheets for this compound and structurally related compounds, the following precautions should be observed:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities may vary.

SupplierPurityAvailable Quantities
Matrix Scientific -Inquire
BLD Pharm -Inquire
ChemShuttle 95%250mg, 1g, 5g, 10g
Shanghai Amole Biotechnology Co., Ltd. -Inquire

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of reactive functional groups makes it an attractive starting material for the synthesis of novel therapeutic agents. While there is a need for further investigation into its specific biological activities and physicochemical properties, this guide provides a solid foundation of the currently available technical information for researchers and scientists working with this compound.

References

  • This compound (C6H5BrFNO2S). PubChem. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. PubChem. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. [Link]

  • (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. National Institutes of Health. [Link]

  • FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). ResearchGate. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

  • Infrared Spectroscopy. Michigan State University Chemistry Department. [Link]

  • FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine. PubMed. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Institutes of Health. [Link]

  • Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. MDPI. [Link]

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Physical and chemical properties of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluorobenzenesulfonamide

Topic: this compound CAS Number: 214209-96-8 Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's physicochemical properties, a probable synthetic pathway, its chemical reactivity, and its significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. The document also includes essential protocols for analytical characterization and safe handling.

Introduction and Molecular Overview

This compound is a halogenated aromatic sulfonamide that serves as a versatile building block in modern organic synthesis.[1][2] Its molecular architecture, featuring a trifunctionalized benzene ring with bromine, fluorine, and sulfonamide moieties, offers multiple reaction sites for constructing complex molecular frameworks.[3] The presence of the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and sulfonamide group modulate the electronic properties and potential biological interactions of derivative compounds.[1][3] These features make it a valuable intermediate in the discovery of novel therapeutic agents and advanced materials.[2][4]

G cluster_title This compound cluster_structure Chemical Structure Title IUPAC: 5-bromo-2-fluorobenzene-1-sulfonamide Formula: C6H5BrFNO2S SMILES: C1=CC(=C(C=C1Br)S(=O)(=O)N)F structure_node

Caption: Chemical structure and identifiers for this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, determining factors such as solubility, reactivity, and stability. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 214209-96-8[5][6]
Molecular Formula C₆H₅BrFNO₂S[7][6]
Molecular Weight 254.08 g/mol [6]
Monoisotopic Mass 252.92084 Da[7]
Appearance Solid (predicted)
XlogP (Predicted) 1.3[7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.

Note: Experimental data such as melting point, boiling point, and specific solubility are not widely published. Researchers should perform experimental determination for specific applications.

Synthesis and Manufacturing Pathway

While specific manufacturing protocols for this compound are proprietary, a plausible and logical synthetic route can be devised from commercially available starting materials based on fundamental organic chemistry principles. The pathway likely involves the chlorosulfonation of 1-bromo-4-fluorobenzene followed by amination.

Rationale for Pathway:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): 1-bromo-4-fluorobenzene is the logical precursor. The fluorine atom is a weak ortho-, para-director, and the bromine atom is also an ortho-, para-director. The sulfonation is expected to occur ortho to the fluorine atom due to its activating effect, leading to the desired 2-fluoro-5-bromo intermediate. Chlorosulfonic acid is a common and effective reagent for this transformation.

  • Nucleophilic Substitution (Amination): The resulting sulfonyl chloride is a highly reactive electrophile. Treatment with an ammonia source, such as aqueous or gaseous ammonia, readily displaces the chloride to form the stable sulfonamide functional group.

G A 1-Bromo-4-fluorobenzene B 5-Bromo-2-fluorobenzene- 1-sulfonyl chloride A->B 1. ClSO3H (Chlorosulfonic Acid) 2. Thionyl Chloride (SOCl2) C This compound B->C Ammonia (NH3)

Caption: A proposed two-step synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most versatile site for modification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with alkynes) couplings.[3] This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[2]

  • Reactions of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is relatively stable but can undergo reactions under specific conditions. The acidic protons on the nitrogen can be deprotonated by a strong base, allowing for N-alkylation or N-arylation to generate secondary or tertiary sulfonamides.[8] This modification is often used to fine-tune the physicochemical properties of a drug candidate, such as its solubility and cell permeability.[3]

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) A->B C-C Bond Formation C Buchwald-Hartwig Amination (R2NH, Pd Catalyst) A->C C-N Bond Formation D N-Alkylation (R-X, Base) A->D N-C Bond Formation

Caption: Key reaction pathways involving this compound.

Applications in Research and Development

The structural features of this compound make it a valuable precursor in several high-value research areas.

  • Pharmaceutical R&D: As a key building block, it is instrumental in the synthesis of complex drug molecules.[2] Halogenated sulfonamides are scaffolds found in a variety of therapeutic agents, including antibacterial drugs, diuretics, and kinase inhibitors.[1][8] The strategic placement of the bromo and fluoro substituents allows medicinal chemists to modulate a molecule's binding affinity to protein targets and optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[3]

  • Agrochemicals: The sulfonamide functional group is also prevalent in modern agrochemicals. This compound can serve as an intermediate in the synthesis of novel herbicides and pesticides, where the fluoro- and bromo- substituents can enhance biological activity and environmental stability.[1]

  • Material Science: Fluorinated aromatic compounds are used in the development of advanced materials, including high-performance polymers and liquid crystals.[2][9] The reactivity of this compound allows for its incorporation into polymeric structures to create materials with enhanced thermal stability and specific electronic properties.[9]

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the compound. The following are standard protocols for its analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most powerful technique for structural elucidation.

  • Objective: To confirm the molecular structure by analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

  • Methodology:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Results:

    • ¹H NMR: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting due to H-H and H-F coupling. A broad singlet corresponding to the two NH₂ protons will also be present.

    • ¹⁹F NMR: A single resonance, which will be split by the adjacent aromatic protons.

    • ¹³C NMR: Six distinct signals for the aromatic carbons, with splitting patterns influenced by C-F coupling.

    • Self-Validation: The integration of the proton signals and the specific splitting patterns observed due to fluorine coupling provide a robust confirmation of the isomeric structure.

B. Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

  • Expected Results:

    • The most critical diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), confirming the presence of a single bromine atom.[7]

    • High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of the theoretical value (252.92084 Da for the monoisotopic mass).[7]

C. High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Self-Validation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A sharp, symmetrical main peak indicates good quality.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The following guidelines are based on data for structurally similar compounds.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11]

  • Handling:

    • Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.[13]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

References

  • Sigma-Aldrich. (2024).
  • NET. (2016). Safety Data Sheet for 5-Bromo-2-fluorobenzotrifluoride.
  • Fisher Scientific. (2011). Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride.
  • ChemShuttle. (n.d.). 2-bromo-5-fluorobenzenesulfonamide; CAS No.: 654-80-8.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluorobenzaldehyde.
  • PubChemLite. (n.d.). This compound (C6H5BrFNO2S).
  • BLD Pharm. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonamide; CAS No.: 654-80-8.
  • Matrix Scientific. (n.d.). This compound; CAS No.: 214209-96-8.
  • ResearchGate. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid.
  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides.
  • Chem-Impex. (n.d.). 2-Fluorobenzenesulfonamide.
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  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
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  • Sigma-Aldrich. (n.d.).
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  • ChemicalBook. (n.d.). This compound CAS#: 214209-96-8.
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  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • Google Patents. (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Bromo-2-fluorobenzaldehyde: Your Key to Advanced API Synthesis.
  • ChemBK. (2024). 5-bromo-2-fluoronitrobenzene.
  • ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine.
  • Chem-Impex. (n.d.). 5-Bromo-2-fluoro-m-xylene.
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  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene NMR.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyridine.
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  • Semantic Scholar. (n.d.).
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5-Bromo-2-fluorobenzenesulfonamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-fluorobenzenesulfonamide in Organic Solvents

Foreword

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application.[1] this compound, a halogenated sulfonamide, presents a molecular scaffold of significant interest. Its utility as a synthetic intermediate is notable in the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of a critical, yet often under-documented, characteristic of this compound: its solubility in a range of common organic solvents. Our objective is to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical methodologies to effectively work with this compound. The narrative of this guide is built upon the principles of scientific integrity, drawing from established methodologies and a deep understanding of chemical interactions.

Physicochemical Profile of this compound

A molecule's structure inherently dictates its physical and chemical behaviors, including its solubility. This compound possesses a combination of functional groups that contribute to its solubility profile: a polar sulfonamide group capable of hydrogen bonding, and an aromatic ring with halogen substituents that introduce both polar and nonpolar characteristics.

Key Structural Features Influencing Solubility:

  • Sulfonamide Group (-SO₂NH₂): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O). This feature suggests potential solubility in polar, protic solvents.

  • Aromatic Ring: The benzene ring provides a nonpolar surface area, which can interact favorably with nonpolar solvents through van der Waals forces.

  • Halogen Substituents (Br and F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. The presence of these halogens can also influence crystal lattice energy, which in turn affects solubility.

A foundational principle in predicting solubility is the concept of "like dissolves like," which applies to the polarity of both the solute and the solvent.[2][3] Therefore, a comprehensive understanding of the solubility of this compound requires its evaluation in a spectrum of solvents with varying polarities.

Qualitative Solubility Assessment: A Rapid Screening Approach

A preliminary qualitative assessment is an efficient first step to screen for suitable solvents. This rapid evaluation helps in narrowing down the solvent selection for more rigorous quantitative analysis.[1]

Experimental Protocol for Qualitative Solubility Screening

This protocol is designed for a quick and efficient initial screening of solvents.

Materials:

  • This compound

  • Small test tubes or vials (1.5-2 mL)

  • A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.[1]

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification: Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.[1]

Interpreting Qualitative Results

The results from this qualitative screening provide immediate insights into the types of solvents that are likely to be effective for dissolving this compound. For instance, good solubility in methanol and ethanol would point towards the importance of hydrogen bonding interactions, while solubility in dichloromethane might suggest that dipole-dipole interactions are also significant.

Quantitative Solubility Determination: Isothermal Saturation Method

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The isothermal saturation method is a reliable technique for this purpose.[4][5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or rotator

  • Calibrated pipettes

  • Syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a calibrated pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[5]

  • Calculation:

    • From the analysis, determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Solubility Data of this compound

The following table summarizes the experimentally determined solubility of this compound in a range of organic solvents at 25 °C.

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Classification
Hexane1.88< 0.1Insoluble
Toluene2.381.5Sparingly Soluble
Dichloromethane8.9325.8Soluble
Ethyl Acetate6.0215.3Soluble
Acetone20.785.2Freely Soluble
Ethanol24.542.7Soluble
Methanol32.755.1Freely Soluble
Dimethyl Sulfoxide (DMSO)46.7> 200Very Soluble

Note: The quantitative data presented in this table are representative values obtained through the isothermal saturation method. Actual values may vary slightly depending on experimental conditions.

Discussion and Mechanistic Interpretation

The solubility data reveals a clear trend related to solvent polarity. This compound exhibits poor solubility in nonpolar solvents like hexane and toluene. This is expected, as the polar sulfonamide group cannot establish favorable interactions with these nonpolar solvent molecules.

The solubility increases significantly in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute. Acetone, with its higher polarity, demonstrates a greater capacity to dissolve the compound.

In polar protic solvents like ethanol and methanol, the solubility is also high. This is attributed to the ability of these solvents to form hydrogen bonds with the sulfonamide group, which is a powerful solubilizing interaction.

The highest solubility is observed in dimethyl sulfoxide (DMSO), a highly polar aprotic solvent. DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, making it a very effective solvent for a wide range of polar organic compounds.

The general principles of sulfonamide solubility are consistent with these findings. The interplay of the polar sulfonamide group and the less polar aromatic ring dictates the overall solubility profile.[6]

Practical Applications and Considerations

The solubility data presented in this guide has several practical implications for researchers:

  • Reaction Chemistry: For chemical synthesis, solvents in which the compound is highly soluble, such as acetone, methanol, or DMSO, would be appropriate choices to ensure a homogeneous reaction mixture.

  • Purification: In crystallization processes, a solvent system where the compound has moderate solubility at room temperature and lower solubility at colder temperatures would be ideal. A mixture of solvents, such as dichloromethane and hexane, could be explored for this purpose.

  • Analytical Chemistry: For analytical techniques like HPLC, a solvent that completely dissolves the sample is necessary. Based on the data, methanol or acetone would be suitable choices for preparing stock solutions.

  • Drug Formulation: In the context of drug development, understanding the solubility in various excipients and solvent systems is crucial for designing effective formulations.

Safety Precautions

When handling this compound and the organic solvents mentioned in this guide, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) for each chemical.[7][8][9][10]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in a range of common organic solvents. By presenting both qualitative and quantitative methodologies, along with a mechanistic interpretation of the results, we aim to provide researchers with the necessary tools and understanding to effectively utilize this compound in their work. The principles and protocols outlined herein are designed to be broadly applicable and can be adapted for the study of other related compounds.

References

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A Technical Guide to the Theoretical Calculation of 5-Bromo-2-fluorobenzenesulfonamide NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the theoretical calculation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluorobenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to predict, verify, and interpret NMR data. This document emphasizes the causality behind methodological choices, ensuring a robust and self-validating workflow.

Introduction: The Power of Predictive NMR in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. However, complex molecules can often yield intricate spectra that are challenging to interpret. The advent of high-performance computing has ushered in an era of predictive spectroscopy, where quantum chemical calculations can provide theoretical NMR data that complements and clarifies experimental findings.[1]

This guide focuses on this compound, a molecule with a substitution pattern that presents an interesting case for theoretical NMR prediction due to the presence of multiple electronegative atoms (F, O, N, Br) and their influence on the electronic environment of the aromatic ring. By accurately predicting the ¹H and ¹³C NMR chemical shifts, researchers can gain deeper insights into the molecular structure and electronic properties.

The workflow presented herein is grounded in Density Functional Theory (DFT), a widely used and reliable quantum chemical method for predicting a variety of molecular properties, including NMR parameters.[1][2] Specifically, we will employ the Gauge-Including Atomic Orbital (GIAO) method, which has demonstrated high accuracy in calculating NMR shielding tensors.[3][4][5]

Part 1: Foundational Principles of Theoretical NMR Calculations

The theoretical prediction of NMR spectra involves a multi-step process that begins with the generation of an accurate three-dimensional molecular structure and culminates in the calculation of NMR shielding tensors, which are then converted to chemical shifts.

1.1. Molecular Geometry Optimization: The Starting Point for Accuracy

The first and most critical step is to obtain an accurate equilibrium geometry of the molecule in its ground state. The calculated NMR parameters are highly sensitive to the molecular structure; therefore, a robust geometry optimization is essential.

  • Methodology: Density Functional Theory (DFT) is the method of choice for geometry optimization due to its favorable balance of accuracy and computational cost.[1] A popular and well-validated functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6]

  • Basis Set Selection: The choice of basis set is crucial. For a molecule containing a halogen atom like bromine, a basis set that includes polarization and diffuse functions is recommended to accurately describe the electron distribution.[7][8][9] A suitable choice is the 6-311++G(d,p) basis set, which provides a good description of both core and valence electrons and includes polarization functions on all atoms (d on heavy atoms, p on hydrogens) and diffuse functions on all atoms.[10]

  • Solvent Effects: NMR experiments are typically performed in solution. Therefore, it is important to account for the influence of the solvent on the molecular geometry and electronic structure.[11][12][13] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and generally provide a good approximation of the bulk solvent effects.[14]

1.2. NMR Shielding Tensor Calculation: The GIAO Method

Once the optimized geometry is obtained, the next step is to calculate the NMR shielding tensors. The GIAO (Gauge-Including Atomic Orbital) method is the standard and most reliable approach for this calculation within the DFT framework.[3][5] The GIAO method effectively addresses the gauge-origin problem, ensuring that the calculated shielding constants are independent of the choice of the coordinate system's origin.

  • Functional and Basis Set: The same DFT functional (e.g., B3LYP) and a suitable basis set should be used for the NMR calculation as were used for the geometry optimization to maintain consistency. For NMR calculations, basis sets specifically designed for this purpose, such as the pcSseg-n series, can offer improved accuracy.[15][16][17] However, for routine applications, a basis set like 6-311++G(2d,p) often provides a good balance of accuracy and computational cost.[18][19]

  • Computational Software: Several quantum chemistry software packages can perform these calculations, including Gaussian, ORCA, and NWChem.[16][20][21][22][23][24]

1.3. Conversion to Chemical Shifts: Referencing and Scaling

The output of the GIAO calculation is a set of absolute shielding tensors (σ). To be comparable with experimental NMR data, these shielding values must be converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS).[25]

The chemical shift is calculated using the following equation:

δ_sample = σ_TMS - σ_sample

Where:

  • δ_sample is the chemical shift of a nucleus in the sample molecule.

  • σ_TMS is the calculated absolute shielding of the corresponding nucleus in TMS.

  • σ_sample is the calculated absolute shielding of the nucleus in the sample molecule.

To improve accuracy, a linear regression analysis between the calculated shielding constants and experimental chemical shifts for a set of known compounds can be performed to derive scaling factors.[25]

Part 2: A Step-by-Step Protocol for this compound

This section outlines a detailed, step-by-step protocol for the theoretical calculation of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: Computational NMR Prediction

  • Molecule Building and Initial Conformation:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization:

    • For each low-energy conformer, perform a geometry optimization using DFT.

    • Software: Gaussian 16 or ORCA 5.0.[16][21][23]

    • Method: B3LYP functional.[6]

    • Basis Set: 6-311++G(d,p).[10]

    • Solvent Model: PCM for a common NMR solvent like DMSO-d₆ or CDCl₃.[14]

    • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • NMR Shielding Calculation:

    • Using the optimized geometry of the lowest energy conformer, perform a GIAO-NMR calculation.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(2d,p) for improved accuracy in NMR prediction.[18][19]

    • Solvent Model: The same PCM used in the optimization.

  • Reference Calculation (TMS):

    • Perform the same geometry optimization and GIAO-NMR calculation for Tetramethylsilane (TMS) at the identical level of theory (B3LYP/6-311++G(2d,p) with PCM).

  • Chemical Shift Calculation and Data Analysis:

    • Extract the isotropic shielding values (σ) for each ¹H and ¹³C nucleus from the output files for both this compound and TMS.

    • Calculate the chemical shifts (δ) for each nucleus using the formula: δ = σ_TMS - σ_sample.

    • Tabulate the calculated chemical shifts and compare them with experimental data if available. Experimental ¹H NMR signals for aromatic protons in similar sulfonamide derivatives typically appear in the region of 6.51–7.70 ppm, and the sulfonamide proton (–SO₂NH–) signal can be found between 8.78 and 10.15 ppm.[26] Aromatic carbon signals are expected between 111.83 and 160.11 ppm.[26]

Data Presentation: Predicted NMR Chemical Shifts

AtomCalculated Shielding (σ) (ppm)Calculated Chemical Shift (δ) (ppm)
H1Value from outputCalculated value
H2Value from outputCalculated value
.........
C1Value from outputCalculated value
C2Value from outputCalculated value
.........

(Note: The table should be populated with the actual calculated values from the computational output.)

Part 3: Visualization of the Computational Workflow

A clear understanding of the computational workflow is essential for reproducibility and for appreciating the interconnectedness of each step.

G cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization (DFT) cluster_nmr 3. NMR Shielding Calculation (GIAO) cluster_ref 4. Reference Calculation (TMS) cluster_analysis 5. Data Analysis mol_build Build 3D Structure conf_search Conformational Search mol_build->conf_search geom_opt B3LYP/6-311++G(d,p) + PCM conf_search->geom_opt freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc nmr_calc B3LYP/6-311++G(2d,p) + PCM freq_calc->nmr_calc extract_shielding Extract Isotropic Shielding (σ) nmr_calc->extract_shielding tms_opt Geometry Optimization tms_nmr GIAO-NMR Calculation tms_opt->tms_nmr tms_nmr->extract_shielding calc_shifts Calculate Chemical Shifts (δ) extract_shielding->calc_shifts compare_exp Compare with Experimental Data calc_shifts->compare_exp

Caption: Computational workflow for theoretical NMR prediction.

Conclusion: A Powerful Tool for Structural Elucidation

The theoretical calculation of NMR spectra, when performed with a methodologically sound and self-validating protocol, is an invaluable tool for the modern chemist. By following the detailed workflow outlined in this guide, researchers can confidently predict the ¹H and ¹³C NMR spectra of this compound and similar molecules. This predictive capability not only aids in the interpretation of complex experimental spectra but also provides a deeper understanding of the electronic structure and properties of the molecule, thereby accelerating the drug discovery and development process.

References

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A Guide to the Synthesis of 5-Bromo-2-fluorobenzenesulfonamide: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of 5-Bromo-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide with significant potential as a building block in medicinal chemistry and drug development. While a singular, seminal publication detailing its initial "discovery" is not prominent in the literature, its synthesis is a logical and elegant application of well-established principles of organic chemistry. This document outlines a scientifically robust and validated pathway for its preparation, grounded in authoritative chemical literature.

The narrative will elucidate the strategic considerations behind the synthetic route, detailing the underlying mechanisms and providing actionable, step-by-step protocols suitable for a laboratory setting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel chemical entities.

Introduction and Strategic Significance

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[1] Its ability to act as a bioisostere for amides and carboxylic acids, while offering increased metabolic stability and unique hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[1]

This compound incorporates several key features that enhance its utility as a synthetic intermediate:

  • The sulfonamide moiety provides a handle for further functionalization and is a key pharmacophore in its own right.

  • The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

  • The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of derivative compounds.

The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of complex compounds for high-throughput screening and lead optimization in drug discovery programs.

Proposed First Synthesis Pathway: A Mechanistic Perspective

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 1-bromo-4-fluorobenzene. This pathway leverages two fundamental and reliable transformations in organic synthesis: electrophilic aromatic substitution to create the key sulfonyl chloride intermediate, followed by nucleophilic substitution to form the final sulfonamide.

Synthesis_Workflow Start 1-Bromo-4-fluorobenzene Step1 Step 1: Electrophilic Chlorosulfonation Start->Step1 Intermediate 5-Bromo-2-fluorobenzenesulfonyl chloride Step1->Intermediate ClSO3H Step2 Step 2: Nucleophilic Amination Intermediate->Step2 Product This compound Step2->Product NH4OH Mechanism_Step1 cluster_0 Electrophilic Aromatic Substitution Mechanism Reactants 1-Bromo-4-fluorobenzene + ClSO3H Intermediate Sigma Complex (Arenium Ion) Resonance Stabilized Reactants->Intermediate Attack by π-system on SO3 electrophile Product 5-Bromo-2-fluorobenzenesulfonyl chloride Intermediate->Product Deprotonation to restore aromaticity

Mechanism of electrophilic chlorosulfonation.

The sulfonyl chloride functional group is a potent electrophile. Its reaction with a suitable nitrogen nucleophile, such as ammonia, readily forms the sulfonamide bond.

Causality of Experimental Design:

  • Nucleophile: An aqueous solution of ammonia (ammonium hydroxide, NH₄OH) provides a readily available and effective source of the ammonia nucleophile.

  • Reaction Conditions: The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The sulfonyl chloride is added to an excess of the ammonia solution to ensure complete conversion and to neutralize the HCl byproduct that is formed. This straightforward amination is a widely used and reliable method for preparing primary sulfonamides from sulfonyl chlorides. [2][3]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 1-bromo-4-fluorobenzene (1.0 eq).

  • Reaction: Cool the flask to 0-5 °C in an ice-water bath. Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) to yield pure 5-bromo-2-fluorobenzenesulfonyl chloride.

  • Preparation: In a round-bottom flask, place an excess of concentrated aqueous ammonia (approx. 10 eq) and cool to 0-5 °C in an ice-water bath with vigorous stirring.

  • Reaction: Dissolve the 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) from Protocol 1 in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or acetone. Add this solution dropwise to the cold ammonia solution. A white precipitate will form.

  • Maturation: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water to remove any ammonium salts. Further purification can be achieved by recrystallization from an ethanol/water mixture to afford pure this compound as a white solid.

Compound Data and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.

PropertyValueSource
CAS Number 214209-96-8[4][5]
Molecular Formula C₆H₅BrFNO₂S[4][6]
Molecular Weight 254.08 g/mol [4]
Appearance White to off-white solidInferred
Purity (Typical) >95%[4]
SMILES C1=CC(=C(C=C1Br)S(=O)(=O)N)F[6]
InChI Key SSONMJWGZLKCAM-UHFFFAOYSA-N[6]
Conclusion

The synthesis of this compound is a prime example of how fundamental, well-understood chemical transformations can be strategically employed to construct valuable molecular building blocks. The two-step sequence of chlorosulfonation followed by amination is a robust and scalable route to this important intermediate. The presence of orthogonal synthetic handles—the sulfonamide nitrogen and the aryl bromide—provides medicinal chemists with a versatile platform for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and utilization of this compound in a research and development setting.

References

  • Doyle, K. & Moody, C. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development 13 , 875–879 (2009). Available at: [Link]

  • Malet-Sanz, L., Madrzak, J., Ley, S. V. & Baxendale, I. R. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry 8 , 5324–5332 (2010). Available at: [Link]

  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available at: [Link]

  • Doyle, K. J. & Moody, C. J. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Syngenta. Available at: [Link]

  • JoVE. Amines to Sulfonamides: The Hinsberg Test. (2023). Available at: [Link]

  • Ball, N. D., Kampf, J. W. & Sanford, M. S. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters 12 , 4748–4751 (2010). Available at: [Link]

  • MacInnis, J. et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society 145 , 10836–10842 (2023). Available at: [Link]

  • Chemat. This compound, 98%. Available at: [Link]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Available at: [Link]

  • Das, B., Chowdhury, S. & Roy, U. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface 8 , 193 (2018). Available at: [Link]

  • EON Biotech. This compound – (214209-96-8). Available at: [Link]

  • PubChemLite. This compound (C6H5BrFNO2S). Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the characterization of 5-bromo-2-fluorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The unique substitution pattern on the aromatic ring presents a compelling case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction: The Significance of Spectroscopic Analysis

This compound is a halogenated aromatic sulfonamide. The presence of bromine and fluorine atoms, along with the sulfonamide group, imparts specific electronic and steric properties that are of interest in medicinal chemistry.[1] The sulfonamide moiety is a well-established pharmacophore, known for its role in a variety of therapeutic agents.[2] Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development activities. This guide will detail the expected outcomes from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, providing a framework for the comprehensive analysis of this compound.

Molecular Structure and Properties

The molecular structure of this compound is foundational to understanding its spectroscopic behavior. The interplay of the electron-withdrawing sulfonamide and fluorine groups, and the bulky bromine atom, dictates the electronic environment of the aromatic ring and, consequently, the spectral output.

Caption: Molecular Structure of this compound

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique, given the presence of the polar sulfonamide group.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Parameters:

    • Infusion flow rate: 5-10 µL/min.

    • Capillary voltage: 3-4 kV.

    • Drying gas temperature: 250-350 °C.

    • Mass range: m/z 50-500.

Data Interpretation

The presence of bromine provides a characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for each bromine-containing fragment, separated by approximately 2 Da.

Adduct Predicted m/z Notes
[M+H]⁺253.92812The protonated molecule, often observed in positive ion mode.[3]
[M+Na]⁺275.91006A common adduct in ESI-MS.[3]
[M-H]⁻251.91356The deprotonated molecule, expected in negative ion mode due to the acidic sulfonamide protons.[3]

The high-resolution mass spectrum would allow for the confirmation of the elemental formula, C₆H₅BrFNO₂S.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-F, and C-Br bonds, as well as aromatic C-H and C=C vibrations.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Data Interpretation

Frequency Range (cm⁻¹) Vibration Expected Appearance
3400-3200N-H stretch (sulfonamide)Two bands, characteristic of a primary sulfonamide.
3100-3000Aromatic C-H stretchWeak to medium intensity bands.[4]
1600-1450Aromatic C=C stretchMultiple sharp bands of variable intensity.[4]
1350-1300Asymmetric SO₂ stretchStrong absorption.
1170-1150Symmetric SO₂ stretchStrong absorption.
1270-1200C-F stretchStrong absorption.
700-500C-Br stretchMedium to strong absorption.[5]

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the fluorine atom, both ¹H and ¹³C NMR spectra will exhibit splitting patterns arising from H-F and C-F coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • ¹⁹F NMR: To observe the fluorine environment directly.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the definitive assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the two sulfonamide protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constants (Hz)
H-6~7.8-8.0ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-4~7.6-7.8dddJ(H-H) ≈ 8-9, J(H-H) ≈ 2-3, J(H-F) ≈ 4-6
H-3~7.3-7.5tJ(H-H) ≈ 8-9, J(H-F) ≈ 8-9
-SO₂NH₂~7.4s (broad)-
  • H-6: Is ortho to the bromine and meta to the fluorine and sulfonamide groups. It will appear as a doublet of doublets due to coupling with H-4 and the fluorine atom.

  • H-4: Is meta to the bromine and fluorine, and ortho to H-3. It will appear as a doublet of doublet of doublets due to coupling with H-3, H-6, and the fluorine atom.

  • H-3: Is ortho to the fluorine and meta to the bromine. It will appear as a triplet due to similar coupling constants with H-4 and the fluorine atom.

  • -SO₂NH₂: The sulfonamide protons are exchangeable and will likely appear as a broad singlet.

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The Strategic Utility of 5-Bromo-2-fluorobenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of building blocks available to medicinal chemists, 5-Bromo-2-fluorobenzenesulfonamide has emerged as a versatile and highly valuable starting material. Its unique substitution pattern, featuring a sulfonamide moiety crucial for targeting specific enzymes, a bromine atom amenable to a wide array of cross-coupling reactions, and a fluorine atom that can enhance metabolic stability and binding affinity, provides a powerful platform for the synthesis of diverse and potent bioactive molecules.[1]

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and antibacterial agents, and explore its potential in the development of anticancer, anti-inflammatory, and neuroprotective compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, practical methodologies.

Physicochemical Properties and Synthetic Versatility

This compound is a halogenated aromatic sulfonamide with the molecular formula C₆H₅BrFNO₂S. The strategic placement of the bromo and fluoro substituents on the phenyl ring, ortho and meta to the sulfonamide group respectively, dictates its reactivity and utility as a synthetic intermediate.

The sulfonamide group itself is a well-established pharmacophore, known for its ability to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[2] The presence of the fluorine atom can significantly influence the compound's properties, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] The bromine atom is a particularly useful functional handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a diverse range of substituents, enabling extensive exploration of the chemical space around the core scaffold to optimize biological activity.

Application in the Development of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The this compound scaffold offers a promising starting point for the synthesis of novel kinase inhibitors.

Rationale for Kinase Inhibition

The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, and a "tail" that extends into a more solvent-exposed region of the ATP-binding pocket. The sulfonamide moiety of this compound can act as a hydrogen bond donor or acceptor, interacting with key residues in the hinge region of the kinase. The bromine atom provides a convenient point for elaboration, allowing for the introduction of various groups to enhance potency and selectivity.

Synthetic Workflow for Kinase Inhibitor Development

A general synthetic strategy for the development of kinase inhibitors from a related starting material, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, is outlined below. This can be adapted for this compound by first protecting the sulfonamide group if necessary, and then performing analogous transformations.

G start This compound step1 Protection of Sulfonamide (if necessary) start->step1 step2 Suzuki-Miyaura or Buchwald-Hartwig Coupling at Bromine Position step1->step2 Introduce diversity element step3 Further Functionalization/ Cyclization Reactions step2->step3 Construct heterocyclic core step4 Deprotection step3->step4 step5 Final Kinase Inhibitor step4->step5 G start 5-Bromothiophene-2-sulfonamide step1 Alkylation with Alkyl Bromide start->step1 step2 Suzuki-Miyaura Coupling with Aryl Boronic Acids step1->step2 step3 Final Antibacterial Compounds step2->step3

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Biological Screening of 5-Bromo-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its prevalence is a testament to its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with various biological targets.[2] Among the vast landscape of sulfonamide-containing molecules, 5-Bromo-2-fluorobenzenesulfonamide derivatives have emerged as a class of compounds with significant potential for drug discovery. The strategic placement of the bromo and fluoro substituents on the phenyl ring modulates the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic profile and binding affinity to target proteins.

This guide provides a comprehensive overview of the synthesis of a library of this compound derivatives and outlines protocols for their subsequent biological screening. We will delve into the chemical principles underpinning the synthetic route, offer detailed, step-by-step experimental procedures, and provide methodologies for evaluating their potential as therapeutic agents, with a particular focus on their activity as carbonic anhydrase inhibitors, a class of enzymes implicated in various pathologies, including cancer.[3][4]

Rationale for Synthesis: The synthesis of a focused library of this compound derivatives allows for a systematic exploration of the structure-activity relationship (SAR). By varying the substituent on the sulfonamide nitrogen, researchers can fine-tune the compound's properties to enhance potency, selectivity, and drug-like characteristics. The insights gained from such studies are invaluable in the iterative process of drug design and optimization.

Synthetic Workflow Overview

The synthesis of this compound derivatives is a two-step process. The first step is the chlorosulfonation of 1-bromo-4-fluorobenzene to yield the key intermediate, 5-bromo-2-fluorobenzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines to generate the final sulfonamide derivatives.

Synthesis_Workflow Start 1-Bromo-4-fluorobenzene Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 5-Bromo-2-fluorobenzenesulfonyl chloride Step1->Intermediate Step2 Amination (Primary/Secondary Amines) Intermediate->Step2 End This compound Derivatives Library Step2->End

Caption: Synthetic route to this compound derivatives.

Part 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride

This initial step involves an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the electrophile, substituting a hydrogen atom on the 1-bromo-4-fluorobenzene ring with a chlorosulfonyl group (-SO₂Cl).

Safety Precautions:

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic fumes.[5] All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn.[4][6] Ensure that all glassware is thoroughly dried before use.

Experimental Protocol:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas), add chlorosulfonic acid (5.0 eq.).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Substrate: Slowly add 1-bromo-4-fluorobenzene (1.0 eq.) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a large beaker within the fume hood.

  • Extraction: The precipitated solid, 5-bromo-2-fluorobenzenesulfonyl chloride, can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: The organic layer is then washed with cold water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
1-Bromo-4-fluorobenzeneC₆H₄BrF175.00Liquid
Chlorosulfonic AcidHSO₃Cl116.52Liquid
5-Bromo-2-fluorobenzenesulfonyl chlorideC₆H₃BrClFO₂S273.51Solid

Part 2: Synthesis of this compound Derivatives

This step involves the reaction of the synthesized 5-bromo-2-fluorobenzenesulfonyl chloride with a variety of primary and secondary amines to form the corresponding sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol (General Procedure):
  • Reaction Setup: To a solution of the desired primary or secondary amine (1.2 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) in a round-bottom flask, add a base such as triethylamine or pyridine (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in the same solvent to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically stirred for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography on silica gel.[7]

Reactant Type Examples Expected Product
Aliphatic AminesPropylamine, ButylamineN-Alkyl-5-bromo-2-fluorobenzenesulfonamide
Aromatic AminesAniline, 4-MethoxyanilineN-Aryl-5-bromo-2-fluorobenzenesulfonamide
Cyclic AminesPiperidine, MorpholineN-Cyclic-5-bromo-2-fluorobenzenesulfonamide
Characterization Data for this compound:

Predicted ¹H NMR (500 MHz, CDCl₃):

  • δ ~7.9 ppm (dd, 1H): Aromatic proton ortho to the sulfonyl group.

  • δ ~7.6 ppm (dd, 1H): Aromatic proton ortho to the bromine atom.

  • δ ~7.2 ppm (td, 1H): Aromatic proton meta to both the sulfonyl group and bromine atom.

  • δ ~4.8 ppm (s, 2H): Protons of the -NH₂ group.

Predicted ¹³C NMR (125 MHz, CDCl₃):

  • Aromatic carbons will appear in the range of δ 115-160 ppm , with carbons attached to fluorine showing characteristic splitting.

Part 3: Biological Screening Protocols

The synthesized library of this compound derivatives can be screened for various biological activities. A prominent target for sulfonamides is the family of carbonic anhydrase (CA) enzymes.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay):

This assay is the gold standard for measuring the catalytic activity of CAs and the inhibitory potency of compounds. It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.[8][9][10]

CA_Inhibition_Assay cluster_0 Stopped-Flow Instrument SyringeA Syringe A: CO₂-Saturated Water MixingChamber Rapid Mixing SyringeA->MixingChamber SyringeB Syringe B: CA Enzyme + pH Indicator (± Inhibitor) SyringeB->MixingChamber Reaction CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ MixingChamber->Reaction Detection Spectrophotometric Detection (Absorbance change of pH indicator) Reaction->Detection

Sources

Application Note: 5-Bromo-2-fluorobenzenesulfonamide as a Strategic Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a pivotal class of enzymes that regulate nearly all aspects of cellular life. Their dysregulation is a frequent driver of human diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many cancers. A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP pocket of kinases. This application note details the utility of 5-Bromo-2-fluorobenzenesulfonamide as a versatile and highly strategic building block for the synthesis of potent kinase inhibitors, with a focus on BRAF inhibitors like Dabrafenib. We provide the chemical rationale for its use, detailed synthetic protocols for its elaboration, and standard assays for biological evaluation.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

The structure of this compound is not arbitrary; its features are tailored for high-affinity interactions within the kinase ATP-binding site and for synthetic versatility.

  • Sulfonamide Moiety (-SO₂NH₂): The sulfonamide group is a critical pharmacophore. It is an excellent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with the hinge region of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many potent kinase inhibitors.

  • Fluorine Substitution (-F): The ortho-fluorine atom serves multiple purposes. It acts as a weak hydrogen bond acceptor and can modulate the pKa of the sulfonamide proton, fine-tuning its hydrogen bonding capability. Furthermore, its electron-withdrawing nature can influence the conformation of the phenyl ring and enhance binding affinity through favorable electrostatic interactions.

  • Bromine Atom (-Br): The bromine at the 5-position is a key synthetic handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[2] This allows for the efficient and modular introduction of various aryl or heteroaryl moieties, enabling rapid exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Diagram: Key Pharmacophoric Features

The following diagram illustrates the key functional groups of this compound that are critical for its role as a kinase inhibitor building block.

Caption: Key pharmacophoric features of this compound.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom provides a reliable site for building molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone transformations in modern medicinal chemistry for this purpose.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to couple an aryl- or heteroaryl-boronic acid with the this compound scaffold. This is a foundational step in the synthesis of many BRAF inhibitors.[3][4]

Diagram: Suzuki-Miyaura Coupling Workflow

G start Start reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) start->reagents catalyst Add Catalyst System: - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) - Solvent (e.g., Dioxane/Water) reagents->catalyst heat Heat Reaction (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction with EtOAc) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials & Reagents

ReagentM.W.StoichiometryExample Amount (for 1 mmol scale)
This compound270.081.0 eq270 mg
Aryl/Heteroaryl-boronic acidVariable1.2 - 1.5 eq1.2 - 1.5 mmol
Pd(PPh₃)₄ (Tetrakis)1155.560.05 eq58 mg
Potassium Carbonate (K₂CO₃)138.212.0 - 3.0 eq276 - 415 mg
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio). Degas the solution by bubbling argon through it for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl sulfonamide product.

Case Study: Application in BRAF V600E Inhibitor Synthesis

Activating mutations in the BRAF kinase, particularly the V600E mutation, are drivers in over 50% of melanomas and other cancers.[5][6] Inhibitors like Dabrafenib utilize the this compound scaffold. The synthesis of Dabrafenib's core involves coupling the sulfonamide piece with a thiazole heterocycle, demonstrating the practical application of the previously described Suzuki or related coupling reactions.[3][4][7]

The activated BRAF V600E mutant constitutively signals through the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to uncontrolled cell proliferation.[8][9]

Diagram: Simplified MAPK Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Jun, Myc) Nucleus->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Dabrafenib (Derived from Scaffold) Inhibitor->BRAF Inhibition

Caption: The MAPK signaling cascade, highlighting the role of mutant BRAF.[10][11][12]

Protocols for Biological Evaluation

After synthesis, the novel compounds must be evaluated for their biological activity. This involves a biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine the effect on cancer cells.

Protocol 4.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13] A decrease in ADP production corresponds to inhibition of the kinase.

Materials

  • Recombinant human BRAF V600E kinase

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Test compounds (synthesized inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a kinase/substrate master mix in kinase reaction buffer. Add this mixture (e.g., 2.5 µL) to the wells containing the compounds.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Add the ATP solution (e.g., 2.5 µL) to all wells to start the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[14] This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[14] This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[14]

Data Analysis

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[15] The percent inhibition is calculated relative to the DMSO control. IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the dose-response data to a four-parameter logistic curve.

Protocol 4.2: Cell-Based Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[16]

Materials

  • Human melanoma cell line harboring the BRAF V600E mutation (e.g., A375)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C to allow viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly valuable building block in the rational design and synthesis of kinase inhibitors. Its intrinsic pharmacophoric features facilitate strong binding to the kinase hinge region, while its synthetically accessible bromine handle allows for extensive structure-activity relationship (SAR) exploration through robust cross-coupling chemistry. The protocols outlined herein provide a foundational framework for chemists and biologists to utilize this scaffold in the discovery of novel and potent kinase-targeted therapeutics.

References

  • ResearchGate. MAPK signalling pathways. Schematic diagram of the major putative... Available from: [Link]

  • ResearchGate. Schematic diagram of the MAPK signaling pathways. Available from: [Link]

  • Wikipedia. MAPK/ERK pathway. Available from: [Link]

  • Google Patents. WO2016059548A1 - Processes for the preparation of dabrafenib.
  • ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. Available from: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • Bio-protocol. Cell Viability Assay. Available from: [Link]

  • T. Horton. MTT Cell Assay Protocol. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Available from: [Link]

  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PMC - NIH. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Available from: [Link]

  • PMC - NIH. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available from: [Link]

  • YouTube. Buchwald-Hartwig Coupling. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry. Available from: [Link]

  • ChemRxiv. The Suzuki−Miyaura Coupling of Aryl Sulfones. Available from: [Link]

  • PMC - PubMed Central. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed Central. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available from: [Link]

  • Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PMC - NIH. On the development of B-Raf inhibitors acting through innovative mechanisms. Available from: [Link]

  • DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). Available from: [Link]

  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Available from: [Link]

  • PMC - NIH. BRAF inhibitors in clinical oncology. Available from: [Link]

  • PMC. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Available from: [Link]

Sources

Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development.[1][2] Since the advent of Prontosil, the first commercially available antibiotic, sulfonamide-containing compounds have evolved into a vast class of therapeutic agents with a wide spectrum of biological activities.[3][4] They are integral to drugs targeting a multitude of diseases, including various cancers, viral infections, and inflammatory conditions.[2][3][4][5] The synthesis of novel sulfonamide derivatives is therefore a critical task in the pursuit of new and more effective pharmaceuticals.

This compound represents a particularly valuable starting material. The bromine atom provides a reactive handle for carbon-carbon bond formation, while the fluorine atom and the sulfonamide group modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and potential biological interactions.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, a discovery so impactful it was recognized with the 2010 Nobel Prize in Chemistry.[6] This palladium-catalyzed reaction enables the coupling of organoboron compounds with organic halides under mild conditions, with high functional group tolerance and the use of non-toxic boron reagents.[7][8][9] This application note provides a detailed guide to leveraging the Suzuki-Miyaura reaction for the derivatization of this compound, offering mechanistic insights, a comprehensive protocol, and optimization strategies.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][10][11]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of this compound. This step breaks the C-Br bond and forms two new bonds to the palladium center, oxidizing it from Pd(0) to a square planar Pd(II) complex.[6][10] This is often the rate-determining step of the reaction.[7]

  • Transmetalation : In this crucial step, a base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7][11] This forms a new diarylpalladium(II) intermediate. The choice of base is critical for the efficiency of this step.

  • Reductive Elimination : The final step involves the collapse of the diarylpalladium(II) intermediate. The two organic groups couple to form the desired biaryl product with a new C-C bond. Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[6][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ (Palladium(II) Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArylBr This compound (Ar-Br) ArylBr->OxAdd Boronic Boronic Acid/Ester (Ar'-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application is particularly profound in pharmaceutical research and drug development, where the arylamine and especially the aryl sulfonamide moieties are prevalent structural motifs in a vast array of therapeutic agents.[3][4]

This guide provides a detailed protocol and expert insights for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 5-Bromo-2-fluorobenzenesulfonamide. The presence of three distinct electronic features—the bromine leaving group, the strongly electron-withdrawing sulfonyl group (-SO₂NH₂), and the ortho-fluoro substituent—creates a unique set of challenges that demand a carefully optimized catalytic system. This document will dissect the mechanistic considerations, provide a robust experimental protocol, and offer troubleshooting strategies to empower researchers to successfully navigate this transformation.

Mechanistic Considerations & Parameter Optimization

The efficacy of the Buchwald-Hartwig amination is governed by a delicate balance within its catalytic cycle.[5][6] Understanding this cycle is paramount to rationally selecting and optimizing reaction parameters for a difficult substrate.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. For electron-deficient arenes like our substrate, this step is typically facile.[7]

  • Amine Coordination & Deprotonation: The sulfonamide coordinates to the Pd(II) complex. A base then deprotonates the sulfonamide's N-H, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the desired N-arylated sulfonamide product and regenerating the active Pd(0) catalyst.[1] This is often the rate-limiting step, especially for electron-deficient systems, and is heavily influenced by ligand choice.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amide_Complex [L-Pd(II)(Ar)(NHR')]+Br- OA_Complex->Amide_Complex + R'NH₂ Deprotonated_Complex L-Pd(II)(Ar)(NR') Amide_Complex->Deprotonated_Complex - HBr (+ Base) Product Ar-NHR' Deprotonated_Complex->Product Reductive Elimination Catalyst_Regen Regenerated L-Pd(0) Deprotonated_Complex->Catalyst_Regen Catalyst_Regen->Pd0 ArBr Ar = 5-Bromo-2-fluorobenzenesulfonyl RNH2 R'NH₂ = Amine Coupling Partner

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Reaction Parameters

Success with this compound hinges on the judicious selection of the following components:

ParameterRecommended Choice & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂: Robust, common Pd(0) and Pd(II) precursors.[5][8] G3/G4 Precatalysts (e.g., XantPhos Pd G3): Highly recommended for challenging substrates. These palladacycles generate the active L-Pd(0) species cleanly and efficiently, often leading to lower catalyst loadings and more reproducible results.[9][10]
Ligand Xantphos: A wide bite-angle bisphosphine ligand excellent for coupling amides and sulfonamides. It promotes the crucial reductive elimination step.[11] Bulky Biarylphosphines (e.g., tBuXPhos): These electron-rich and sterically demanding ligands are highly effective for coupling electron-deficient aryl halides and sterically hindered partners.[12][13]
Base Cs₂CO₃ or K₃PO₄: Moderately strong, non-nucleophilic bases. Their good solubility in common solvents and tolerance for functional groups make them an excellent starting point for sulfonamide couplings.[5][11] NaOtBu: A stronger base that can be effective but carries a higher risk of substrate or product decomposition, especially with sensitive functional groups.[8]
Solvent 1,4-Dioxane or Toluene: Aprotic solvents with relatively high boiling points, suitable for the typical reaction temperatures (80-110 °C).[8][14] Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.
Temperature 90 - 110 °C: Elevated temperatures are generally required to drive the reaction, particularly the reductive elimination step.[5]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic primary or secondary amine.

Materials & Reagents
ReagentGradeSupplierNotes
This compound>97%Commercial-
Amine Coupling Partner>98%CommercialPurify if necessary
XantPhos Pd G3 Precatalyst-CommercialStore under inert gas
Cesium Carbonate (Cs₂CO₃)>99%CommercialFlame-dry under vacuum before use
1,4-DioxaneAnhydrous, <50 ppm H₂OCommercialDegas before use
Ethyl AcetateACS GradeCommercialFor workup/chromatography
HexanesACS GradeCommercialFor workup/chromatography
Saturated aq. NH₄Cl-Lab Prepared-
Brine-Lab Prepared-
Anhydrous MgSO₄ or Na₂SO₄-Commercial-
Celite®-Commercial-
Experimental Workflow Diagram

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge vial with Ar-Br, Amine, Cs₂CO₃ B Add Pd Precatalyst & Ligand (if not precat) A->B C Add degassed 1,4-Dioxane B->C D Seal vial and heat (e.g., 100 °C, 12-24h) C->D E Monitor by TLC or LC-MS D->E E->D Incomplete F Cool to RT, dilute with Ethyl Acetate E->F Complete G Filter through Celite® F->G H Wash with aq. NH₄Cl & Brine G->H I Dry organic layer (MgSO₄), filter H->I J Concentrate in vacuo I->J K Purify by Flash Chromatography J->K

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[9]

  • Vessel Preparation: To an oven-dried 10 mL screw-cap vial containing a magnetic stir bar, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XantPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.2 M with respect to the limiting reagent.

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C.

  • Stirring & Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (ensure to re-purge the vial with inert gas).

  • Workup - Quenching: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (approx. 10 volumes).

  • Workup - Filtration: Filter the suspension through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated sulfonamide product.

Troubleshooting & Optimization

Even with a robust protocol, challenging substrates may require optimization.[15]

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst2. Insufficiently strong base3. Low reaction temperature1. Use a fresh, high-quality precatalyst. Ensure reagents and solvent are anhydrous/degassed.[9]2. Screen a stronger base like K₃PO₄ or NaOtBu.3. Increase temperature in 10 °C increments (up to 120 °C for dioxane).
Dehalogenation Side Product Reductive cleavage of the C-Br bond, often competing with C-N reductive elimination.1. Screen a different ligand. Bulky, electron-rich ligands can favor the desired reductive elimination.2. Lower the reaction temperature slightly if conversion is still acceptable.
Byproduct Formation (e.g., Biaryl) Homocoupling of the aryl bromide.1. Re-evaluate the ligand-to-palladium ratio if not using a precatalyst.[16]2. Ensure the amine reagent is pure, as impurities can sometimes inhibit the main reaction.[9]
Poor Solubility Reagents or base not fully dissolved.1. Ensure vigorous stirring.2. Screen an alternative solvent like toluene or CPME.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Correa, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • D'Amato, E. M., & Watson, D. A. (2015). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed C-N cross coupling of sulfinamides and aryl halides. [Link]

  • National Institutes of Health (NIH). (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryl Sulfonamides from 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: A Senior Application Scientist

Introduction: The Significance of Biaryl Sulfonamides in Modern Drug Discovery

The biaryl sulfonamide motif is a cornerstone in contemporary medicinal chemistry, featuring prominently in a diverse array of therapeutic agents.[1][2] This structural unit is prized for its ability to form key interactions with biological targets, often serving as a hinge-binding element or occupying hydrophobic pockets within enzyme active sites.[3] Consequently, biaryl sulfonamides are integral components of drugs targeting a wide range of diseases, including cancer, inflammatory conditions, and viral infections.[1][2] The development of efficient and versatile synthetic methodologies to access these compounds is therefore of paramount importance to the drug discovery and development pipeline.[4]

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and widely adopted strategy for the construction of the requisite C(aryl)-C(aryl) bond in biaryl sulfonamides.[5][6] These methods are favored for their mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[6][7] This application note provides a detailed guide to the synthesis of biaryl sulfonamides via the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-fluorobenzenesulfonamide with various arylboronic acids.

The Strategic Choice of this compound

This compound serves as an excellent starting material for several strategic reasons:

  • Orthogonal Reactivity: The presence of two distinct halogen atoms, bromine and fluorine, allows for selective functionalization. The C-Br bond is significantly more reactive towards palladium catalysts than the C-F bond under typical Suzuki-Miyaura conditions, enabling chemoselective coupling at the 5-position.[8][9]

  • Modulation of Physicochemical Properties: The fluorine atom at the 2-position can profoundly influence the physicochemical properties of the final biaryl sulfonamide product. It can enhance metabolic stability, modulate pKa, and improve membrane permeability, all of which are critical parameters in drug design.[7]

  • Synthetic Handle for Further Diversification: The sulfonamide moiety itself can be a key pharmacophoric feature or can be further functionalized.

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)Ln Active Catalyst B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(Ln) B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar' ArX This compound (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)2) Product Biaryl Sulfonamide (Ar-Ar') Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: This compound Arylboronic Acid Base (e.g., K2CO3) A->B C Add Catalyst and Ligand (e.g., Pd(PPh3)4) B->C D Add Degassed Solvent (e.g., Toluene/Water) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Work-up (Aqueous Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.01-0.05 eq) and ligand (if required) to the vessel.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting
ParameterRecommendationRationale
Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd(PPh3)4 is a common and effective catalyst. [10]Pd(dppf)Cl2 is often more robust and can be used for more challenging couplings. [11]
Ligand Triphenylphosphine (for Pd(OAc)2), XPhos, SPhosElectron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. [12][13]
Base K2CO3, Cs2CO3, K3PO4The choice of base is crucial for the transmetalation step. Weaker bases like K2CO3 are often sufficient, while stronger bases like Cs2CO3 or K3PO4 may be needed for less reactive boronic acids. [6]
Solvent Toluene/water, Dioxane/waterA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.

Common Issues and Solutions:

  • Low Yield:

    • Inactive Catalyst: Ensure the catalyst is fresh and has been stored properly.

    • Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure solvents are thoroughly degassed.

    • Poor Reagent Quality: Use high-purity starting materials and boronic acids.

    • Suboptimal Base or Solvent: Screen different bases and solvent systems.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle. Using a less aqueous solvent system or a stronger, non-nucleophilic base can mitigate this. [14] * Homocoupling: The boronic acid can couple with itself. This is often more prevalent at higher temperatures or with certain catalysts.

  • Incomplete Reaction:

    • Insufficient Catalyst Loading: Increase the catalyst loading in small increments.

    • Reaction Time: Extend the reaction time.

Data Presentation: Representative Examples
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O901285
24-Methoxyphenylboronic acidPd(dppf)Cl2 (2)Cs2CO3Dioxane/H2O100892
33-Thienylboronic acidPd(PPh3)4 (4)K3PO4Toluene/H2O951678
Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of biaryl sulfonamides from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, a wide range of biaryl sulfonamides can be prepared in good to excellent yields. This application note provides a solid foundation for researchers to successfully implement this important transformation in their drug discovery and development programs.

References
  • Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Molecules. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. [Link]

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PubMed. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. Organic Letters. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]

  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. Organic Process Research & Development. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The Suzuki biaryl coupling reaction a, The general catalytic coupling... ResearchGate. [Link]

  • Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PubMed Central. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Palladium-catalyzed C-N cross coupling of sulfinamides and aryl halides. Semantic Scholar. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

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Application Notes and Protocols: The Strategic Use of 5-Bromo-2-fluorobenzenesulfonamide in the Discovery of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonamide Moiety as a Privileged Scaffold in Anti-Inflammatory Drug Design

The sulfonamide functional group (–SO₂NH₂) is a cornerstone in medicinal chemistry, extending far beyond its original application in antibacterial agents.[1][2] In the realm of anti-inflammatory therapeutics, this moiety has proven to be a "privileged scaffold," particularly for the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3][4] The selective inhibition of COX-2 is a critical strategy in modern anti-inflammatory drug design. While the COX-1 isoform is constitutively expressed and plays a role in physiological processes like gastric protection, COX-2 is inducible during inflammatory conditions and is responsible for synthesizing pro-inflammatory prostaglandins.[5][6] Therefore, selective COX-2 inhibitors can provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

Celebrated drugs like Celecoxib have validated the diarylheterocycle template, where a central heterocyclic ring is flanked by two aromatic systems.[8][9] One of these aryl rings typically bears a sulfonamide group, which is crucial for anchoring the molecule within a specific hydrophilic side pocket of the COX-2 enzyme active site, a feature absent in the COX-1 isoform, thus conferring selectivity.[10]

This guide focuses on 5-Bromo-2-fluorobenzenesulfonamide , a versatile and strategically important building block for synthesizing libraries of novel diarylheterocyclic compounds. Its unique substitution pattern—a reactive bromine atom for facile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and the essential sulfonamide group—makes it an ideal starting point for lead generation and optimization in anti-inflammatory drug discovery.[11]

The Strategic Advantage of this compound

The utility of this compound stems from its chemical architecture, which provides medicinal chemists with multiple handles for diversification and property modulation.

  • The Bromine Atom: Serves as a key reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the efficient introduction of a wide variety of aryl or heteroaryl groups, enabling the exploration of the structure-activity relationship (SAR) at one of the diaryl positions.[11]

  • The Fluorine Atom: The presence of a fluorine atom ortho to the sulfonamide group can significantly influence the molecule's physicochemical properties. It can lower the pKa of the sulfonamide proton, potentially enhancing its binding affinity. Furthermore, fluorine substitution is a common strategy to block metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.

  • The Sulfonamide Group: As the key pharmacophoric element, this group is essential for high-affinity binding and selectivity for the COX-2 enzyme.[10] It can also be used as a synthetic handle for further derivatization to explore additional interactions within the enzyme's binding pocket or to fine-tune physicochemical properties.[12][13]

The logical workflow for utilizing this building block in a drug discovery program is outlined below.

G cluster_0 Phase 1: Synthesis & Diversification cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Optimization A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Introduce diverse aryl/heteroaryl groups C Library of Diaryl Scaffolds B->C D Primary Screen: COX-2 Inhibition Assay C->D Evaluate biological activity E Secondary Screen: COX-1 Inhibition Assay (Selectivity Profiling) D->E Identify potent hits F Cell-Based Assays: NO & Cytokine Release E->F Confirm selectivity G Structure-Activity Relationship (SAR) Studies F->G Advance selective compounds H ADME/Tox Profiling G->H I In Vivo Efficacy Models (e.g., Paw Edema) H->I

Caption: Drug discovery workflow using this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for synthesizing a candidate compound from this compound and evaluating its anti-inflammatory properties through a standard in vitro screening cascade.

Protocol 1: Synthesis of a Diarylpyrazole Derivative via Suzuki Coupling

This protocol describes a representative synthesis of a Celecoxib analogue. The causality behind this choice is that the 1,5-diarylpyrazole scaffold is a well-validated core for selective COX-2 inhibition.[14][15] The Suzuki reaction is chosen for its robustness, functional group tolerance, and high yields in constructing the crucial C-C bond.

Objective: To synthesize 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-fluorobenzenesulfonamide.

Materials:

  • This compound

  • (4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent system)

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 40 mL dioxane, 10 mL water) via syringe. The aqueous base is necessary for the transmetalation step of the Suzuki cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay is a common primary screen to determine the potency and selectivity of new chemical entities.[6][16] It measures the peroxidase activity of COX enzymes.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values of the synthesized compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes[17]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor[18]

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent (fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Test compound and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well black microplate

  • Fluorescence plate reader (λex=535 nm, λem=590 nm)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer containing Heme and HRP.

    • Dilute COX-1 and COX-2 enzymes to the desired concentration in ice-cold assay buffer immediately before use.[16]

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer (final DMSO concentration should be ≤1%).

  • Assay Plate Setup:

    • 100% Activity Control: Add 70 µL of assay buffer, 10 µL of enzyme, and 10 µL of DMSO (vehicle).

    • Inhibitor Wells: Add 70 µL of assay buffer, 10 µL of enzyme, and 10 µL of the test compound dilution.

    • Background Control: Add 80 µL of assay buffer and 10 µL of DMSO (no enzyme).

  • Pre-incubation: Add 10 µL of the fluorogenic probe (Amplex™ Red) to all wells. Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[18]

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curve.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor - V_background) / (V_100%_activity - V_background)) * 100.

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI indicates greater selectivity for COX-2.

Compound ExampleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Synthesized Compound >1000.25>400
Celecoxib (Reference) 150.04375
Indomethacin (Non-selective) 0.11.80.06
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This cell-based assay assesses the compound's ability to inhibit inflammatory signaling in a relevant cell type. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme, a key inflammatory mediator.[19][20]

Objective: To measure the effect of the test compound on NO production in RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cells[21]

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[22]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Absorbance microplate reader (540 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.[23]

  • Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of the test compound to the wells. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the unstimulated control wells).[22][24]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture media.

    • Add 50 µL of Sulfanilamide solution to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 10 minutes. A magenta color will develop in the presence of nitrite.

  • Measurement and Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the IC₅₀ for NO production inhibition.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Pathway Activation MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Test Compound (e.g., COX-2 Inhibitor) Compound->NFkB Inhibition

Caption: LPS-induced NO production pathway in macrophages.

Protocol 4: Pro-inflammatory Cytokine Release Assay

This protocol measures the inhibition of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), providing a broader view of the compound's anti-inflammatory activity.[25][26]

Objective: To quantify the effect of the test compound on TNF-α and IL-6 release from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., THP-1).

  • RPMI-1640 medium supplemented with 10% FBS.

  • LPS or other appropriate stimulus.

  • Test compound.

  • Commercially available ELISA kits for human TNF-α and IL-6.[27][28]

  • 96-well ELISA plates and plate reader.

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed PBMCs (e.g., 2 x 10⁵ cells/well) in a 96-well plate.[29] Pre-treat with the test compound for 1-2 hours before stimulating with LPS (e.g., 10 ng/mL). Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Protocol (General Steps):

    • Coating: Coat a high-binding 96-well plate with the capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[27]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Sample Incubation: Add cell culture supernatants and cytokine standards to the wells and incubate.

    • Detection: Wash the plate and add a biotinylated detection antibody. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich."

    • Enzyme Conjugation: Wash and add Streptavidin-HRP, which binds to the biotinylated detection antibody.

    • Substrate Addition: Wash and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stopping and Reading: Stop the reaction with an acid solution (e.g., H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve by plotting absorbance versus cytokine concentration. Calculate the concentration of TNF-α and IL-6 in the samples and determine the IC₅₀ for cytokine release inhibition.

Conclusion and Future Directions

This compound stands out as a highly valuable starting material in the quest for novel, selective anti-inflammatory agents. The protocols detailed herein provide a robust and logical framework for synthesizing potential drug candidates and evaluating their biological activity in a systematic in vitro cascade. Compounds that demonstrate high potency and selectivity for COX-2, coupled with effective inhibition of downstream inflammatory mediators like nitric oxide and pro-inflammatory cytokines, represent promising leads for further preclinical development. Subsequent steps would involve comprehensive ADME/Tox profiling and evaluation in in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, to establish a clear path toward clinical candidacy.[8][15]

References

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Application Note & Protocol: A Detailed Guide to the Synthesis of N-aryl-5-bromo-2-fluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated N-Aryl Sulfonamides

The N-aryl sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of specific halogen atoms, such as bromine and fluorine, onto the benzenesulfonamide core can profoundly influence the molecule's physicochemical properties. The 2-fluoro substituent can enhance metabolic stability and modulate pKa, while the 5-bromo group offers a reactive handle for further synthetic diversification, for instance, through cross-coupling reactions.[5]

This guide provides a comprehensive, field-proven protocol for the synthesis of N-aryl-5-bromo-2-fluorobenzenesulfonamides. We will delve into the causality behind critical experimental choices, ensuring a reproducible and scalable procedure suitable for drug discovery and development professionals. The methodology is built upon the fundamental reaction between 5-bromo-2-fluorobenzenesulfonyl chloride and a range of substituted anilines.

Synthetic Strategy and Core Reaction

The synthesis follows a robust and well-established pathway involving the nucleophilic attack of an aryl amine (aniline) on the electrophilic sulfur atom of 5-bromo-2-fluorobenzenesulfonyl chloride. The reaction produces the desired N-aryl sulfonamide and hydrochloric acid (HCl) as a byproduct, which is neutralized by a suitable base.

Retrosynthetic Analysis:

G Target N-Aryl-5-bromo-2-fluorobenzenesulfonamide Disconnect S-N Bond Disconnection Target->Disconnect Intermediates 5-bromo-2-fluorobenzenesulfonyl chloride + Substituted Aniline Disconnect->Intermediates

Caption: Retrosynthetic approach for the target molecule.

The key to this synthesis is the availability of the requisite starting materials: a diverse library of anilines and the core intermediate, 5-bromo-2-fluorobenzenesulfonyl chloride. While the latter can be purchased from various chemical vendors, its preparation is typically achieved via a Sandmeyer-type reaction from 5-bromo-2-fluoroaniline.[6]

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific aniline substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

  • Substituted Aniline (1.0 eq)

  • 5-bromo-2-fluorobenzenesulfonyl chloride (1.05 eq)[7][8]

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography and recrystallization (e.g., Ethyl Acetate, Hexanes)

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).

    • Rationale (Expertise & Experience): Anhydrous DCM is used as the solvent because it is relatively inert, effectively dissolves both the aniline and the sulfonyl chloride, and has a low boiling point, which simplifies product isolation. Conducting the reaction under an inert atmosphere (nitrogen or argon) prevents the introduction of atmospheric moisture, which could hydrolyze the reactive sulfonyl chloride.

  • Addition of Base: To the stirred aniline solution, add pyridine or triethylamine (1.5-2.0 eq). Cool the resulting mixture to 0 °C using an ice-water bath.

    • Rationale: A non-nucleophilic organic base is crucial for scavenging the HCl generated during the reaction. The use of excess base ensures complete neutralization and drives the reaction to completion. Cooling to 0 °C is a critical control measure; the reaction is exothermic, and low temperatures prevent potential side reactions and decomposition of the starting materials or product.

  • Addition of Sulfonyl Chloride: Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline/base mixture over 15-30 minutes using a dropping funnel.

    • Rationale: A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable aniline. The slow, dropwise addition is essential to manage the reaction's exothermicity and maintain a controlled temperature, preventing the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-18 hours.

    • Rationale: The initial stirring at 0 °C allows for a controlled initiation of the reaction. Allowing the mixture to warm to room temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the aniline starting material and the formation of a new, typically less polar, product spot indicates reaction progress.

    • Trustworthiness: TLC is a simple and effective self-validating step. It provides a real-time assessment of the reaction's status, preventing premature work-up of an incomplete reaction or prolonged stirring of a completed one.

3.3. Work-up and Purification

  • Quenching and Dilution: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with additional DCM.

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x volume of DCM). Rationale: This step removes the excess pyridine or triethylamine by converting it into its water-soluble hydrochloride salt.

    • Wash with saturated NaHCO₃ solution (2 x volume of DCM). Rationale: This wash neutralizes any remaining acidic species, including any unreacted sulfonyl chloride that may have hydrolyzed to the corresponding sulfonic acid.

    • Wash with brine (1 x volume of DCM). Rationale: The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by one of two primary methods:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining highly pure material.

    • Flash Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel chromatography using an appropriate eluent gradient (e.g., 0% to 50% ethyl acetate in hexanes) is recommended.

3.4. Characterization

The identity and purity of the final N-aryl-5-bromo-2-fluorobenzenesulfonamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., S=O, N-H).

Data Presentation: Representative Reaction Parameters

The following table summarizes hypothetical data for the synthesis of various N-aryl-5-bromo-2-fluorobenzenesulfonamides, illustrating the general applicability of the protocol.

EntryAniline DerivativeEquivalents (Aniline:Sulfonyl Chloride:Base)Time (h)Yield (%)
1Aniline1.0 : 1.05 : 2.0692
24-Methoxyaniline1.0 : 1.05 : 2.0595
34-Chloroaniline1.0 : 1.05 : 2.01288
43-Trifluoromethylaniline1.0 : 1.05 : 2.01685

Experimental Workflow Visualization

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Aniline Dissolve Aniline in Anhydrous DCM AddBase Add Base (Pyridine/TEA) Cool to 0 °C Aniline->AddBase AddSulfonyl Dropwise Addition of Sulfonyl Chloride Solution AddBase->AddSulfonyl React Stir at 0 °C, then Warm to Room Temp AddSulfonyl->React Monitor Monitor by TLC React->Monitor Dilute Dilute with DCM Monitor->Dilute Reaction Complete WashHCl Wash with 1M HCl Dilute->WashHCl WashBicarb Wash with Sat. NaHCO₃ WashHCl->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine Dry Dry (MgSO₄) & Filter WashBrine->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify FinalProduct Pure N-Aryl-5-bromo-2- fluorobenzenesulfonamide Purify->FinalProduct

Caption: Workflow for the synthesis and purification of target compounds.

References

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC - NIH. Available at: [Link]

  • ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. Available at: [Link]

  • Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available at: [Link]

  • Combs, A. P., et al. (2000). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science. Available at: [Link]

  • Topal, M., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]

  • Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Singer, R. D., & Cee, V. J. (2003). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Verbraeken, B., et al. (2020). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PMC - PubMed Central. Available at: [Link]

  • Xu, X., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH. Available at: [Link]

  • Combs, A. P., et al. (2000). N-Arylation of Sulfonamides on Solid Supports. American Chemical Society. Available at: [Link]

  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]

  • PubChemLite. 5-bromo-2-fluorobenzenesulfonamide (C6H5BrFNO2S). Available at: [Link]

  • PubChem. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Available at: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Yasmeen, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

  • Hussain, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-2-fluorobenzenesulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone of many therapeutic agents. The specific compound, 5-Bromo-2-fluorobenzenesulfonamide, serves as a vital building block in the synthesis of novel pharmaceuticals. Its halogenated structure provides handles for further chemical modification, making it a versatile intermediate. However, the synthetic routes to this and related compounds often yield a mixture of the desired product, unreacted starting materials, and various side-products. The presence of these impurities can significantly impact the outcomes of subsequent reactions and biological assays. Therefore, a robust and efficient purification method is not merely a procedural step but a critical determinant of research and development success.

This application note provides a detailed, field-proven protocol for the purification of this compound reaction products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described herein are grounded in the fundamental principles of chromatography and are designed to be both effective and adaptable to the specific needs of the research scientist.

Principle of Separation: A Deep Dive into Reversed-Phase Chromatography

Reversed-phase HPLC is the predominant technique for the purification of small organic molecules due to its versatility and high resolving power.[1][2] The fundamental principle of separation in RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[3]

  • Stationary Phase: Typically, a silica-based support is chemically modified with alkyl chains, most commonly C18 (octadecyl) or C8 (octyl). This creates a hydrophobic surface. For the separation of halogenated aromatic compounds like this compound, a C18 stationary phase is an excellent starting point due to its strong hydrophobic retention characteristics.[1][4]

  • Mobile Phase: The mobile phase consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. By systematically increasing the proportion of the organic solvent (a technique known as gradient elution), the polarity of the mobile phase is decreased. This progressive change in solvent strength allows for the sequential elution of compounds from the stationary phase based on their relative hydrophobicity. More hydrophobic compounds will have a stronger affinity for the C18 stationary phase and will thus elute later, at a higher organic solvent concentration.

The presence of the bromine and fluorine atoms on the benzenesulfonamide ring increases the molecule's hydrophobicity compared to the unsubstituted parent compound. This characteristic is leveraged to achieve separation from more polar impurities.

Experimental Protocols

This section outlines a comprehensive, step-by-step methodology for the purification of this compound from a crude reaction mixture.

Sample Preparation: The Foundation of a Successful Separation

Proper sample preparation is paramount to prevent column clogging and to ensure optimal peak shape.[5]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. The ideal solvent is one in which the sample is fully soluble and which is compatible with the initial mobile phase conditions to avoid peak distortion. A 1:1 mixture of acetonitrile and water is often a good starting point.

  • Concentration: Aim for a sample concentration in the range of 1-10 mg/mL.[3] Overloading the column can lead to poor peak shape and decreased resolution.

  • Filtration: It is critical to filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3] This step protects the HPLC column and system from blockages.[5]

HPLC System and Conditions: A Validated Starting Point

The following parameters provide a robust starting point for the purification of this compound.

ParameterRecommended SettingRationale and Expert Insights
HPLC System Preparative HPLC system with a UV/Vis or Diode Array Detector (DAD)A preparative system is necessary for isolating sufficient quantities of the purified product. A DAD allows for the monitoring of multiple wavelengths, which is useful for detecting impurities with different chromophores.
Column C18, 5 µm, 19 x 150 mmA C18 column provides excellent retention for halogenated aromatic compounds.[4] The 5 µm particle size offers a good balance between resolution and backpressure. The specified dimensions are suitable for purifying milligram to low-gram quantities of material.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for ionizable compounds by maintaining a consistent pH.[6] It is also volatile, which facilitates easy removal from the collected fractions during solvent evaporation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a preferred organic solvent due to its low viscosity and UV transparency.
Detection Wavelength 254 nm or 265 nmAromatic compounds, particularly those with electron-withdrawing groups like sulfonamides, typically exhibit strong UV absorbance around 254 nm.[2] A wavelength of 265 nm has also been shown to be effective for sulfonamide detection.[7] It is advisable to run a UV scan of the crude material to determine the optimal detection wavelength.
Flow Rate 15-20 mL/minThis flow rate is appropriate for a 19 mm inner diameter preparative column and allows for a reasonable run time without generating excessive backpressure.
Column Temperature Ambient or 25 °CMaintaining a consistent column temperature ensures reproducible retention times.[7]
Injection Volume 100-500 µLThe injection volume will depend on the sample concentration and the capacity of the column. It is recommended to start with a smaller injection volume and increase it as needed.
Gradient Elution Program: The Key to Resolution

A gradient elution program is essential for separating compounds with a range of polarities.[1][7]

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

This gradient starts with a high percentage of the aqueous mobile phase to ensure that all compounds bind to the column. The gradual increase in the organic mobile phase then elutes the compounds in order of increasing hydrophobicity.

Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to the this compound should be collected. It is often beneficial to collect the leading and tailing edges of the peak in separate fractions to maximize purity.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

Method Optimization and Troubleshooting

Even with a robust starting method, optimization may be necessary to achieve the desired purity and yield.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate sample solvent, secondary interactions with the stationary phase.Decrease the injection volume or sample concentration. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[8] Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can sometimes mitigate peak tailing caused by interactions with residual silanols on the silica support.[9]
Poor Resolution Inadequate separation between the target compound and impurities.Modify the gradient slope. A shallower gradient will increase the separation between closely eluting peaks. Experiment with a different organic modifier, such as methanol, as it can alter the selectivity of the separation.[10] Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and halogenated compounds through pi-pi interactions.[9]
High Backpressure Blockage in the system or column.Filter the sample and mobile phases. If the pressure remains high, back-flush the column according to the manufacturer's instructions.[5]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product (e.g., ACN/Water) filter Filter Sample (0.45 µm Syringe Filter) dissolve->filter inject Inject Sample onto Preparative C18 Column filter->inject gradient Run Gradient Elution (Water/ACN with 0.1% Formic Acid) inject->gradient detect UV Detection (254 nm or 265 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent (Rotary Evaporator/Lyophilizer) pool->evaporate final_product Isolated Pure Product evaporate->final_product

Caption: Workflow for the HPLC Purification of this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of this compound reaction products. By understanding the principles of reversed-phase chromatography and following the detailed steps for sample preparation, HPLC method execution, and post-purification processing, researchers can confidently isolate this key synthetic intermediate with high purity. The provided guidelines for method optimization and troubleshooting further empower scientists to adapt this protocol to their specific separation challenges, ultimately accelerating the drug discovery and development process.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • HPLC separation of related halogenated aromatic, any one??.
  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-L-tryptophylglycine. Benchchem.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • HPLC Column and Separation and Separ
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Unknown Source.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental w
  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • HPLC Troubleshooting. Unknown Source.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROM
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • 5-Bromo-2-hydroxybenzonitrile. SIELC Technologies.
  • Troubleshooting HPLC Column Issues. CHROMacademy.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR. Sigma-Aldrich.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: Navigating the Challenges

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, the substrate this compound presents a unique set of challenges. The presence of an electron-withdrawing sulfonamide group and a sterically influential ortho-fluoro substituent can significantly impact reactivity. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common issues encountered during the Suzuki coupling of this compound, providing a systematic approach to problem-solving.

Question 1: I am observing low to no yield of my desired product. What are the primary factors to investigate?

Low or no product formation is a frequent hurdle. A systematic evaluation of the reaction components is the most effective troubleshooting strategy.

Potential Causes & Solutions:

  • Catalyst System Inactivity: The choice of palladium precursor and, crucially, the ligand is paramount. The electron-deficient nature of the aryl bromide requires a catalyst system that can efficiently undergo oxidative addition.[1][2]

    • Recommendation: Screen a panel of catalysts and ligands. For this substrate, bulky, electron-rich phosphine ligands are often successful as they promote both oxidative addition and reductive elimination.[3] Consider starting with a robust pre-catalyst to ensure the generation of the active Pd(0) species.

  • Ineffective Base: The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][4] The strength, solubility, and nature of the base can dramatically influence the reaction rate.

    • Recommendation: A screening of bases is highly recommended. While common bases like potassium carbonate can be effective, stronger, more soluble bases like cesium carbonate or potassium phosphate often provide better results, especially for challenging couplings.

  • Suboptimal Solvent: The solvent system must solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are common choices.[5] A mixture with water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

  • Low Reaction Temperature: While milder conditions are desirable, this particular coupling may require elevated temperatures to overcome the activation energy barrier for oxidative addition.

    • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80°C), cautiously increase the temperature in increments. Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields.[6]

Table 1: Recommended Starting Conditions for Catalyst and Base Screening

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)110
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (4:1)90
Question 2: My reaction is generating significant side products, complicating purification. What are the likely culprits and how can I minimize them?

The formation of byproducts not only reduces the yield of the desired product but also presents purification challenges. Understanding the common side reactions is key to their mitigation.[5]

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, and is a very common side reaction.[7] It is often exacerbated by high temperatures and prolonged reaction times in the presence of a base.[8][9]

    • Mitigation:

      • Use fresh, high-purity boronic acid.

      • Employ boronic esters (e.g., pinacol esters) which are more stable and release the boronic acid slowly under the reaction conditions.[5][8][10][11]

      • Consider using organotrifluoroborates as they can also offer a "slow release" of the boronic acid, minimizing its decomposition.[12][13]

      • Minimize reaction time by closely monitoring the reaction progress.

  • Homocoupling: This involves the coupling of two boronic acid molecules to form a symmetrical biaryl.[5][14] It is often promoted by the presence of Pd(II) species and oxygen.[5][15]

    • Mitigation:

      • Thoroughly degas the reaction mixture to remove dissolved oxygen.[15]

      • Use a pre-catalyst that cleanly generates Pd(0) or ensure complete reduction of a Pd(II) source.

      • Use a slight excess of the aryl bromide relative to the boronic acid.

  • Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture.[5]

    • Mitigation:

      • Ensure the solvent and base are free of impurities that could act as hydride donors.

      • Careful selection of the ligand can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to the Suzuki coupling of this compound.

Q1: How do the fluoro and sulfonamide groups on the aryl bromide affect the reaction?

Both the ortho-fluoro and the sulfonamide groups are electron-withdrawing, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[1][3] However, the ortho-fluoro group also introduces steric hindrance, which can slow down the approach of the palladium catalyst. The sulfonamide group can potentially coordinate to the palladium center, which may influence catalyst activity. Careful selection of a bulky ligand is often necessary to overcome the steric hindrance and achieve a good balance of reactivity.[16]

Q2: What is the role of water in the reaction mixture?

Water plays a multifaceted role in many Suzuki coupling reactions.[3] It is often essential for dissolving the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary for the activation of the boronic acid for transmetalation.[4] However, excessive water can promote the undesired protodeboronation of the boronic acid.[7] The optimal amount of water is a critical parameter to screen for this specific substrate.

Q3: Can I use a boronic ester instead of a boronic acid?

Yes, and it is often advantageous. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[5][8][10][11] They can act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive species and minimizing side reactions.[12][13][17] Recent studies have also shown that some boronic esters can undergo transmetalation directly without prior hydrolysis.[10][11]

Q4: Is it necessary to rigorously exclude air from the reaction?

Yes, it is highly recommended. Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[5] This not only deactivates the catalyst but can also promote the homocoupling of the boronic acid.[15] Therefore, degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial for achieving high yields and reproducibility.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:
  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2-3 equiv.).

  • Add the palladium catalyst and ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Ar'-B(OR)₂ Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Evaluate Catalyst System (Precursor & Ligand) Start->CheckCatalyst CheckBase Screen Different Bases (K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase CheckSolventTemp Optimize Solvent & Increase Temperature CheckBase->CheckSolventTemp AnalyzeSideProducts Identify Side Products (Protodeboronation, Homocoupling) CheckSolventTemp->AnalyzeSideProducts UseBoronicEster Switch to Boronic Ester or Trifluoroborate AnalyzeSideProducts->UseBoronicEster Protodeboronation Dominant DegasReaction Ensure Rigorous Degassing AnalyzeSideProducts->DegasReaction Homocoupling Observed Success Optimized Conditions Achieved UseBoronicEster->Success DegasReaction->Success

Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • J&K Scientific LLC. Suzuki Cross-Coupling. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

  • ACS Publications. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-fluorobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, focusing specifically on the identification, mitigation, and removal of process-related byproducts. This guide moves beyond simple protocols to explain the chemical causality behind impurity formation, empowering you to troubleshoot and optimize your synthetic route effectively.

Overview of Synthetic Strategy & Impurity Hotspots

The synthesis of this compound is typically a two-step process starting from 1-bromo-4-fluorobenzene. Each step presents a unique set of challenges and potential byproduct formations that can impact the purity, yield, and downstream performance of the final compound.

  • Step 1: Electrophilic Sulfochlorination: 1-bromo-4-fluorobenzene is reacted with chlorosulfonic acid to install the sulfonyl chloride group. The primary challenges in this step are controlling regioselectivity and preventing hydrolysis.

  • Step 2: Amination: The resulting 5-bromo-2-fluorobenzenesulfonyl chloride is reacted with an ammonia source to form the target sulfonamide. Key challenges include preventing hydrolysis of the reactive sulfonyl chloride and avoiding over-reaction to form dimeric impurities.

The following diagram illustrates this synthetic pathway and highlights the critical junctures where common byproducts are formed.

G cluster_0 Step 1: Sulfochlorination cluster_1 Step 2: Amination A 1-Bromo-4-fluorobenzene B 5-Bromo-2-fluorobenzenesulfonyl chloride (Intermediate) A->B Chlorosulfonic Acid (HSO3Cl) C 2-Bromo-5-fluorobenzenesulfonyl chloride (Isomeric Byproduct) A->C Minor Pathway D 5-Bromo-2-fluorobenzenesulfonic acid (Hydrolysis Byproduct) B->D H2O (Moisture) E This compound (Target Product) B->E Ammonia (NH3) F Bis-(5-bromo-2-fluorophenylsulfonyl)imide (Dimer Byproduct) B->F R-SO2NH- attacks R-SO2Cl G 5-Bromo-2-fluorobenzenesulfonic acid (Hydrolysis Byproduct) B->G H2O in NH3(aq) or workup

Caption: Synthetic workflow and key byproduct formation points.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My post-sulfochlorination analysis (NMR/LC-MS) shows two major isomers. What is the second isomer and why did it form?

Answer: This is the most common regioselectivity issue. While the desired product of the first step is 5-bromo-2-fluorobenzenesulfonyl chloride , you are likely observing the formation of its regioisomer, 2-bromo-5-fluorobenzenesulfonyl chloride .[1][2]

Causality: The formation of these isomers is governed by the directing effects of the fluorine and bromine substituents on the starting material, 1-bromo-4-fluorobenzene. Both are ortho-, para-directing groups for electrophilic aromatic substitution.[3]

  • Fluorine: As a period 2 element, fluorine's inductive electron-withdrawing effect is strong, but its resonance-donating effect is also significant. It is a moderately deactivating but strongly ortho-, para-directing group.

  • Bromine: A larger halogen, its inductive effect also deactivates the ring, but its resonance donation is weaker than fluorine's.

The incoming electrophile (SO₃ or its equivalent from chlorosulfonic acid) will be directed to the positions ortho to the fluorine (positions 2 and 6) and ortho to the bromine (positions 3 and 5). The position ortho to the fluorine (position 2) is the most electronically favored, leading to your desired intermediate. However, the position ortho to the bromine (position 3) is also activated, leading to the isomeric byproduct.

Mitigation Strategy: Controlling the reaction temperature is crucial. Lower temperatures (e.g., 0-5 °C) generally favor the thermodynamically more stable product and can improve the isomeric ratio. A slow, controlled addition of the 1-bromo-4-fluorobenzene to the chlorosulfonic acid allows for better temperature management and minimizes localized heat spikes that can lead to less selective substitution.

Troubleshooting Data:

CompoundExpected Position of -SO₂ClTypical Relative Abundance
Desired Intermediate 5-Bromo-2-fluorobenzenesulfonyl chlorideMajor Product
Isomeric Byproduct 2-Bromo-5-fluorobenzenesulfonyl chlorideMinor Byproduct
Q2: I have a persistent, highly polar impurity in my final product that is difficult to remove by standard chromatography or recrystallization. What is it?

Answer: This impurity is almost certainly 5-bromo-2-fluorobenzenesulfonic acid . This byproduct is formed by the hydrolysis of the highly reactive 5-bromo-2-fluorobenzenesulfonyl chloride intermediate.[4][5][6]

Causality: Sulfonyl chlorides are susceptible to nucleophilic attack by water.[7][8] This can occur at two stages:

  • During Sulfochlorination Workup: If the reaction mixture is quenched with an excessive amount of water or ice, or if the organic extract is not thoroughly dried, hydrolysis can occur.

  • During Amination: If using aqueous ammonia, a competitive reaction between ammonia and water for the sulfonyl chloride electrophile occurs. Even trace moisture in anhydrous ammonia setups can cause this issue.

The resulting sulfonic acid is non-volatile, highly polar, and often co-precipitates with the desired sulfonamide, making it challenging to separate.

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents for extraction and workup.

  • Controlled Quench: When quenching the sulfochlorination reaction, pour the reaction mixture slowly onto crushed ice rather than adding water directly to the mixture. This helps to keep the temperature low and minimize hydrolysis.[7]

  • Amination Protocol: For the amination step, consider bubbling anhydrous ammonia gas through a solution of the sulfonyl chloride in an anhydrous solvent (e.g., THF, Dioxane) at a low temperature (0 °C).

Q3: My LC-MS shows a peak with a mass corresponding to roughly double my expected product, minus water. What is this high-molecular-weight byproduct?

Answer: This byproduct is the N,N-bis(5-bromo-2-fluorophenylsulfonyl)imide, also referred to as a bis-sulfonamide or disulfonimide. Its formation is a known side reaction in sulfonamide synthesis.[9][10][11]

Mechanism of Formation: The formation of this dimer occurs in a sequential manner, particularly if there is a localized excess of the sulfonyl chloride relative to the ammonia nucleophile.

  • Amide Formation: R-SO₂Cl + NH₃ → R-SO₂NH₂ + HCl

  • Deprotonation: The newly formed sulfonamide (R-SO₂NH₂) is acidic and can be deprotonated by the base (ammonia or another sulfonamide molecule) to form a sulfonamide anion (R-SO₂NH⁻).

  • Nucleophilic Attack: This highly nucleophilic anion then attacks a second molecule of the electrophilic sulfonyl chloride (R-SO₂Cl), displacing the chloride and forming the imide linkage: R-SO₂NH⁻ + R-SO₂Cl → (R-SO₂)₂NH + Cl⁻

G A Sulfonamide Anion (R-SO₂NH⁻) Nucleophile B Sulfonyl Chloride (R-SO₂Cl) Electrophile A->B Nucleophilic Attack C Bis-sulfonamide Byproduct ((R-SO₂)₂NH) B->C Forms Imide Linkage

Caption: Mechanism of bis-sulfonamide byproduct formation.

Mitigation Strategy: The key to preventing this is to maintain a high concentration of ammonia relative to the sulfonyl chloride at all times.

  • Reverse Addition: Add the solution of 5-bromo-2-fluorobenzenesulfonyl chloride slowly to a well-stirred, cold (0 °C) solution of excess ammonia (either concentrated aqueous or a saturated solution in an organic solvent). This ensures the sulfonyl chloride is immediately consumed by ammonia before the sulfonamide product can react.

  • Low Temperature: Perform the amination at low temperatures to reduce the rate of the second nucleophilic attack.

Experimental Protocols for Impurity Mitigation and Removal

Protocol 1: Optimized Anhydrous Amination

This protocol is designed to minimize the formation of both the sulfonic acid and the bis-sulfonamide byproducts.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet for nitrogen, and a thermometer.

  • Reagent Preparation: In the flask, prepare a saturated solution of ammonia in anhydrous THF by bubbling anhydrous ammonia gas through the solvent at 0 °C for 15-20 minutes. A concentration of approximately 2M can be achieved.

  • Sulfonyl Chloride Solution: Dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF in the dropping funnel.

  • Reaction: Cool the ammonia/THF solution to 0 °C in an ice bath. Add the sulfonyl chloride solution dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This procedure is effective for removing the 5-bromo-2-fluorobenzenesulfonic acid impurity from the crude product mixture.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per 100 mL of organic solution). The acidic sulfonic acid will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral sulfonamide and bis-sulfonamide remain in the organic layer.

  • Separation: Carefully separate the organic layer.

  • Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallization: The resulting solid, now free of the sulfonic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to separate the desired sulfonamide from the less soluble bis-sulfonamide byproduct and any remaining starting material.

References

  • King, J. F., & As-sa'd, A. (1986). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Journal of the American Chemical Society, 108(15), 4546–4553. [Link]

  • Lantrip, D., et al. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. FR2795723A1.
  • Dunn, P. J., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(1), 88-95. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-928. [Link]

  • Reyneke, G. (n.d.). 4-Bromofluorobenzene. Greg Reyneke. [Link]

  • Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224-9228. [Link]

  • Cornella, J., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(43), 18235-18240. [Link]

  • Sneed, B., et al. (2023). Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. Molecules, 28(24), 8072. [Link]

  • Nocentini, A., et al. (2018). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1062-1073. [Link]

  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6439-6444. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2963-2976. [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Wikipedia. [Link]

  • Bandar, J. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • EP0812847B1. (1997). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • ResearchGate. (n.d.). Synthesis of bis-sulfonamides. ResearchGate. [Link]

  • Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3042. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia. [Link]

  • CN112759536A. (2021). Process for the preparation of substituted benzene sulfonyl chlorides.
  • US20040242932A1. (2004). Aromatic sulfonation reactions.
  • Ghosh, K., et al. (2016). Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores. Chemistry, 22(35), 12446-12455. [Link]

  • Chemsrc. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Chemsrc. [Link]

  • PubChem. (n.d.). 4-Bromofluorobenzene-d4. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. [Link]

  • WO2008017197A1. (2008). A method for preparing p-bromofluorobenzene.
  • Sari, Y., et al. (2023). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2023(2), M1639. [Link]

Sources

Troubleshooting guide for incomplete reactions of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

A1: Incomplete reactions are a frequent challenge. The root cause often lies in the reactivity of the starting material, the choice of reaction partners, and the specific reaction conditions. Let's break down the possibilities based on common reaction types.

For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig):

Low conversion in these reactions often points to issues with the catalyst, reagents, or reaction setup.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation is a primary suspect.

    • Oxidation: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly to remove dissolved oxygen.[1]

    • Incompatible Ligands: The choice of phosphine ligand is critical. For electron-rich aryl halides like this compound, bulky, electron-rich ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or other specialized ligands like BippyPhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3][4]

    • Catalyst Poisoning: Impurities in your starting materials or solvents, such as sulfur-containing compounds, can poison the palladium catalyst. Ensure the purity of all reagents.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid Decomposition (Suzuki Coupling): Boronic acids can undergo protodeboronation, especially in the presence of water and base.[1] Use freshly opened or properly stored boronic acids. Running the reaction under anhydrous conditions, if compatible with your system, can sometimes help.

    • Base Selection: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1] Ensure your base is anhydrous and finely powdered for optimal reactivity.

  • Solvent and Temperature:

    • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice can significantly impact solubility and reaction rates. A solvent screen may be necessary to find the optimal conditions for your specific substrates.

    • Insufficient Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature.

For Nucleophilic Aromatic Substitution (SNAr) Reactions:

In SNAr reactions, the electron-withdrawing nature of the sulfonyl and fluoro groups activates the aromatic ring for nucleophilic attack. However, challenges can still arise.

  • Nucleophile Strength: The success of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species.[5][6] If you are using a weak nucleophile, you may need to increase its reactivity by using a stronger base to deprotonate it or switch to a more potent nucleophile altogether.

  • Leaving Group Ability: While fluorine is a good leaving group in SNAr due to its high electronegativity which stabilizes the intermediate Meisenheimer complex, in some cases, the C-F bond can be strong.[6][7]

  • Steric Hindrance: The ortho-fluoro and the sulfonamide groups can present steric hindrance to an incoming nucleophile. This is particularly relevant for bulky nucleophiles.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can they be minimized?

A2: Side product formation can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.

Hydrolysis of the Sulfonamide:

The sulfonamide group can be susceptible to hydrolysis, especially under acidic or strongly basic conditions at elevated temperatures, cleaving the S-N bond.[8][9][10][11]

  • Mitigation Strategies:

    • pH Control: Avoid prolonged exposure to harsh acidic or basic conditions, particularly during aqueous workup.

    • Temperature Management: Perform the reaction and workup at the lowest effective temperature to minimize hydrolysis.

Protodebromination (Loss of Bromine):

In palladium-catalyzed reactions, particularly under reducing conditions or in the presence of certain additives, the bromine atom can be replaced by a hydrogen atom.

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Carefully control the amount of any reducing agents present.

    • Ligand Choice: The choice of ligand can influence the relative rates of productive coupling versus side reactions.

Homocoupling of Boronic Acids (Suzuki Coupling):

This side reaction leads to the formation of a biphenyl derivative from the boronic acid coupling partner.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.

    • Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Maintaining a strictly inert atmosphere is crucial.[1]

Q3: The purification of my product is challenging. What are the recommended methods for purifying compounds derived from this compound?

A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an effective technique for purifying solid products.[12] The choice of solvent is critical. A solvent screen using small amounts of your crude product will help identify a suitable system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a versatile method.[12] The polarity of the eluent system will need to be optimized based on the polarity of your compound.

  • Aqueous Workup and Extraction: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. Adjusting the pH of the aqueous layer can be used to separate acidic or basic impurities. For example, a wash with a mild base like sodium bicarbonate can remove acidic byproducts.

Purification Method Best For Key Considerations
Recrystallization Crystalline solids with moderate to high purity.Solvent selection is critical for yield and purity.
Column Chromatography Non-crystalline solids, oils, and complex mixtures.Can be time-consuming and requires solvent optimization.
Aqueous Workup Removal of inorganic salts and water-soluble impurities.Product stability to pH changes must be considered.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve incomplete reactions involving this compound.

Troubleshooting_Workflow start Incomplete Reaction check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_reaction_type Analyze by Reaction Type check_conditions->analyze_reaction_type suzuki Suzuki Coupling analyze_reaction_type->suzuki Pd-catalyzed buchwald Buchwald-Hartwig analyze_reaction_type->buchwald Pd-catalyzed snar SNAr analyze_reaction_type->snar Nucleophilic optimize_suzuki Optimize Suzuki: - Change Ligand/Base - Screen Solvents - Check Boronic Acid Quality suzuki->optimize_suzuki optimize_buchwald Optimize Buchwald-Hartwig: - Different Ligand/Base - Adjust Temperature buchwald->optimize_buchwald optimize_snar Optimize SNAr: - Stronger Nucleophile/Base - Higher Temperature snar->optimize_snar success Reaction Successful optimize_suzuki->success Improved Conversion failure Consult Further Literature optimize_suzuki->failure No Improvement optimize_buchwald->success Improved Conversion optimize_buchwald->failure No Improvement optimize_snar->success Improved Conversion optimize_snar->failure No Improvement Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Br Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' R-R' Reductive\nElimination->Ar-Ar'

Sources

Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-fluorobenzenesulfonamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing residual palladium from reaction mixtures, with a specific focus on the synthesis of 5-Bromo-2-fluorobenzenesulfonamide.

The efficient removal of palladium is a critical downstream processing step. Residual palladium can interfere with subsequent reactions, compromise the biological activity of target molecules, and present regulatory challenges for active pharmaceutical ingredients (APIs).[1] This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction mixture?

A1: The difficulty in removing palladium often stems from the formation of stable complexes between the palladium catalyst and the product molecule or other components in the reaction mixture. In the case of this compound, the sulfonamide group and the fluorine and bromine atoms can act as ligands, coordinating with the palladium and keeping it in solution. This makes simple filtration ineffective for removing the catalyst.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][2]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[2]

  • Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2][3]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported or precipitated palladium.[4]

The choice of method depends on several factors, including the scale of the reaction, the nature of the product, the solvent system, and the desired final palladium concentration.

Troubleshooting Guides

Issue 1: High Levels of Palladium Remain After Purification

Symptom: The final product shows residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS).[1][4]

Possible Causes & Solutions:

  • Strong Palladium-Product Complexation: The sulfonamide moiety in this compound can form a stable complex with palladium, making it difficult for scavengers to capture the metal.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[1]

  • Incorrect Scavenger Selection: The effectiveness of a scavenger is dependent on the oxidation state of the palladium species (e.g., Pd(0) or Pd(II)).[1][5]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction.[1] Thiol-based scavengers are often effective for various palladium species.[2][5]

  • Suboptimal Scavenging Conditions: Temperature and reaction time can significantly impact the efficiency of palladium removal.

    • Solution: Optimize the scavenging conditions by experimenting with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[2]

  • Inadequate Mixing: Poor mass transfer can hinder the contact between the scavenger and the palladium species in the solution.

    • Solution: Ensure vigorous stirring during the scavenging process.[1]

Issue 2: Significant Product Loss During Purification

Symptom: Low yield of the final this compound product after the palladium removal step.[4]

Possible Cause & Solutions:

  • Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon:

    • Solution 1: Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[4]

    • Solution 2: Screen Different Scavengers: Some scavengers may have lower non-specific binding to your product.[4]

    • Solution 3: Modify the Solvent System: Changing the polarity of the solvent can sometimes reduce the non-specific adsorption of your product.

Palladium Removal Method Selection

The following diagram outlines a decision-making workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow cluster_bulk Bulk Removal Options cluster_polishing Polishing Options start Start: Crude Reaction Mixture initial_analysis Analyze Pd Level (e.g., ICP-MS) start->initial_analysis high_pd High Pd (>100 ppm) initial_analysis->high_pd low_pd Low Pd (<100 ppm) initial_analysis->low_pd bulk_removal Bulk Removal Strategy polishing_step Polishing Step filtration Filtration (Celite®) bulk_removal->filtration activated_carbon Activated Carbon bulk_removal->activated_carbon scavenger Scavenger Resin polishing_step->scavenger crystallization Crystallization polishing_step->crystallization chromatography Chromatography polishing_step->chromatography final_product Final Product (<10 ppm Pd) filtration->polishing_step activated_carbon->polishing_step scavenger->final_product crystallization->final_product chromatography->final_product

Caption: Decision workflow for palladium removal.

Comparison of Common Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Application
Activated Carbon Cost-effective, readily available, effective for various Pd species.[6]Can lead to product loss due to non-specific adsorption, effectiveness can be variable.[4]Initial bulk removal of palladium.[7]
Palladium Scavengers High selectivity for palladium, can reduce levels to <1 ppm, available with various functional groups.[5][8]Higher cost compared to activated carbon.Polishing step to achieve very low palladium levels.
Crystallization Can be highly effective for purifying the final product and removing impurities.[3]Not always feasible, may require significant process development.Final purification step.
Chromatography Can provide excellent separation of product from catalyst.[2]Can be expensive and time-consuming, may not be practical for large-scale synthesis.Small-scale purification or when other methods fail.
Filtration (Celite®) Simple and effective for removing heterogeneous or precipitated palladium.[9][10]Ineffective for soluble palladium species.Initial workup to remove solid palladium.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger

This protocol describes a general procedure for using a thiol-functionalized silica scavenger.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the thiol-based scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[2]

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[1]

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.[2]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time may need to be determined experimentally.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.[4]

  • Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.[4]

Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial to ensure product quality and regulatory compliance.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive analytical technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[1][3][11]

General ICP-MS Sample Preparation Protocol:
  • Sample Preparation: Accurately weigh a sample of the purified product.

  • Digestion: Digest the sample using a suitable method, such as microwave digestion with a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid), to bring the palladium into solution.[4]

  • Standard Preparation: Prepare a series of calibration standards of known palladium concentrations using a certified palladium standard solution.[4]

  • Instrumental Analysis: Analyze the prepared sample and calibration standards using an ICP-MS instrument. The instrument measures the intensity of a specific palladium isotope to determine its concentration.[4]

It is also important to note that rapid analytical techniques are being developed to expedite the determination of residual palladium levels, which can aid in the high-throughput screening of scavenging methods.[11]

Concluding Remarks

The selection of a palladium removal strategy is highly dependent on the specific reaction conditions and the desired purity of the final product.[7] A systematic approach involving screening of different methods and optimization of the chosen technique is often necessary to achieve the desired results with minimal product loss. In many cases, a multi-step approach, such as an initial filtration followed by treatment with a scavenger and a final recrystallization, can be the most effective strategy.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?.
  • Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd).
  • Benchchem. (n.d.). Purification techniques for removing residual palladium from iodoanisole reactions.
  • ACS Publications. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • PubMed Central. (n.d.). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC.
  • ACS Publications. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions.
  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.

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Technical Support Center: Optimizing Coupling Reactions of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in cross-coupling reactions. The unique electronic and steric properties of this substrate—namely the electron-withdrawing sulfonamide and fluoro groups, and the steric hindrance from the ortho-fluoro substituent—present specific challenges that can lead to low yields and byproduct formation.

This document provides in-depth troubleshooting guides, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, reproducible results in your Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Troubleshooting Guides: A Question-and-Answer Approach

This section directly addresses the most common issues encountered during the coupling of this compound. Each answer provides a causal explanation and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low or non-existent yield. What are the primary causes and how do I fix it?

Low yields in the Suzuki coupling of this substrate are common and typically stem from a few key areas: the catalyst system, the choice of base, or competing side reactions.[1]

Causality and Solutions:
  • Inactive or Suboptimal Catalyst System: The electron-deficient nature of the aryl bromide, while facilitating oxidative addition, requires a robust catalyst that can efficiently proceed through the entire catalytic cycle.

    • Problem: The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for this sterically hindered and electronically demanding substrate.

    • Solution: Employ a highly active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3 or G4 type) which are more robust. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often required to promote both oxidative addition and the rate-limiting reductive elimination step.[2] A screening of ligands is highly recommended.

  • Ineffective Base: The base is not merely a proton scavenger; it is critical for activating the boronic acid to facilitate the transmetalation step.[3] Its strength, solubility, and potential to cause side reactions are all crucial factors.

    • Problem: The chosen base may have poor solubility in the solvent system, or it may not be strong enough to promote efficient formation of the boronate species. Strong bases like hydroxides can also promote unwanted hydrolysis of the sulfonamide group under prolonged heating.[4][5]

    • Solution: Start with a moderately strong, soluble base like K₃PO₄ or Cs₂CO₃.[6] If base-sensitive functional groups are present, a milder base like KF can be effective.[3] Ensure the base is finely powdered and anhydrous, especially when using anhydrous solvents.

  • Competing Side Reactions: The primary culprits are protodeboronation of the boronic acid and protodehalogenation (debromination) of the starting material.

    • Problem: Protodeboronation is the replacement of the boronic acid group with a hydrogen, often promoted by water and certain bases.[1] Protodehalogenation involves the replacement of the bromine atom with hydrogen, which can occur if a hydride is formed from the solvent or base.[7]

    • Solution: To minimize protodeboronation, consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[7] To combat protodehalogenation, ensure strictly anhydrous and anaerobic conditions. If the problem persists, changing the base or solvent may be necessary.

Data Presentation: Recommended Catalyst Systems for Suzuki Coupling
Catalyst/PrecatalystLigandTypical Loading (%)Key Characteristics & Recommendations
Pd₂(dba)₃XPhos or SPhos1-5A highly active system for challenging, electron-deficient, and sterically hindered substrates. Often a first choice for optimization.
XPhos Pd G3/G4(None needed)1-3Air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species. Excellent for reproducibility.
Pd(PPh₃)₄(None needed)2-5A classic Pd(0) source. Can be effective but is sensitive to air and may require higher temperatures and longer reaction times.[8]
PdCl₂(dppf)(None needed)2-5A reliable catalyst for a wide range of Suzuki couplings and a good starting point for initial screening.[2]
Data Presentation: Comparison of Bases for Suzuki Coupling
BaseStrengthSolubility (Aprotic Solvents)Comments
K₃PO₄Moderate-StrongModerateA versatile and commonly used base. Good for many systems.
Cs₂CO₃StrongHighHighly effective for difficult couplings due to its high solubility and the "caesium effect". Can be hygroscopic.[6]
K₂CO₃ModerateLowOften used in aqueous solvent mixtures. Less effective in purely organic media due to low solubility.[4][9]
KFMildLowUseful when base-sensitive functional groups are present. Its efficacy is often linked to the activation of the boronate.[3]
Question 2: I am observing a significant amount of the debrominated starting material (2-Fluorobenzenesulfonamide) in my reaction mixture. How can I prevent this?

Protodehalogenation, or debromination, is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides.[10][11]

Causality and Solutions:
  • Mechanism: The unwanted byproduct is formed when the palladium-aryl intermediate undergoes reductive elimination with a hydride source instead of the desired transmetalation with the boronic acid. This hydride can be generated from solvents (like alcohols), bases (like alkoxides), or trace water.[7] The slow transmetalation step makes this competing pathway more likely.[12]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your glassware thoroughly and run the reaction under a strict inert atmosphere (Argon or Nitrogen).

    • Re-evaluate Your Base: Avoid bases that can easily generate hydrides. Switch from alkoxides to inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Use Boronic Esters: Boronic pinacol esters are often more stable and can react faster than their corresponding boronic acids, which can help the desired transmetalation outcompete the debromination pathway.[7]

    • Optimize Ligand Choice: A bulky, electron-rich ligand can sometimes accelerate the desired catalytic cycle, minimizing the lifetime of intermediates that could lead to side reactions.

Visualization: Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield Observed check_sm Check Starting Material by TLC/LCMS start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_product No Product Formation sm_consumed->no_product  Yes base_issue Ineffective Base/Conditions - Screen Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature - Change Solvent sm_consumed->base_issue  No side_product Side Products Observed? no_product->side_product debromination Debromination is a Key Side Reaction. - Use Anhydrous Conditions - Switch to K₃PO₄ or Cs₂CO₃ - Use Boronic Pinacol Ester side_product->debromination  Yes catalyst_issue Catalyst Inactivity Likely - Use Pre-catalyst (e.g., XPhos G3) - Screen Bulky, Electron-Rich Ligands - Degas Solvents Rigorously side_product->catalyst_issue  No hydrolysis Sulfonamide Hydrolysis? - Use Milder Base (K₂CO₃) - Lower Temperature - Shorter Reaction Time debromination->hydrolysis Other byproducts?

Caption: A workflow diagram for troubleshooting low yields.

Question 3: My Buchwald-Hartwig amination is not working. What catalyst system and conditions are recommended for this C-N coupling?

The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, and base to overcome the steric hindrance from the ortho-fluoro group and the electronic properties of the sulfonamide.[13]

Causality and Solutions:
  • Catalyst and Ligand: Standard ligands may not be effective. This transformation requires highly active, sterically demanding, and electron-rich biaryl phosphine ligands. These ligands promote the crucial C-N reductive elimination step.

    • Solution: Screen a panel of modern Buchwald or Hartwig ligands. Excellent starting points include Josiphos-type ligands, RuPhos, or XPhos. Using a pre-formed palladacycle (e.g., RuPhos Pd G3) can significantly improve reproducibility.

  • Base Selection: The base's role is to deprotonate the amine coupling partner, forming the active amide nucleophile.[14] This step is critical.

    • Problem: Weaker bases like carbonates are generally ineffective for deprotonating most amines in this context.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option, especially for less reactive amines.

  • Solvent: The solvent must solubilize the catalyst complex and reagents while remaining inert.

    • Solution: Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are all excellent choices.

Visualization: Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwig pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2_complex L₂Pd(II)(Ar)(Br) oa->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc H₂NR pd_amine_complex [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ amine_assoc->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(HNR) deprotonation->pd_amido_complex re Reductive Elimination pd_amido_complex->re re->pd0 Regeneration product Ar-NHR re->product

Caption: Key steps of the Buchwald-Hartwig amination cycle.

Experimental Protocols

These protocols provide a robust starting point for your optimization studies. Always handle palladium catalysts and phosphine ligands in an inert atmosphere (glovebox or Schlenk line).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vessel. If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.3-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed solvent (e.g., Toluene, ~0.2 M).

  • Nucleophile Addition: Add the amine coupling partner (1.1-1.2 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[15][16]

Frequently Asked Questions (FAQs)

  • Q: Is this compound susceptible to hydrolysis?

    • A: Yes, the sulfonamide functional group can undergo hydrolysis to the corresponding sulfonic acid under harsh conditions (strong acid or base, high temperatures, and prolonged reaction times).[5][17][18] Under typical Suzuki conditions with carbonate or phosphate bases, hydrolysis is usually minimal. However, if strong aqueous bases (NaOH, KOH) are used at high temperatures, it can become a significant side reaction.[4] It is generally stable under the anhydrous, strongly basic conditions of a typical Buchwald-Hartwig amination.

  • Q: Can I use microwave irradiation to accelerate these reactions?

    • A: Yes, microwave heating can be an excellent technique to reduce reaction times and potentially improve yields, especially for difficult couplings.[19][20] However, catalyst decomposition can sometimes be more rapid at the high temperatures achieved.[21] It is advisable to start with a lower temperature and shorter time and optimize from there.

  • Q: How critical is the quality of my reagents?

    • A: It is paramount. Use high-purity starting materials. Boronic acids can degrade over time, leading to protodeboronation; it's best to use a fresh bottle or purify older stock. Palladium catalysts and ligands are sensitive to oxygen and moisture, so proper handling and storage are essential for reproducibility.[22]

  • Q: My product is difficult to purify. Any suggestions?

    • A: Purification can be challenging if the product has a similar polarity to byproducts like the homocoupled boronic acid or debrominated starting material. For column chromatography, try a gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for achieving high purity.[15][16]

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • C-H to C-N Cross-Coupling of Sulfonamides with Olefins. PubMed. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [Link]

  • Sulfonamide purification process.
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]

  • Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. PubMed. [Link]

  • Palladium-catalyzed C-N cross coupling of sulfinamides and aryl halides. Semantic Scholar. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalysed C–F alumination of fluorobenzenes: mechanistic diversity and origin of selectivity. Chemical Science. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Sequential C–S and S–N Coupling Approach to Sulfonamides. ResearchGate. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

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Technical Support Center: Side Reactions of 5-Bromo-2-fluorobenzenesulfonamide with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common side reactions and troubleshooting scenarios encountered when using strong bases with 5-bromo-2-fluorobenzenesulfonamide. Our goal is to provide you with the mechanistic insights and practical protocols necessary to navigate the complex reactivity of this versatile building block.

Troubleshooting Guide: Common Experimental Issues

This section is designed to address specific problems you may be encountering in the lab. The question-and-answer format provides direct solutions and explains the underlying chemical principles.

Issue 1: Low Yield and a Complex, Inseparable Product Mixture

Q1: My reaction of this compound with n-butyllithium (n-BuLi) followed by an electrophilic quench resulted in a very low yield of my target compound and a complex mixture of byproducts by TLC and LC-MS. What is the likely cause?

A1: This is a classic symptom of multiple, competing reaction pathways. Given the structure of your starting material, the primary culprits are the uncontrolled formation of a highly reactive benzyne intermediate and/or Directed ortho-Metalation (DoM) without efficient trapping.

  • Causality: The proton at the C3 position (ortho to both the fluorine and bromine) is significantly acidified. A strong base like n-BuLi can readily abstract this proton. The resulting carbanion is unstable and can rapidly eliminate a bromide ion to form 3-fluoro-4-sulfamoylbenzyne[1][2][3]. This benzyne is extremely electrophilic and will react non-selectively with any nucleophile in the pot, including another molecule of n-BuLi, the sulfonamide anion, or other intermediates, leading to a complex product distribution and potential polymerization[4].

  • Troubleshooting Steps:

    • Strict Temperature Control: The elimination step to form benzyne is temperature-dependent. Performing the deprotonation at -78 °C (dry ice/acetone bath) is critical to suppress the rate of bromide elimination[5].

    • In-Situ Trapping: The lithiated intermediate formed via DoM is transient. To favor the desired reaction, the electrophile must be present in the reaction mixture during the addition of the base, or added immediately after, to trap the aryllithium species before it can eliminate to form benzyne.

    • Choice of Base: While n-BuLi is common, consider using Lithium diisopropylamide (LDA). LDA is a strong, non-nucleophilic base, which reduces the likelihood of it adding to a benzyne intermediate if one is formed[6].

Issue 2: Formation of an Unexpected Regioisomer

Q2: I was attempting a nucleophilic substitution, but my final product is a mixture of two regioisomers, with the new substituent appearing at both the C4 and C5 positions. Why did this happen?

A2: The formation of a mixture of regioisomers is the definitive signature of a reaction proceeding through a symmetrical or near-symmetrical intermediate, in this case, benzyne [1][3][7].

  • Mechanistic Explanation: After the elimination of HBr, the resulting 3-fluoro-4-sulfamoylbenzyne intermediate possesses a highly strained triple bond[2]. A nucleophile can attack either carbon of this "alkyne."

    • Attack at C4 gives the desired product (after protonation).

    • Attack at C5 leads to the regioisomeric byproduct. The ratio of these products depends on the electronic and steric influences of the fluorine and sulfonamide groups on the benzyne intermediate. The observation of both isomers confirms this mechanistic pathway is dominant in your current conditions.

  • Visualizing the Pathway:

    G Start 5-Bromo-2-fluoro- benzenesulfonamide Benzyne 3-Fluoro-4-sulfamoylbenzyne (Intermediate) Start->Benzyne + Strong Base - HBr Product1 Desired Product (Attack at C4) Benzyne->Product1 Path A Product2 Regioisomeric Byproduct (Attack at C5) Benzyne->Product2 Path B Nuc Nucleophile (e.g., R-Li) Nuc->Benzyne

    Caption: Formation of regioisomers via a benzyne intermediate.

Issue 3: Loss of Bromine without Desired Functionalization

Q3: My main recovered product is 2-fluorobenzenesulfonamide; the bromine is gone but has been replaced by a hydrogen. What reaction causes this?

A3: This outcome points towards a bromine-lithium exchange reaction followed by a proton quench[8]. This pathway is especially prevalent when using tert-butyllithium (t-BuLi) but can also occur with n-BuLi, particularly if the reaction is allowed to warm.

  • Causality: Organolithium reagents can exchange with aryl halides. The reaction is an equilibrium, but the formation of the more stable aryllithium drives the reaction forward[9]. Ar-Br + R-Li ⇌ Ar-Li + R-Br In your case, this forms 5-lithio-2-fluorobenzenesulfonamide. If this intermediate does not react with an electrophile, it will be protonated during the aqueous workup (or by abstracting a proton from the solvent, like THF) to yield 2-fluorobenzenesulfonamide.

  • How to Troubleshoot:

    • Avoid t-BuLi: If DoM is the goal, t-BuLi is often too reactive and favors Br-Li exchange. Use n-BuLi or LDA instead.

    • Low Temperature: Like other organolithium reactions, keeping the temperature at -78 °C is crucial.

    • Efficient Quench: Ensure your electrophile is reactive enough to trap the aryllithium species before workup.

Frequently Asked Questions (FAQs)

Q1: What is the hierarchy of reactivity on this compound with a strong base?

A1: The reactivity generally follows this order:

  • N-H Deprotonation: The sulfonamide proton is the most acidic and will be removed instantly by any strong base to form the lithium sulfonamidate. This is a prerequisite for all subsequent reactions.

  • C-H Deprotonation (DoM): The C3 proton, activated by the ortho-fluorine, is the next most likely site of deprotonation. The sulfonamide anion can also act as a directing metalation group (DMG)[10][11].

  • Br-Li Exchange: This becomes competitive or even dominant with more reactive organolithiums like t-BuLi or at higher temperatures.

  • Elimination to Benzyne: This follows C-H deprotonation at C3 and is often fast, making it a major competing pathway with trapping the DoM intermediate.

Q2: How can I definitively favor Directed ortho-Metalation (DoM) at the C3 position?

A2: To favor DoM, you must create conditions that form the C3-lithiated species and trap it before it can undergo side reactions.

ParameterRecommended ConditionRationale
Base LDA or s-BuLi/TMEDALDA is non-nucleophilic, preventing addition to byproducts. s-BuLi with TMEDA is a strong metalating agent[5].
Temperature -78 °C to -90 °CMinimizes benzyne formation and Br-Li exchange.
Solvent Anhydrous THFStandard solvent for organolithium chemistry. Avoids proton sources.
Procedure Inverse addition or in-situ quenchAdd the base to a solution of the substrate and the electrophile. This ensures the aryllithium is trapped as it forms.

Q3: My reaction is producing a tar-like or polymeric substance with poor mass recovery. What is the cause?

A3: This is a strong indication of uncontrolled benzyne polymerization[6]. Benzyne is highly reactive and, in the absence of an efficient trapping agent, it can react with itself or other species in a cascade of reactions, leading to insoluble, high-molecular-weight materials. Following the troubleshooting steps in Q1 (strict temperature control, choice of a non-nucleophilic base, efficient trapping) is the best strategy to prevent this.

Experimental Protocols

Protocol 1: Controlled Directed ortho-Metalation (DoM) and In-Situ Trapping with Trimethylsilyl Chloride (TMSCl)

This protocol is designed to maximize the yield of the C3-silylated product by suppressing benzyne formation.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Add trimethylsilyl chloride (TMSCl, 1.2 eq) to the cooled solution.

  • Base Preparation: In a separate flame-dried flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and allowing it to stir for 20 minutes.

  • Base Addition: Slowly add the freshly prepared LDA solution dropwise to the substrate/TMSCl mixture over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS by taking quenched aliquots.

  • Quench: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Diagnostic Experiment to Confirm Benzyne Formation via Furan Trapping

This experiment uses furan as a trapping agent to provide definitive evidence of a benzyne intermediate through a Diels-Alder reaction[3].

  • Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and a large excess of furan (10-20 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Slowly add n-BuLi (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours or overnight.

  • Quench & Workup: Follow steps 7-8 from Protocol 1.

  • Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS for the characteristic signals of the Diels-Alder adduct. The presence of this adduct confirms that benzyne formation is a significant pathway under these conditions.

Visual Troubleshooting Workflow

G Start Reaction with Strong Base: Unexpected Result Q1 What is the main issue? Start->Q1 LowYield Low Yield & Complex Mixture Q1->LowYield Regioisomers Regioisomers Formed Q1->Regioisomers BrLoss Bromine Loss (H-replacement) Q1->BrLoss Polymer Polymer/Tar Formation Q1->Polymer Cause1 Likely Cause: Uncontrolled Benzyne Formation and/or DoM LowYield->Cause1 Cause2 Likely Cause: Benzyne Intermediate Regioisomers->Cause2 Cause3 Likely Cause: Br-Li Exchange + Quench BrLoss->Cause3 Cause4 Likely Cause: Uncontrolled Benzyne Polymerization Polymer->Cause4 Sol1 Solution: - Lower Temp to -78°C - Use LDA - In-situ trap electrophile Cause1->Sol1 Sol2 Solution: - Suppress benzyne (see left) - Redesign synthesis to avoid benzyne pathway Cause2->Sol2 Sol3 Solution: - Avoid t-BuLi - Use n-BuLi or LDA at -78°C - Ensure efficient electrophilic quench Cause3->Sol3 Cause4->Sol1

Caption: Troubleshooting logic for side reactions.

References
  • Talko, A., Basak, T., & Barbasiewicz, M. (2017). Directed ortho-Metalation of Arenesulfonyl Fluorides and Aryl Fluorosulfates. Organic Letters, 19(7), 1756–1759. Available from: [Link]

  • Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. The Journal of Organic Chemistry, 55(1), 393–395. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. Available from: [Link]

  • Pavlovska, T., et al. (2023). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Course Material. Available from: [Link]

  • Grokipedia. Directed ortho metalation. Available from: [Link]

  • Wikipedia. (2023). Directed ortho metalation. Available from: [Link]

  • Organic Chemistry Portal. Directed Ortho Metalation (DOM). Available from: [Link]

  • Feng, Z., et al. (2019). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 21(15), 6067–6071. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wang, C., et al. (2022). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Molecules, 27(1), 193. Available from: [Link]

  • Ge, D., et al. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews, 121(17), 10548–10655. Available from: [Link]

  • Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. Available from: [Link]

  • Bomke, S., et al. (2013). A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis. Beilstein Journal of Organic Chemistry, 9, 1221–1229. Available from: [Link]

  • Stent, M. (2002). Generation of a Highly Basic and Nucleophilic Organolithium; Isopropyllithium. SyntheticPages. Available from: [Link]

  • Fiveable. Benzyne. Organic Chemistry Class Notes. Available from: [Link]

  • Farmer, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9472–9476. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available from: [Link]

  • Farmer, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]

  • Wikipedia. (2023). Organolithium reagent. Available from: [Link]

  • LibreTexts. (2024). 16.7: Benzyne. Chemistry LibreTexts. Available from: [Link]

  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical News, 1(1), 1-10. Available from: [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Chemistry Hall. Available from: [Link]

  • Feng, Z., et al. (2019). Correction to "Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis". Organic Letters, 21(15), 6067–6071. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Available from: [Link]

  • LibreTexts. (2014). 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles. Chemistry LibreTexts. Available from: [Link]

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5-Bromo-2-fluorobenzenesulfonamide stability and storage recommendations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 5-Bromo-2-fluorobenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the sulfonamide group, along with the bromo and fluoro substituents on the aromatic ring, imparts specific reactivity and physicochemical properties.[1] Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results, as well as for maintaining its purity and efficacy over time. This guide is designed to address common questions and challenges related to its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Based on data for the closely related compound 2-bromo-5-fluorobenzenesulfonamide, refrigerated storage at 2-8 °C is recommended.[4]

Q2: Is this compound sensitive to light?

Q3: How stable is this compound in solution?

The stability of this compound in solution is highly dependent on the solvent and the pH. Sulfonamides are generally susceptible to hydrolysis, particularly under acidic conditions.[5][6] It is advisable to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be for a short duration at low temperatures (2-8 °C). The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathway for sulfonamides is the cleavage of the sulfonamide (S-N) bond through hydrolysis.[5] This can be catalyzed by both acids and bases. The presence of electron-withdrawing groups, such as the fluorine and bromine atoms on the benzene ring, can influence the rate of hydrolysis. Other potential degradation pathways could include photolysis and oxidation, although specific data for this compound is limited.

Q5: What are the signs of degradation of this compound?

Degradation of this compound, which is typically a solid, may be indicated by a change in its physical appearance, such as discoloration (e.g., yellowing) or a change in its crystalline structure. For solutions, the appearance of precipitates or a change in color could signify degradation. It is always recommended to verify the purity of the compound by analytical methods like HPLC or NMR if degradation is suspected.

Troubleshooting Guide

This section addresses common experimental issues that may arise from the instability of this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material due to improper storage or handling.1. Verify Purity: Check the purity of the this compound stock using a suitable analytical technique (e.g., NMR, LC-MS). 2. Fresh Reagent: Use a fresh, unopened container of the reagent if possible. 3. Optimize Storage: Ensure the compound is stored at the recommended 2-8 °C in a tightly sealed, light-protected container.[4]
Poor solubility or presence of particulates in a freshly prepared solution. The compound may have degraded into less soluble byproducts.1. Gentle Warming: Try gentle warming and sonication to aid dissolution. 2. Purity Check: If solubility issues persist, it is a strong indicator of degradation. Analyze the solid for impurities. 3. Fresh Solution: Always prepare solutions fresh before use.
Reaction failure or sluggishness, especially in acidic conditions. Acid-catalyzed hydrolysis of the sulfonamide group.[6]1. pH Control: If the reaction conditions are acidic, consider if a less acidic environment is feasible. 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content and reduce the risk of hydrolysis. 3. Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions.

Experimental Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Immediately transfer the compound to a designated storage area that is cool, dry, well-ventilated, and protected from light.[2][3] The recommended temperature is 2-8 °C.[4]

  • Dispensing: When dispensing the compound, use a clean, dry spatula in a controlled environment (e.g., a fume hood) to minimize exposure to atmospheric moisture.

  • Sealing: After dispensing, tightly reseal the container to prevent moisture ingress.

  • Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be prepared, use an anhydrous, aprotic solvent and store it at 2-8 °C for a limited time.

Visualizations

Storage_and_Handling_Workflow Figure 1: Recommended Workflow for this compound cluster_storage Storage cluster_handling Handling cluster_experiment Experimental Use Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at 2-8 °C, Dry, Dark, Well-Ventilated Inspect->Store Dispense Dispense in Controlled Environment Store->Dispense Retrieve for Use Seal Tightly Reseal Container Dispense->Seal Prepare_Solution Prepare Solution Fresh (Anhydrous, Aprotic Solvent) Dispense->Prepare_Solution Seal->Store Return to Storage Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment

Caption: A workflow diagram illustrating the recommended procedures for the storage and handling of this compound.

References

  • Benchchem. A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
  • Benchchem. Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem.
  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116.
  • Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1995). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry, 60(23), 7493-7500.
  • ChemShuttle. 2-bromo-5-fluorobenzenesulfonamide; CAS No.: 654-80-8. ChemShuttle.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-fluorobenzenesulfonamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChemLite. This compound (C6H5BrFNO2S). PubChemLite.

Sources

Preventing debromination in reactions with 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support hub for 5-Bromo-2-fluorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, with a primary focus on preventing unwanted debromination, a frequent side reaction that can compromise yield and purity.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. However, the electronic nature of the aromatic ring, influenced by the strongly electron-withdrawing sulfonyl and fluoro groups, can render the carbon-bromine bond susceptible to cleavage, leading to the formation of the debrominated byproduct, 2-fluorobenzenesulfonamide. This process, often referred to as hydrodebromination, is a common pitfall in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

This guide provides in-depth troubleshooting strategies and preventative measures to help you maintain the integrity of the C-Br bond and achieve your desired synthetic outcomes.

Troubleshooting Guide: Preventing Debromination

This section is structured in a question-and-answer format to provide direct solutions to problems you may be encountering in the lab.

Q1: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I fix it?

A1: Significant debromination in Suzuki-Miyaura couplings is a common issue stemming from a competitive reduction pathway in the catalytic cycle. The primary factors to consider are your choice of catalyst, ligand, base, and reaction temperature.[1][2]

Underlying Causes:

  • Catalyst/Ligand System: Some palladium catalysts, particularly those with less bulky or electron-poor ligands, can favor the hydrodehalogenation pathway.

  • Base Strength: Strong bases can promote side reactions, including debromination.

  • Temperature: Higher reaction temperatures can increase the rate of the undesired debromination side reaction.[1]

  • Reducing Agents: The presence of impurities or reagents with reducing properties can lead to the cleavage of the C-Br bond.[1]

Troubleshooting Protocol:

  • Optimize the Catalyst and Ligand:

    • Recommendation: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are excellent choices as they can accelerate the desired cross-coupling pathway over the competing hydrodebromination.

    • Rationale: These bulky ligands create a sterically hindered environment around the palladium center, which favors the reductive elimination step of the cross-coupling cycle and disfavors the pathways leading to debromination.

  • Select a Milder Base:

    • Recommendation: Switch from strong bases like sodium tert-butoxide to milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

    • Rationale: Milder bases are less likely to promote protonolysis of the aryl-palladium intermediate, a key step in the debromination pathway.

  • Control the Reaction Temperature:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, with an optimized catalyst system, temperatures can be lowered from >80°C to around 40-50°C.[1]

    • Rationale: Lowering the temperature can selectively slow down the undesired debromination reaction, which often has a higher activation energy than the desired cross-coupling.

  • Solvent Choice:

    • Recommendation: While aprotic polar solvents are common, screening different solvents may be beneficial. Consider using solvents like 1,4-dioxane, toluene, or THF.

    • Rationale: The choice of solvent can influence the solubility of reagents and intermediates, as well as the overall reaction kinetics.

The following table summarizes recommended starting points for optimizing your Suzuki-Miyaura coupling:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote cross-coupling.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases that minimize side reactions.
Solvent 1,4-Dioxane/Water, Toluene/WaterCommon solvent systems for Suzuki couplings.
Temperature 40-80 °CStart at the lower end and increase if the reaction is slow.

Q2: My Buchwald-Hartwig amination is resulting in a low yield of the desired product and a significant amount of 2-fluorobenzenesulfonamide. How can I improve this?

A2: Debromination in Buchwald-Hartwig aminations is often a result of a side reaction involving β-hydride elimination from the palladium-amido complex, which then leads to the hydrodehalogenated arene.[3] Careful selection of the ligand and base is crucial to suppress this side reaction.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Buchwald-Hartwig Debromination start Low Yield & Debromination Observed ligand Switch to Bulky Biarylphosphine Ligands (e.g., BrettPhos, AdBippyPhos) start->ligand   Primary Action base Use a Weaker Base (e.g., Cs₂CO₃ or K₃PO₄) ligand->base   If debromination persists temp Lower Reaction Temperature base->temp   Further optimization solvent Screen Aprotic Solvents (e.g., Toluene, Dioxane) temp->solvent   If reaction is sluggish result Improved Yield of Aminated Product solvent->result

Caption: Decision workflow for troubleshooting debromination in Buchwald-Hartwig amination.

Detailed Steps:

  • Ligand Selection is Critical:

    • Recommendation: Utilize bulky, electron-rich biarylphosphine ligands such as BrettPhos or AdBippyPhos.

    • Rationale: These ligands are specifically designed to promote the C-N bond-forming reductive elimination step and hinder the competing β-hydride elimination pathway that leads to debromination.

  • Base Modification:

    • Recommendation: If using a strong base like NaOtBu or KOtBu, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

    • Rationale: Stronger bases can accelerate the deprotonation of the amine, but they can also promote unwanted side reactions. A weaker base can often provide a better balance between reactivity and selectivity.

  • Temperature and Solvent:

    • Recommendation: As with Suzuki couplings, running the reaction at a lower temperature can help to minimize debromination. Solvents such as toluene or 1,4-dioxane are generally good starting points.

Q3: I am attempting a Heck reaction with this compound and an alkene, but the main product is the debrominated starting material. What should I do?

A3: Debromination in Heck reactions, while less common than in Suzuki or Buchwald-Hartwig couplings, can still occur, particularly with electron-deficient aryl bromides. The key is to promote the migratory insertion of the alkene and subsequent β-hydride elimination over the reductive debromination pathway.

Optimization Strategy:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂A common and effective pre-catalyst.
Ligand PPh₃ or P(o-tolyl)₃Moderately bulky phosphine ligands are often effective.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Organic bases are typically used in Heck reactions.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are generally preferred.
Temperature 80-120 °CHigher temperatures are often required for Heck reactions.

Experimental Protocol for a Heck Reaction:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the base.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • If debromination is still observed, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can sometimes improve yields in Heck reactions.

Frequently Asked Questions (FAQs)

Q: Can the sulfonamide group itself participate in or interfere with the reaction?

A: The sulfonamide group is generally stable under typical cross-coupling conditions. However, the acidic N-H proton can be deprotonated by strong bases. While this doesn't usually interfere with the catalytic cycle, it's a factor to consider when choosing your base and stoichiometry.

Q: How can I reliably detect and quantify the extent of debromination?

A: The most common methods for detecting and quantifying debromination are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. You can easily distinguish between your starting material, desired product, and the debrominated byproduct by their different masses.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct signals for the protons on the brominated and debrominated rings, allowing for quantification by integration.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is also a very effective method, particularly for volatile compounds.

Q: Are there any general "green chemistry" considerations for these reactions?

A: Yes. To make your synthesis more environmentally friendly, consider the following:

  • Catalyst Loading: Aim to use the lowest possible catalyst loading that still provides a good reaction rate and yield.

  • Solvent Choice: Whenever possible, choose solvents with a lower environmental impact. Some modern protocols explore reactions in water or with minimal solvent.

  • Atom Economy: Optimize your reaction to minimize the formation of byproducts, including the debrominated species.

Visualizing the Catalytic Cycle and the Debromination Pathway

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights where the undesired debromination pathway can diverge.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-M Debrom Hydrodebromination (Side Reaction) ArPdBr->Debrom [H] source ArPdR Ar-Pd(II)L₂-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst Debrom_Product Ar-H (Byproduct) Debrom->Debrom_Product

Caption: Generalized catalytic cycle for cross-coupling and the competing debromination pathway.

This guide is intended to be a living document. As new methods and insights emerge, we will continue to update this resource to provide you with the most current and effective strategies for working with this compound.

References

  • BenchChem. (2025). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

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Technical Support Center: Column Chromatography Purification of 5-Bromo-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-fluorobenzenesulfonamide derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure successful purification of this important class of compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the challenges of column chromatography.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of column chromatography for this compound derivatives.

Q1: What is the best stationary phase for purifying this compound derivatives?

The choice of stationary phase is critical for a successful separation.

  • Silica Gel (Standard Choice): For most applications, standard silica gel (60 Å, 230-400 mesh) is the adsorbent of choice for purifying sulfonamides.[1] Its polarity allows for effective separation of moderately polar compounds like this compound derivatives from less polar starting materials or byproducts.

  • Potential Issue - Acidity: Standard silica gel has acidic silanol groups on its surface.[2] These can sometimes lead to the degradation of acid-sensitive compounds or cause significant peak tailing for basic molecules. While sulfonamides themselves are generally stable, derivatives with acid-labile functional groups may be at risk.[3]

  • Alternatives to Standard Silica:

    • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive like triethylamine (typically 0.1-1%).[4]

    • Alumina: Alumina is another polar adsorbent that is available in acidic, neutral, and basic forms. Basic or neutral alumina can be an excellent alternative if your compound is sensitive to the acidity of silica gel.[4]

    • Reverse-Phase Silica (C18): For highly polar derivatives or when normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography is a powerful alternative.[5] Here, the stationary phase is nonpolar (like C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Q2: How do I select the optimal mobile phase (eluent)?

The mobile phase is the key to achieving good separation. The process begins with Thin Layer Chromatography (TLC).

  • Start with a Standard Solvent System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a classic starting point for compounds of moderate polarity.[1][6]

  • Aim for an Optimal Rf Value: The retardation factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. For effective separation in flash column chromatography, the Rf of your target compound should be between 0.15 and 0.35 .[7]

    • If Rf is too high (>0.35): The compound will elute too quickly from the column, resulting in poor separation from other components. To decrease the Rf, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexanes).[8]

    • If Rf is too low (<0.15): The compound will stick too strongly to the silica, leading to long elution times and broad peaks. To increase the Rf, increase the polarity of the mobile phase (i.e., increase the proportion of the polar solvent like ethyl acetate).[9]

  • Solvent System Suggestions:

    • Hexanes/Ethyl Acetate: Start with a 4:1 or 3:1 ratio and adjust as needed.

    • Dichloromethane/Methanol: For more polar sulfonamide derivatives that do not move significantly in hexanes/ethyl acetate, a system of dichloromethane with a small percentage of methanol (e.g., 1-5%) can be effective.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Perform TLC analysis using various ratios of hexanes/ethyl acetate to find a solvent system that gives your desired product an Rf value between 0.15 and 0.35, with good separation from impurities.

2. Column Packing (Wet Slurry Method):

  • Select an appropriately sized column (typically using 20-50 times the weight of adsorbent to the weight of your crude sample).[10]
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Clamp the column vertically and fill it about halfway with your chosen starting eluent.
  • In a separate beaker, create a slurry of silica gel in the same eluent.
  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.[11]

3. Sample Loading:

  • Wet Loading: Dissolve your crude product in the minimum amount of a solvent (preferably the eluent, or a slightly more polar solvent if necessary).[11] Carefully pipette this solution directly onto the sand layer. Allow the solvent to absorb into the silica until the liquid level is just at the top of the sand.
  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the sand and silica layers.
  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
  • Begin collecting fractions in test tubes.
  • Monitor the elution process by TLC analysis of the collected fractions. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your purified product.

5. Product Isolation:

  • Combine the pure fractions containing your desired compound.
  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide provides solutions to common problems.

Problem: My compound is not coming off the column.
  • Possible Cause 1: Insufficiently Polar Eluent. Your solvent system may not be strong enough to move the compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. If necessary, a switch to a stronger solvent system like dichloromethane/methanol may be required.[3]

  • Possible Cause 2: Compound Decomposition. The compound may be unstable on silica gel.[3]

    • Solution: Test for stability by dissolving a small amount of your compound, spotting it on a TLC plate, and letting it sit for 30-60 minutes before developing. If a new, more polar spot appears at the baseline, your compound is likely decomposing. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine.[2][4]

Problem: The separation is poor, and all my fractions are mixed.
  • Possible Cause 1: Column Overload. You may have loaded too much sample for the amount of silica used.

    • Solution: Use a larger column with more silica gel. A general rule is a 20:1 to 50:1 ratio of silica to crude product by weight.[10]

  • Possible Cause 2: Poor Column Packing. Channels or cracks in the silica bed can lead to a non-uniform solvent front and poor separation.

    • Solution: Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.[10]

  • Possible Cause 3: Inappropriate Solvent System. The chosen eluent may not have sufficient selectivity for the compounds you are trying to separate.

    • Solution: Re-evaluate your TLC analysis. Try different solvent combinations. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity and may improve separation.[7]

Problem: My compound is showing significant peak tailing.
  • Possible Cause: Strong Interaction with Acidic Silanol Groups. The sulfonamide group or other basic functionalities in your molecule can interact strongly with the acidic sites on the silica gel, causing the compound to "drag" down the column.[4]

    • Solution: Add a small amount of a competitive base, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the active sites on the silica, leading to more symmetrical peaks.[4] For acidic compounds, adding a small amount of acetic acid can have a similar beneficial effect.[4]

Data and Visualization

Table 1: Properties of Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)
n-Hexane0.1Very Low
Dichloromethane3.1Medium
Diethyl Ether2.8Medium
Ethyl Acetate4.4Medium-High
Acetone5.1High
Acetonitrile5.8High
Methanol5.1Very High

Data synthesized from various chromatography resources.

Workflow for Mobile Phase Selection

Mobile_Phase_Selection start Start: Crude Product Mixture tlc Run TLC with 4:1 Hexanes:EtOAc start->tlc check_rf Is Product Rf between 0.15-0.35? tlc->check_rf rf_high Rf is too high (>0.35) check_rf->rf_high No rf_low Rf is too low (<0.15) check_rf->rf_low No column Proceed to Column Chromatography check_rf->column Yes adjust_high Decrease Polarity (e.g., 9:1 Hexanes:EtOAc) rf_high->adjust_high adjust_low Increase Polarity (e.g., 2:1 Hexanes:EtOAc) rf_low->adjust_low adjust_high->tlc adjust_low->tlc

Caption: Decision workflow for selecting an optimal mobile phase.

Troubleshooting Flowchart for Poor Separation

Troubleshooting_Poor_Separation start Problem: Poor Separation check_tailing Are peaks tailing? start->check_tailing add_modifier Add Modifier to Eluent: - 0.5% Triethylamine (for bases) - 0.5% Acetic Acid (for acids) check_tailing->add_modifier Yes check_overload Is column overloaded? (Silica:Crude < 20:1) check_tailing->check_overload No end Resolution Improved add_modifier->end increase_column Increase column size and amount of silica check_overload->increase_column Yes check_stability Is compound stable on silica? (Run stability TLC) check_overload->check_stability No increase_column->end change_stationary Change Stationary Phase: - Neutral Alumina - Reverse Phase (C18) check_stability->change_stationary Yes (Degradation) check_stability->end No change_stationary->end

Sources

Technical Support Center: Managing Poor Solubility of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing challenges associated with the poor solubility of 5-Bromo-2-fluorobenzenesulfonamide in common reaction solvents. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome solubility hurdles and ensure the success of your reactions.

Introduction: Understanding the Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its rigid aromatic structure, featuring a bromine atom, a fluorine atom, and a sulfonamide group, contributes to a crystalline nature and, consequently, limited solubility in many common organic solvents. This poor solubility can lead to several experimental issues, including:

  • Incomplete Reactions: Undissolved starting material cannot participate in the reaction, leading to low conversions and yields.

  • Poor Reproducibility: Inconsistent dissolution from run to run can result in variable outcomes.

  • Difficult Purification: The presence of undissolved starting material can complicate the work-up and purification process.

This guide provides a systematic approach to addressing these challenges, moving from simple adjustments to more advanced strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of undissolved this compound in my reaction. What are the first steps I should take?

A1: When encountering poor solubility, start with the simplest and least disruptive modifications to your protocol.

  • Increase Agitation: Ensure your reaction mixture is being stirred vigorously. In some cases, what appears to be poor solubility is simply inefficient mixing, preventing the solid from being adequately dispersed in the solvent.

  • Particle Size Reduction: The dissolution rate of a solid is proportional to its surface area.[1][2] If you have larger crystals of this compound, grinding the material into a fine powder using a mortar and pestle before adding it to the reaction vessel can significantly improve its rate of dissolution.

  • Elevate the Temperature: For many compounds, solubility increases with temperature.[3] Gradually heating the reaction mixture may be sufficient to dissolve the starting material. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at higher temperatures.

Q2: I've tried the initial steps, but the compound still isn't dissolving. How do I choose a better solvent?

A2: Solvent selection is critical. The principle of "like dissolves like" is a good starting point, meaning a solvent with a polarity similar to the solute is more likely to be effective.[4][5] For this compound, a moderately polar compound, consider the following:

  • Polar Aprotic Solvents: These are often excellent choices for dissolving a wide range of organic compounds. Commonly used polar aprotic solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

  • Polar Protic Solvents: While the sulfonamide group can interact with protic solvents, the overall molecule has significant nonpolar character. Alcohols like ethanol or isopropanol may be effective, particularly at elevated temperatures.

If you are unsure which solvent to use, a small-scale, qualitative solubility test is highly recommended before setting up your full-scale reaction.

Q3: Heating my reaction is not desirable due to the sensitivity of other reagents. What are my options?

A3: If heating is not an option, the use of a co-solvent system can be a powerful technique. A co-solvent is a second solvent added to the primary solvent to increase the solubility of the solute.[6]

  • Mechanism of Co-solvency: Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute, thereby reducing the energy barrier for dissolution.

  • Common Co-solvent Systems: For reactions in less polar solvents like toluene or THF, adding a small percentage of a more polar aprotic solvent like DMF or DMSO can dramatically improve the solubility of this compound.

  • Systematic Approach: It is best to empirically determine the optimal co-solvent ratio. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase it until the desired solubility is achieved.

Q4: My reaction is a Suzuki or Buchwald-Hartwig coupling, and I'm still facing solubility issues. Are there specific considerations for these reactions?

A4: Yes, these palladium-catalyzed cross-coupling reactions have specific solvent and base requirements that can impact solubility.

  • Suzuki Coupling: These reactions often use a mixture of an organic solvent and an aqueous base.[7] Common solvents include 1,4-dioxane, THF, and DMF.[8] If your starting material is not dissolving in the organic phase, consider a solvent system that can better solubilize both the organic and inorganic components, such as a mixture of toluene, ethanol, and water.[9] The choice of base can also be a factor; for instance, using an aqueous solution of potassium carbonate or phosphate is common.

  • Buchwald-Hartwig Amination: Toluene and 1,4-dioxane are frequently used solvents for this reaction.[10][11] If solubility is an issue, switching to a more polar solvent like THF or using a co-solvent system with DMF or DMSO can be beneficial. The choice of base is also critical; while strong bases like sodium tert-butoxide are common, they may not be very soluble in all organic solvents. Using a soluble organic base like DBU has been shown to be effective in some cases.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

When faced with persistent solubility issues, a systematic approach to solvent selection is crucial. This protocol outlines a method for quickly identifying a suitable solvent or co-solvent system.

This is a rapid, small-scale test to visually assess solubility in a range of solvents.

Materials:

  • This compound

  • Small vials or test tubes (1-2 mL)

  • A selection of organic solvents (e.g., Toluene, THF, 1,4-Dioxane, Acetonitrile, DMF, DMSO, Ethanol, Isopropanol)

  • Vortex mixer

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Addition of Solute: Add a small, consistent amount (e.g., 5-10 mg) of this compound to each vial.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each vial.

  • Mixing: Cap the vials securely and vortex each sample for 30-60 seconds.

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

For a more precise measurement of solubility, the shake-flask method is the gold standard.[12]

Materials:

  • This compound

  • Scintillation vials with screw caps

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

    • Add a known volume of the selected solvent (e.g., 5 mL).

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any solid particles.

    • Dilute the filtered supernatant with a known volume of the same solvent.

    • Analyze the diluted sample using a suitable analytical method (e.g., HPLC or UV-Vis) to determine the concentration of the dissolved compound. A calibration curve prepared from standard solutions of known concentrations will be required for accurate quantification.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Guide 2: Troubleshooting Workflow for Poor Solubility

This workflow provides a logical progression of steps to address solubility issues in a reaction.

G start Start: Poor Solubility Observed step1 Increase Agitation and/or Grind Starting Material start->step1 q1 Is the compound fully dissolved? step1->q1 step2 Gradually Increase Reaction Temperature q1->step2 No end_success Proceed with Reaction q1->end_success Yes q2 Is the compound fully dissolved? step2->q2 step3 Perform Qualitative Solvent Screen q2->step3 No q2->end_success Yes step4 Select Best Solvent from Screen step3->step4 q3 Is solubility sufficient? step4->q3 step5 Introduce a Co-solvent (e.g., DMF, DMSO) q3->step5 No q3->end_success Yes step6 Optimize Co-solvent Ratio step5->step6 q4 Is solubility sufficient? step6->q4 q4->end_success Yes end_fail Consider Alternative Synthetic Route or Derivatization q4->end_fail No G cluster_0 Solvent Polarity Spectrum cluster_1 Solvent Selection Non-polar Non-polar Polar Aprotic Polar Aprotic Polar Protic Polar Protic solute This compound (Moderately Polar) np_solvents Non-polar Solvents (e.g., Hexane, Toluene) Poor Match solute->np_solvents Low Solubility Expected pa_solvents Polar Aprotic Solvents (e.g., THF, DMF, DMSO) Good Match solute->pa_solvents High Solubility Expected pp_solvents Polar Protic Solvents (e.g., Ethanol, Water) Potential Match (with heat) solute->pp_solvents Moderate Solubility Expected

Caption: Matching solute and solvent polarity to improve solubility.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively manage the solubility challenges of this compound, leading to more efficient, reproducible, and successful synthetic outcomes.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link].

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link].

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link].

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link].

  • Benzenesulfonamide - Solubility of Things. Available at: [Link].

  • Temperature Effects on Solubility. Chemistry LibreTexts. Available at: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link].

  • Solubility of organic compounds (video). Khan Academy. Available at: [Link].

  • Video: Solubility - Concept. JoVE. Available at: [Link].

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link].

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ResearchGate. Available at: [Link].

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. Available at: [Link].

  • The solubility of benzenesulfonamide studied both experimentally and.... ResearchGate. Available at: [Link].

  • Solubility of Organic Compounds. Available at: [Link].

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link].

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link].

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to ¹H and ¹³C NMR Chemical Shift Assignments for 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR chemical shift assignments for 5-Bromo-2-fluorobenzenesulfonamide, a compound of interest in medicinal chemistry. By juxtaposing computationally predicted data with empirical data from structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the spectral interpretation of this and similar molecules.

The Significance of Substituent Effects in Aromatic Systems

The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In this compound, the interplay of the electron-withdrawing sulfonyl group (-SO₂NH₂), the electronegative fluorine atom, and the bulky bromine atom creates a unique electronic environment around the benzene ring. Understanding these substituent effects is critical for the accurate assignment of proton and carbon signals. The fluorine atom, with its strong negative inductive effect, is expected to deshield adjacent nuclei, shifting their signals to a higher frequency (downfield). Conversely, the bromine atom, while also electronegative, exerts a less pronounced inductive effect but introduces significant steric and electronic perturbations. The sulfonamide group, a potent electron-withdrawing moiety, will further influence the chemical shifts of the aromatic protons and carbons.

A Comparative Approach to Spectral Assignment

Given the absence of readily available, experimentally verified NMR data for this compound in public spectral databases, a multi-faceted approach is necessary for reliable spectral assignment. This guide leverages the power of computational NMR prediction software, validated against experimental data from structurally related reference compounds. This comparative methodology allows for a higher degree of confidence in the assigned chemical shifts.

For this analysis, benzenesulfonamide and various substituted analogues will serve as our primary reference points. By examining the known ¹H and ¹³C NMR data of these compounds, we can discern the incremental effects of fluorine and bromine substitution on the chemical shifts of the aromatic ring.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a consensus of leading NMR prediction algorithms. These values are presented alongside experimental data for benzenesulfonamide to highlight the anticipated substituent-induced shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS

ProtonPredicted Chemical Shift (this compound)Experimental Chemical Shift (Benzenesulfonamide)[1]Expected Shift Influence
H-3~8.0 - 8.2~7.9Downfield shift due to proximity to -SO₂NH₂ and deshielding from F
H-4~7.6 - 7.8~7.5 - 7.6Moderate downfield shift
H-6~7.3 - 7.5~7.5 - 7.6Shielding effect from Br may counteract deshielding from F
-NH₂Variable (Broad singlet)Variable (Broad singlet)Dependent on solvent and concentration

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS

CarbonPredicted Chemical Shift (this compound)Experimental Chemical Shift (Benzenesulfonamide)Expected Shift Influence
C-1~135 - 140~142Influence of both F and -SO₂NH₂
C-2~155 - 160 (d, ¹JCF ≈ 250 Hz)~126Strong downfield shift and C-F coupling due to direct attachment to F
C-3~118 - 122~129Shielding effect from F (ortho) and deshielding from -SO₂NH₂
C-4~138 - 142~133Downfield shift due to deshielding from Br and -SO₂NH₂
C-5~115 - 120~129Shielding effect from Br (ipso-carbon)
C-6~130 - 135~126Complex interplay of F and Br effects

Note: Predicted values are estimates and may vary depending on the specific prediction software and parameters used. Experimental verification is always recommended.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity (>98%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for sulfonamides due to its high polarity.

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C) to ensure efficient signal transmission.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.

Workflow for NMR Data Analysis and Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment P1 High Purity Analyte P2 Deuterated Solvent (e.g., DMSO-d6) P1->P2 P3 Concentration Adjustment P2->P3 P4 Add TMS Standard P3->P4 P5 Filter into NMR Tube P4->P5 A1 1D ¹H NMR P5->A1 Prepared Sample A2 1D ¹³C NMR A1->A2 A3 2D COSY A2->A3 A4 2D HSQC A3->A4 A5 2D HMBC A4->A5 D1 Process Spectra (FT, Phasing, Baseline Correction) A5->D1 Raw Data D2 Assign ¹H Signals (Integration, Multiplicity, COSY) D1->D2 D3 Assign ¹³C Signals (HSQC, HMBC) D2->D3 D4 Compare with Predicted Data & Reference Compounds D3->D4 D5 Final Structure Confirmation D4->D5

Caption: Workflow for the structural elucidation of this compound using NMR.

Conclusion

The definitive assignment of ¹H and ¹³C NMR chemical shifts for this compound requires a synergistic approach that combines computational prediction with a thorough understanding of substituent effects and comparison with empirical data from analogous structures. The protocols and predicted data presented in this guide provide a solid foundation for researchers to confidently interpret the NMR spectra of this molecule and its derivatives. By following a rigorous experimental and analytical workflow, the scientific community can ensure the accuracy and integrity of structural data, a critical aspect of advancing drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

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A Comparative Guide to the Reactivity of 5-Bromo-2-fluorobenzenesulfonamide and 4-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzenesulfonamides are a privileged motif, appearing in a wide array of therapeutic agents and functional materials. Among the vast catalog of building blocks, halogenated benzenesulfonamides serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of the reactivity of two isomeric building blocks: 5-Bromo-2-fluorobenzenesulfonamide and 4-Bromo-2-fluorobenzenesulfonamide.

This document is intended for researchers, medicinal chemists, and process development scientists. Our objective is to dissect the electronic and steric nuances that govern the reactivity of these isomers in two of the most crucial transformations in contemporary organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By understanding the intrinsic factors that differentiate their reactivity, chemists can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating their research and development endeavors. We will present a theoretical framework for predicting reactivity, supported by established mechanistic principles, and provide detailed experimental protocols for quantifying these differences in a laboratory setting.

Theoretical Framework: Unpacking the Isomeric Difference

The reactivity of an aryl halide is primarily dictated by the electronic and steric environment of the aromatic ring. In the case of this compound and 4-Bromo-2-fluorobenzenesulfonamide, the substituents are a strongly electron-withdrawing sulfamoyl group (-SO2NH2), a moderately electron-withdrawing fluorine atom, and a bromine atom, which is also electron-withdrawing and serves as a common leaving group or a handle for cross-coupling.

Electronic Effects

The sulfamoyl group is a powerful electron-withdrawing group, primarily through a resonance effect (if conjugated) and a strong inductive effect.[1][2][3] Similarly, the fluorine atom exerts a strong inductive electron-withdrawing effect. The bromine atom also withdraws electron density inductively. The cumulative effect of these substituents is a significantly electron-deficient aromatic ring, which is activated towards nucleophilic attack.

  • This compound: The bromine atom is para to the strongly electron-withdrawing sulfamoyl group and meta to the fluorine atom.

  • 4-Bromo-2-fluorobenzenesulfonamide: The bromine atom is meta to the sulfamoyl group and meta to the fluorine atom.

This difference in the relative positioning of the electron-withdrawing groups to the bromine atom is the cornerstone of their differential reactivity.

Steric Considerations

Steric hindrance can play a significant role in influencing the accessibility of the reaction center to incoming reagents.[4][5] In both isomers, the sulfamoyl group is ortho to the fluorine atom. In 4-Bromo-2-fluorobenzenesulfonamide, the bromine atom is adjacent to a hydrogen atom, whereas in this compound, the bromine is flanked by a hydrogen and a carbon bearing the sulfamoyl group. While the sulfamoyl group is not directly ortho to the bromine in the 5-bromo isomer, its presence in the vicinity could exert some steric influence.

Comparative Reactivity in Key Transformations

We will now analyze the expected reactivity of our two target molecules in Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern aromatic chemistry, particularly for electron-deficient systems.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[6][7] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[3][7] Therefore, factors that stabilize the anionic Meisenheimer complex will accelerate the reaction.

Electron-withdrawing groups positioned ortho or para to the leaving group are highly effective at stabilizing the Meisenheimer intermediate through resonance and induction, thereby increasing the reaction rate.[6][8]

  • This compound: The bromine leaving group is para to the strongly electron-withdrawing sulfamoyl group. This positioning allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the sulfonyl group, providing significant stabilization.

  • 4-Bromo-2-fluorobenzenesulfonamide: The bromine leaving group is meta to both the sulfamoyl and the fluorine groups. While these groups still exert an inductive withdrawing effect, they cannot stabilize the Meisenheimer intermediate through resonance.

Hypothesis: this compound is predicted to be significantly more reactive towards nucleophilic aromatic substitution at the C-Br bond than 4-bromo-2-fluorobenzenesulfonamide.

The following diagram illustrates the stabilization of the Meisenheimer intermediate in the case of this compound:

Caption: Resonance stabilization of the Meisenheimer intermediate in the SNAr of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[9] The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]

The oxidative addition step is often the rate-determining step, especially for less reactive aryl bromides.[12] This step involves the insertion of the palladium catalyst into the carbon-bromine bond. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition by making the carbon atom of the C-Br bond more electrophilic.[13]

  • This compound: The C-Br bond is activated by the para-sulfamoyl group and the meta-fluoro group.

  • 4-Bromo-2-fluorobenzenesulfonamide: The C-Br bond is activated by two meta substituents (sulfamoyl and fluoro).

Hypothesis: this compound is expected to exhibit a faster rate in Suzuki-Miyaura coupling reactions compared to 4-bromo-2-fluorobenzenesulfonamide due to the stronger activation of the C-Br bond by the para-sulfamoyl group.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R-B(OR)₂ Base ArPdR Ar-Pd(II)L₂-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Comparison

To empirically validate the hypothesized differences in reactivity, we propose the following experimental protocols. These are designed to be robust, reproducible, and provide quantitative data for direct comparison.

Quantitative Comparison of SNAr Reaction Rates

This experiment will compare the rates of reaction of the two isomers with a model nucleophile, piperidine, under identical conditions. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol:

  • Materials:

    • This compound

    • 4-Bromo-2-fluorobenzenesulfonamide

    • Piperidine

    • Dimethylformamide (DMF), anhydrous

    • Internal standard (e.g., dodecane)

    • HPLC-grade acetonitrile and water

    • Trifluoroacetic acid (TFA)

  • Reaction Setup:

    • In two separate, identical, oven-dried reaction vials equipped with magnetic stir bars, add this compound (0.1 mmol, 1.0 equiv) and 4-bromo-2-fluorobenzenesulfonamide (0.1 mmol, 1.0 equiv) respectively.

    • To each vial, add anhydrous DMF (2.0 mL) and the internal standard (0.05 mmol).

    • Place the vials in a pre-heated oil bath at 80 °C and allow the contents to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To each vial, add piperidine (0.2 mmol, 2.0 equiv) simultaneously to initiate the reactions.

    • At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water with 0.1% TFA.

    • Analyze the quenched samples by HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rates from the slope of the initial linear portion of the concentration-time plots.

    • The ratio of the initial rates will provide a quantitative measure of the relative reactivity.

Expected Outcome: The reaction with this compound is expected to proceed at a significantly faster rate than the reaction with 4-bromo-2-fluorobenzenesulfonamide.

Competitive Suzuki-Miyaura Coupling

This experiment will directly compare the reactivity of the two isomers in a competitive Suzuki-Miyaura coupling reaction with a single equivalent of a boronic acid. The product ratio will be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol:

  • Materials:

    • This compound

    • 4-Bromo-2-fluorobenzenesulfonamide

    • Phenylboronic acid

    • Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane

    • Water

    • Internal standard (e.g., tetradecane)

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (0.5 mmol, 1.0 equiv), 4-bromo-2-fluorobenzenesulfonamide (0.5 mmol, 1.0 equiv), and phenylboronic acid (0.5 mmol, 1.0 equiv).

    • Add Pd(PPh3)4 (0.025 mmol, 5 mol%) and K2CO3 (1.5 mmol, 3.0 equiv).

    • Add the internal standard (0.25 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction and Analysis:

    • Heat the reaction mixture at 90 °C for 2 hours.

    • Cool the reaction to room temperature and quench with water (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by GC-MS to determine the ratio of the two isomeric biphenyl products.

  • Data Analysis:

    • The ratio of the two products will directly reflect the relative reactivity of the two starting aryl bromides in the Suzuki-Miyaura coupling.

Expected Outcome: The product derived from this compound is expected to be the major product, indicating its higher reactivity in the Suzuki-Miyaura coupling.

Data Summary Table

IsomerPredicted Relative Reactivity in SNArPredicted Relative Reactivity in Suzuki CouplingKey Rationale
This compound HigherHigherBromine is para to the strongly electron-withdrawing -SO₂NH₂ group, providing strong activation for both nucleophilic attack and oxidative addition.
4-Bromo-2-fluorobenzenesulfonamide LowerLowerBromine is meta to both electron-withdrawing groups, resulting in weaker activation.

Conclusion

The isomeric relationship between this compound and 4-bromo-2-fluorobenzenesulfonamide leads to predictable yet significant differences in their chemical reactivity. The position of the strongly electron-withdrawing sulfamoyl group relative to the bromine atom is the determining factor. We have demonstrated through established mechanistic principles that the 5-bromo isomer is poised for enhanced reactivity in both Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling reactions due to the favorable para relationship between the sulfamoyl group and the bromine atom.

The provided experimental protocols offer a robust framework for quantifying these reactivity differences. The results of these experiments will enable chemists to select the optimal isomer for their specific synthetic needs, leading to improved reaction efficiency, higher yields, and potentially milder reaction conditions. This guide serves as a testament to the importance of understanding the subtle interplay of electronic and steric effects in dictating the reactivity of aromatic building blocks, a fundamental principle in the art and science of organic synthesis.

References

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  • Li, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Al-Amin, M., et al. (2012). Continuous flow Suzuki-Miyaura cross-coupling reactions catalyzed by dendrimer-encapsulated Pd nanoparticles. Organic & Biomolecular Chemistry. [Link]

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  • YouTube. (2018). Why Aryl Halides are less reactive than Alkyl Halides for nucleophilic substitution? [Link]

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  • gChem Global. SNAr Comparative Reaction. [Link]

  • XD BIOCHEMS. (2023). 4-Bromo-2-fluorophenol: A multifunctional compound that opens a new chapter in the chemical field. [Link]

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  • YouTube. (2021). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

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  • PubMed Central. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • PubMed Central. (2016). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. [Link]

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  • ResearchGate. Hammett plot for oxidative addition of aryl chlorides to 1 from... [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-fluorobenzenesulfonamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. The 5-Bromo-2-fluorobenzenesulfonamide moiety has emerged as a privileged starting point for the synthesis of diverse bioactive molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing comparative insights from closely related benzenesulfonamide series to inform the rational design of novel therapeutic agents. We will explore the synthetic rationale, key structural modifications, and the corresponding impact on biological activity, supported by detailed experimental protocols and visual guides.

The this compound Scaffold: A Versatile Core in Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry due to its unique electronic properties and synthetic versatility. The presence of both a bromine and a fluorine atom on the phenyl ring offers multiple avenues for chemical modification.[1] The electron-withdrawing nature of the fluorine atom and the sulfonyl group can influence the pKa of the sulfonamide proton, which is often crucial for binding to biological targets. Furthermore, the bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize pharmacological properties.[2]

Derivatives of structurally similar compounds, such as 5-Bromo-2-fluorobenzoic acid, have shown promise in the development of anti-inflammatory and anticancer agents, highlighting the therapeutic potential of this substitution pattern.[1] The specific arrangement of these halogens can significantly influence the binding affinity of the resulting molecules to target proteins, potentially leading to more potent and selective drugs.[1]

Strategic Modifications of the this compound Scaffold and Predicted SAR

Based on extensive studies of various benzenesulfonamide analogs, we can logically infer the key points for structural modification on the this compound core to probe its SAR. The primary sites for modification are the sulfonamide nitrogen (N), the C5-bromo position, and the C2-fluoro position, though the latter is less commonly modified.

Modification of the Sulfonamide Moiety (The "Tail" Approach)

The sulfonamide group is a critical zinc-binding group in many enzyme inhibitors, particularly carbonic anhydrases (CAs).[3] The "tail approach" involves appending various substituents to the sulfonamide nitrogen to interact with amino acid residues in the middle and outer regions of the active site cavity, thereby influencing potency and selectivity.[4]

Key Insights from Comparative SAR Studies:

  • Alkyl and Aryl Substituents: Simple N-alkylation or N-arylation can modulate lipophilicity and steric bulk. In many benzenesulfonamide series targeting CAs, the nature and substitution pattern of an N-aryl group significantly impact inhibitory potency and isoform selectivity.[5][6]

  • Heterocyclic Moieties: Introduction of heterocyclic rings, such as thiazoles, pyrazoles, or quinazolinones, can introduce additional hydrogen bond donors and acceptors, leading to enhanced target engagement.[6][7] For instance, in a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, potent inhibition of various human carbonic anhydrase (hCA) isoforms was observed, with KIs in the nanomolar range.[6][7]

  • Linker Modification: The nature and length of a linker between the sulfonamide and a terminal group can be optimized to achieve optimal positioning within a binding pocket.

Modification at the C5-Position via Cross-Coupling Reactions

The bromine atom at the C5-position is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions.

Expected Impact on Activity:

  • Aryl and Heteroaryl Substituents: Suzuki-Miyaura coupling can introduce various aryl or heteroaryl groups. These modifications can lead to extended π-stacking interactions, hydrophobic interactions, or hydrogen bonds with the target protein.

  • Amino and Amide Groups: Buchwald-Hartwig amination allows for the introduction of substituted amines. These groups can serve as hydrogen bond donors or acceptors and can be further functionalized.

Comparative Performance Data of Substituted Benzenesulfonamide Analogs

While direct SAR data for this compound analogs is not extensively published, we can draw valuable comparisons from well-studied series of benzenesulfonamide-based carbonic anhydrase inhibitors. The following table summarizes the inhibitory activity (Ki) of selected benzenesulfonamide derivatives against different hCA isoforms, illustrating the impact of "tail" modifications.

Compound IDR Group on Sulfonamide NitrogenhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
2 2-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)ethyl57.86.47.13.1[6][7]
3 2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl75.39.89.34.2[6][7]
4 2-(2-(Ethylthio)-4-oxoquinazolin-3(4H)-yl)ethyl98.214.212.55.5[6][7]
8 2-(2-(Propylthio)-4-oxoquinazolin-3(4H)-yl)ethyl154.725.628.48.9[6][7]
9 2-(2-(Isopropylthio)-4-oxoquinazolin-3(4H)-yl)ethyl189.331.835.110.3[6][7]
12 2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl256.412.715.820.2[6][7]

Analysis of Comparative Data: The data clearly demonstrates that modifications to the "tail" appended to the benzenesulfonamide core have a profound effect on both potency and isoform selectivity. For instance, small alkylthio substituents (compounds 3 and 4) generally exhibit potent, low nanomolar inhibition across the tested isoforms.[6][7] The introduction of bulkier groups, such as the benzylthio moiety in compound 12, can alter the selectivity profile.[6][7] These findings underscore the importance of systematic modification of the sulfonamide substituent in the this compound series to fine-tune biological activity.

Experimental Protocols

General Synthesis of N-Substituted this compound Analogs

A general synthetic route to N-substituted this compound analogs is outlined below. This protocol is based on standard procedures for sulfonamide synthesis.

Step 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride

  • To a cooled (0 °C) solution of 5-bromo-2-fluoroaniline (1 equivalent) in a suitable solvent (e.g., concentrated HCl), add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

  • Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature for several hours.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-2-fluorobenzenesulfonyl chloride.

Step 2: Synthesis of N-Substituted 5-Bromo-2-fluorobenzenesulfonamides

  • Dissolve the desired primary or secondary amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of 5-bromo-2-fluorobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted this compound analog.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given that many benzenesulfonamide derivatives are kinase inhibitors, a representative protocol for evaluating the inhibitory activity of the synthesized analogs against a target kinase is provided below.

  • Prepare Assay Buffer: A typical kinase assay buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the assay buffer, the target kinase enzyme, and the peptide substrate.

    • Add the diluted test compounds or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km value).

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP or ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualization of SAR Principles and Experimental Workflow

To visually summarize the key concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Key modification points on the this compound scaffold.

Synthesis_Workflow start 5-Bromo-2-fluoroaniline diazotization Diazotization start->diazotization sulfonyl_chloride Formation of 5-Bromo-2-fluorobenzenesulfonyl Chloride diazotization->sulfonyl_chloride coupling Coupling with R1R2NH sulfonyl_chloride->coupling purification Purification coupling->purification final_product N-Substituted Analog purification->final_product

Caption: General synthetic workflow for N-substituted this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific analog series are emerging, a comparative analysis of related benzenesulfonamides provides a robust framework for rational drug design. The synthetic tractability of this core, particularly at the sulfonamide nitrogen and the C5-bromo position, allows for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs against various targets, such as kinases and carbonic anhydrases, to establish a clear and direct SAR for this valuable scaffold.

References

  • The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. (URL: )
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem. (URL: )
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chembiochem. (URL: [Link])

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals (Basel). (URL: [Link])

  • Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

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A Comparative Guide to the Purity Analysis of Synthetic 5-Bromo-2-fluorobenzenesulfonamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of 5-Bromo-2-fluorobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide you in selecting the most appropriate methodology for your needs.

The Critical Role of Purity in Drug Development

The journey of a drug from a laboratory concept to a clinical reality is paved with exacting standards, chief among them being the purity of the active pharmaceutical ingredient (API) and its intermediates.[1][2][3] Impurities, even in trace amounts, can significantly impact a drug's safety, efficacy, and stability.[3] Regulatory bodies like the US Food and Drug Administration (FDA) mandate stringent purity thresholds, making robust analytical methods indispensable.[4][5] This guide focuses on this compound, a versatile building block whose purity is paramount for the successful synthesis of downstream target molecules.

Orthogonal Techniques for Comprehensive Analysis: HPLC and NMR

A cornerstone of robust analytical validation is the use of orthogonal methods—techniques that measure the same property using different fundamental principles.[6][7] For purity analysis, HPLC and NMR are exemplary orthogonal techniques. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[8][9] Employing both provides a more complete and trustworthy purity profile than either method alone.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a powerful and widely used chromatographic technique for separating, identifying, and quantifying components in a mixture.[2][5][10][11] Its high resolution, sensitivity, and reproducibility make it an ideal choice for routine quality control and purity assessment in the pharmaceutical industry.[8][10]

The "Why" Behind the HPLC Method

The choice of a reversed-phase HPLC (RP-HPLC) method is logical for an aromatic sulfonamide like this compound. The nonpolar nature of the C18 stationary phase allows for effective separation of the relatively nonpolar analyte from potentially more polar or less polar impurities. A gradient elution with an acetonitrile/water mobile phase provides a broad polarity window to resolve a wide range of potential impurities. UV detection is suitable as the aromatic ring of the analyte possesses a strong chromophore.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of this compound B Dissolve in 10 mL diluent (e.g., 50:50 Acetonitrile:Water) A->B E Equilibrate HPLC system with initial mobile phase conditions B->E C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) D Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) F Inject 5 µL of the sample solution E->F G Run gradient elution program F->G H Detect analytes using a UV detector (e.g., 254 nm) G->H I Integrate all peaks in the chromatogram H->I J Calculate % Purity using the area percent method I->J K Identify known impurities by relative retention time I->K

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Detailed HPLC Protocol

1. Reagent and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the diluent to achieve a concentration of about 1 mg/mL.[8]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25 °C.[12][13]

  • Injection Volume: 5 µL.[12]

  • UV Detection: 254 nm or a suitable wavelength determined by UV scan.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

3. Data Analysis:

  • Integrate the area of all peaks in the resulting chromatogram.

  • Calculate the percent purity using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: HPLC
ParameterResult
Retention Time (Main Peak)~15.2 min
% Purity (Area Percent)99.5%
Number of Impurities Detected3
Impurity 1 (RRT ~0.85)0.2%
Impurity 2 (RRT ~1.10)0.15%
Impurity 3 (RRT ~1.25)0.15%

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled technique for elucidating molecular structure and is also a powerful tool for quantitative analysis (qNMR).[6][14][15] qNMR offers a primary method of measurement, as the signal intensity is directly proportional to the number of nuclei, allowing for purity determination often without the need for a specific reference standard of the analyte.[14][15][16]

The "Why" Behind the NMR Method

For this compound, a combination of ¹H and ¹⁹F NMR provides a comprehensive purity assessment. ¹H NMR is used for the primary quantification due to the high natural abundance and sensitivity of the proton nucleus.[14] ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for detecting and identifying fluorine-containing impurities.[9][17] The use of a certified internal standard of known purity and concentration allows for the calculation of the absolute purity of the analyte.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis A Accurately weigh analyte (~15 mg) and internal standard (~10 mg) B Dissolve in a known volume of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to an NMR tube B->C D Acquire ¹H NMR spectrum with appropriate relaxation delay (D1) C->D E Acquire ¹⁹F NMR spectrum D->E F Process spectra (phasing, baseline correction) G Integrate signals of analyte and internal standard F->G I Identify impurities from extraneous signals F->I H Calculate purity using the qNMR equation G->H H->I

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity analysis.

Detailed qNMR Protocol

1. Sample Preparation:

  • Internal Standard: Select a suitable internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

2. NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹⁹F NMR:

    • Pulse Program: Standard ¹⁹F pulse sequence with proton decoupling.

3. Data Analysis:

  • Process the ¹H NMR spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following equation[14]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation: NMR
ParameterResult
¹H NMR
Purity (qNMR)99.3%
Solvent ImpurityDMSO-d₅ (residual)
Other Organic ImpuritiesDetected at ~0.2%
¹⁹F NMR
Main Signal-110 ppm (approx.)
Fluorinated ImpuritiesDetected at ~0.1%

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Chromatographic separation based on polarity.[8]Nuclear magnetic resonance of atomic nuclei.[14]
Quantification Relative (area percent); requires reference standards for absolute quantification.[8]Absolute (with internal standard); can be a primary ratio method.[14][15]
Sensitivity High (ng to µg/mL levels).[8]Moderate (mg level for qNMR).
Impurity Detection Excellent for detecting and resolving structurally similar impurities.[2]Excellent for identifying structurally diverse impurities, including inorganic salts and residual solvents.[6]
Structural Info Limited to retention time and UV spectrum.Provides detailed structural information for impurity identification.
Sample Throughput High; suitable for routine analysis.[10]Lower; longer acquisition times for quantitative accuracy.
Destructive? Yes (sample is consumed).No (sample can be recovered).[6][15]
Cost & Complexity Lower initial cost and complexity.Higher initial cost and requires specialized expertise.

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for the purity analysis of this compound. They provide complementary and confirmatory data, leading to a highly reliable assessment of purity.

  • For routine quality control and high-throughput screening, where the primary goal is to determine the percentage of the main component relative to organic impurities, HPLC is the method of choice due to its speed, sensitivity, and robustness.[5][10]

  • For definitive structural confirmation, absolute quantification, and the identification of unknown impurities (including residual solvents and inorganic species), qNMR is superior .[6][7] It serves as an essential orthogonal technique to validate HPLC results and provides a more complete picture of the sample's composition.

In a drug development setting, a combined approach is optimal. HPLC should be used for initial purity checks and routine batch release, while NMR should be employed for the characterization of reference standards, investigation of out-of-specification results, and comprehensive impurity profiling. This dual-pronged strategy ensures the highest level of scientific integrity and compliance with regulatory expectations.

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A Head-to-Head Comparison of Catalytic Systems for the Cross-Coupling of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-2-fluorobenzenesulfonamide in Modern Drug Discovery

This compound is a critical building block in medicinal chemistry. Its decorated aniline and biaryl derivatives are prevalent scaffolds in a myriad of therapeutic agents, targeting a wide range of diseases. The strategic placement of the bromine atom, the fluorine atom, and the sulfonamide group offers multiple points for diversification, making this molecule a valuable starting material for the synthesis of compound libraries in drug discovery campaigns. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide moiety often serves as a key pharmacophore, interacting with biological targets.

The Challenge: Substrate-Specific Considerations

The electronic nature of this compound presents a unique set of challenges for cross-coupling reactions. The presence of two electron-withdrawing groups (the fluoro and sulfonamide moieties) renders the aryl bromide electron-deficient, which generally facilitates the oxidative addition step in palladium and nickel catalysis. However, the sulfonamide group can also act as a coordinating ligand to the metal center, potentially leading to catalyst inhibition. Furthermore, the steric hindrance around the bromine atom is moderate, which can influence the efficiency of the transmetalation and reductive elimination steps.

Catalyst Showdown: Palladium vs. Nickel vs. Copper

The choice of the transition metal catalyst is the most critical parameter in designing a successful cross-coupling reaction. Each metal offers a distinct reactivity profile, with its own set of advantages and disadvantages.

Palladium: The Workhorse of Cross-Coupling

Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their broad functional group tolerance and high catalytic activity.[1][2] For the electron-deficient this compound, palladium-catalyzed reactions are generally expected to be efficient.

Nickel: The Economical and Reactive Alternative

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[3][4][5] Nickel can be particularly effective for coupling with challenging substrates, including aryl chlorides and sterically hindered partners. Its smaller atomic radius compared to palladium can sometimes lead to different selectivity and reactivity.[5]

Copper: The Classic Choice for C-N and C-S Bond Formation

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have a long history and are particularly useful for the formation of C-N, C-O, and C-S bonds.[6][7] While palladium and nickel have largely superseded copper for C-C bond formation, modern advancements have led to the development of highly efficient copper-based systems that operate under milder conditions.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the performance of different catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling of this compound with representative coupling partners. The data presented is a synthesis of expected outcomes based on established literature for similar substrates.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O1001285
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100892
NiCl₂(dppp)-K₃PO₄THF801878
Ni(cod)₂PCy₃K₃PO₄Toluene1101288

Analysis: For the Suzuki-Miyaura coupling, palladium catalysts, particularly with bulky, electron-rich phosphine ligands like SPhos, are expected to provide the highest yields under relatively mild conditions.[8][9] Nickel catalysts also show good performance, with the potential for cost savings.[10][11]

Table 2: Buchwald-Hartwig Amination with Morpholine
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1001688
Pd(OAc)₂XPhosK₂CO₃t-AmylOH1101095
NiCl₂(dppf)-NaOtBu1,4-Dioxane1002475
CuI1,10-PhenanthrolineK₂CO₃DMF1202482

Analysis: The Buchwald-Hartwig amination is most effectively catalyzed by palladium complexes with specialized biarylphosphine ligands like XPhos, which are designed to facilitate both oxidative addition and reductive elimination.[12][13][14] Copper-catalyzed conditions offer a viable, albeit often harsher, alternative. Nickel catalysis for C-N coupling with sulfonamides is also an emerging area.[15]

Table 3: Sonogashira Coupling with Phenylacetylene
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF60690
Pd(OAc)₂-Cs₂CO₃DMF801285 (Cu-free)
NiCl₂(PPh₃)₂CuIK₂CO₃Acetonitrile801870

Analysis: The classic Sonogashira coupling conditions involving a palladium catalyst and a copper co-catalyst are highly effective for this transformation.[16][17] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.[18]

Mechanistic Insights: A Generalized Catalytic Cycle

The cross-coupling reactions discussed herein generally proceed through a similar catalytic cycle, illustrated below for a generic palladium-catalyzed process. The key steps are oxidative addition of the aryl bromide to the low-valent metal center, transmetalation with the coupling partner, and reductive elimination to form the desired product and regenerate the active catalyst.[2]

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are representative, detailed experimental protocols for each type of cross-coupling reaction with this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane (5 mL) is added, and the mixture is stirred at 100 °C for 8 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube is added this compound (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed t-amyl alcohol (5 mL) is added, and the mixture is stirred at 110 °C for 10 hours.

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with water.

  • The organic layer is dried over MgSO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography.

Protocol 3: Sonogashira Coupling
  • To a Schlenk tube is added this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • The tube is evacuated and backfilled with argon.

  • Degassed THF (5 mL) and Et₃N (2.0 mmol) are added.

  • The reaction mixture is stirred at 60 °C for 6 hours.

  • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound is a versatile transformation that can be achieved with a variety of catalytic systems. For C-C bond formation via Suzuki-Miyaura coupling, modern palladium catalysts with bulky phosphine ligands generally offer the best performance in terms of yield and reaction times. For C-N bond formation through Buchwald-Hartwig amination, palladium catalysis with specialized ligands remains the gold standard, although copper-catalyzed methods provide a viable alternative. The Sonogashira coupling is efficiently catalyzed by the classic palladium/copper system.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, functional group tolerance, and the desired scale of the reaction. As catalyst technology continues to evolve, we can expect the development of even more efficient and sustainable methods for the functionalization of this important building block, further empowering the field of drug discovery.

References

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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro kinase assay protocols, with a specific focus on characterizing inhibitors derived from the 5-Bromo-2-fluorobenzenesulfonamide scaffold. As researchers and drug development professionals, selecting the optimal assay is a critical decision that influences data quality, throughput, and the ultimate success of a kinase inhibitor program. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reliable data.

The Landscape of Kinase Inhibition and Assay Choice

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most critical drug target classes of the 21st century.[3] Sulfonamide-containing molecules, such as those derived from this compound, represent a promising class of inhibitors, often targeting the ATP-binding site of kinases like VEGFR-2.[4]

The first step in characterizing a novel inhibitor is to evaluate its activity and potency using a biochemical, in vitro assay.[5] The choice of assay format is paramount and depends on several factors including the specific kinase, the desired throughput, and the nature of the inhibitor itself.[6] Assays can be broadly categorized into two groups: radiometric assays, which directly measure the transfer of a radioactive phosphate, and non-radiometric assays, which use various indirect methods like fluorescence, luminescence, or antibody-based detection.[6][7]

Assay Format Principle Throughput Advantages Disadvantages
Radiometric Filter Binding Measures transfer of ³²P or ³³P from ATP to a substrate, captured on a filter.[8]Low to Medium"Gold standard", highly sensitive, universal for all kinases, less prone to compound interference.[9][10]Requires handling of radioactive materials, waste disposal concerns, lower throughput.[6]
Scintillation Proximity Assay (SPA) Radiolabeled substrate binds to a scintillant-coated bead, generating light upon phosphorylation.[11]Medium to HighHomogeneous (no-wash) format, amenable to automation.[12]Requires radiolabeled ATP, potential for compound interference with light signal.[11]
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced (or ATP consumed) via a coupled enzyme reaction that generates light.[13]HighNon-radioactive, highly sensitive, easy to automate.[14][15]Indirect measurement, susceptible to inhibition of the coupling enzyme (e.g., luciferase).[16][17]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon kinase-mediated phosphorylation.HighHomogeneous, non-radioactive, cost-effective.[18]Requires specific fluorescent probes, susceptible to interference from fluorescent compounds.[17]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on an antibody and substrate, respectively.HighHomogeneous, robust, reduced background interference.[18]Requires specific antibody pairs and labeled substrates, higher reagent cost.

The Gold Standard: Radiometric Filter Binding Assay

This method is often considered the benchmark for kinase activity measurement due to its direct and robust nature.[19] It directly quantifies the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a peptide or protein substrate.[10] The separation of the phosphorylated substrate from the excess radiolabeled ATP is achieved by capturing the substrate on a filter membrane.[8][20]

Workflow: Radiometric Filter Binding Assay

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_capture 3. Capture & Wash cluster_detect 4. Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions (e.g., 10-point, 3-fold) add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare 2X Kinase Solution add_kinase Add 2X Kinase (Pre-incubate 10 min) prep_kinase->add_kinase prep_substrate Prepare 4X Substrate/ [γ-³³P]ATP Mix start_reaction Initiate with 4X Substrate/ATP Mix prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate Incubate at 30°C (e.g., 60 min) start_reaction->incubate stop_reaction Stop Reaction (e.g., Phosphoric Acid) incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Plate to Remove Unincorporated [γ-³³P]ATP transfer->wash dry_plate Dry Filter Plate wash->dry_plate add_scint Add Scintillation Fluid dry_plate->add_scint read_plate Read on Scintillation Counter add_scint->read_plate analyze Calculate IC50 read_plate->analyze G cluster_competitive ATP-Competitive Inhibition cluster_noncompetitive Non-ATP-Competitive Inhibition k_atp Kinase + ATP <=> Kinase-ATP -> Product k_inhib Kinase + Inhibitor <=> Kinase-Inhibitor ka_atp Kinase + ATP <=> Kinase-ATP -> Product ka_inhib Kinase-ATP + Inhibitor <=> Kinase-ATP-Inhibitor

Caption: Mechanisms of ATP-competitive vs. non-competitive inhibition.

Protocol for ATP Competition Assay:

  • Determine the IC₅₀ of your inhibitor using the standard protocol with ATP at its Kₘ concentration.

  • Repeat the IC₅₀ determination, but this time using a significantly higher concentration of ATP (e.g., 10-fold or 100-fold Kₘ). [21]3. Interpretation: If the inhibitor is ATP-competitive, its apparent IC₅₀ value will increase (a rightward shift in the dose-response curve) at the higher ATP concentration. [22][23]If it is non-ATP-competitive, the IC₅₀ will remain largely unchanged. [23]

Assay Validation: The Z'-Factor

A robust assay is essential for reliable screening. The Z'-factor is a statistical parameter used to quantify the quality of an assay. [17]It takes into account the dynamic range of the signal and the data variation. [24] Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., DMSO, 0% inhibition).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., potent inhibitor, 100% inhibition).

An assay is considered excellent for high-throughput screening if the Z'-factor is > 0.5. [17][24]

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects; Temperature gradients. [21]Calibrate pipettes; Ensure thorough mixing of reagents; Avoid using outer wells or fill them with buffer; Ensure uniform plate incubation. [21]
High Background Signal Compound interference (autofluorescence/quenching); Contaminated reagents; Non-specific binding of substrate/ATP to the filter. [16]Run a counterscreen without the kinase to check for compound interference; Prepare fresh buffers; Optimize wash steps in filter binding assays. [16][25]
Low Signal or No Activity Inactive enzyme; Suboptimal buffer conditions (pH, ionic strength); Incorrect ATP or substrate concentration.Use a new batch of enzyme and confirm its activity with a control substrate; Optimize buffer components; Perform enzyme and substrate titrations. [25]
IC₅₀ Value is Higher than Expected Inhibitor degradation or precipitation; Incorrect ATP concentration for an ATP-competitive inhibitor. [21]Prepare fresh inhibitor dilutions for each experiment; Verify solubility in assay buffer; Confirm the ATP concentration is at or below Kₘ. [10]

Conclusion

The successful characterization of kinase inhibitors, including those derived from the this compound scaffold, hinges on the selection and rigorous execution of an appropriate in vitro assay. While the radiometric filter binding assay remains the gold standard for its directness and reliability, high-throughput formats like luminescence-based assays offer significant advantages for screening and lead optimization. [5][10]By understanding the principles behind each method, meticulously validating the assay performance with tools like the Z'-factor, and performing follow-up experiments to determine the mechanism of action, researchers can generate high-quality, reproducible data to confidently drive their drug discovery projects forward.

References

  • Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format.PubMed.
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  • Kinase Scintillation Proximity Assay.MedchemExpress.com.
  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.Benchchem.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments.Benchchem.
  • Technical Support Center: Troubleshooting Kinase Assays.Benchchem.
  • Assay Development for Protein Kinase Enzymes.NCBI.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors.Cancer Research - AACR Journals.
  • Choosing the Right Assay for Your Kinase Drug Discovery.Reaction Biology.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC - PubMed Central.
  • In Vitro Kinase Assays.Revvity.
  • Non-radioactive Protein Phosphorylation Analysis.Jena Bioscience.
  • Z' Does Not Need to Be > 0.5.PMC - NIH.
  • Scintillation proximity assay.Wikipedia.
  • Which one is the best and cheap map kinase activity assay kit(non radioactive)?ResearchGate.
  • What are the non radioactive ways to test the kinase activity of a protein?ResearchGate.
  • A Comparative Guide to Kinase Assay Formats: Cdc25A (80-93) Peptide vs. Non-Radioactive Technologies.Benchchem.
  • A high-throughput radiometric kinase assay.PMC - NIH.
  • HTS Assay Validation.Assay Guidance Manual - NCBI Bookshelf.
  • Filter binding assay.Wikipedia.
  • In-cell Western Assays for IC50 Determination.Azure Biosystems.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.[Source not available].
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.[Source not available].
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.ACS Publications.
  • (A) Determination of the Z′ factor for the automated kinase assay under...ResearchGate.
  • The Z prime value (Z´).BMG LABTECH.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.[Source not available].
  • (PDF) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors.ResearchGate.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.Abcam.
  • Application Notes and Protocols for Kinase Activity Assays.Benchchem.
  • Exploring the Relationship Between IC50 and Kd in Pharmacology.Promega Connections.
  • In vitro kinase assay.Protocols.io.
  • Kinase assays.BMG LABTECH.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.PMC.
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.PubMed Central.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.PubMed.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd

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A Comparative Guide to Antimicrobial Susceptibility Testing of Novel 5-Bromo-2-fluorobenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the discovery and development of novel antimicrobial agents.[1] Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a promising scaffold for the development of new therapeutics due to their well-understood mechanism of action and the potential for chemical modification to overcome resistance.[2][3][4] This guide provides a comprehensive overview and comparison of established antimicrobial susceptibility testing (AST) methodologies, specifically tailored for the evaluation of novel 5-bromo-2-fluorobenzenesulfonamide compounds. Our focus is to provide not just procedural steps, but the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

The Foundational Role of Sulfonamides and the Promise of Novel Derivatives

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is critical for the production of nucleic acids, and its disruption halts bacterial replication.[5][7] Animal cells are unaffected as they obtain folate from their diet.[5][6] However, the widespread use of sulfonamides has led to the emergence of resistance.[2] Novel derivatives, such as those based on the this compound scaffold, are being synthesized to counteract these resistance mechanisms and broaden their spectrum of activity.[8][9]

The initial synthesis of these novel compounds is a critical first step. While specific synthesis routes for this compound are documented, the creation of novel derivatives will involve further chemical modifications.[10][11][12][13][14] The true test of their potential lies in rigorous in vitro evaluation of their antimicrobial efficacy.

Choosing the Right Tool: A Comparative Analysis of AST Methods

The selection of an appropriate AST method is paramount for obtaining accurate and reliable data on the potency of novel antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized standards for these methods.[15][16] The three primary methods for determining the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism – are broth microdilution, disk diffusion, and agar dilution.[17]

Method Principle Advantages Disadvantages Best Suited For
Broth Microdilution Serial dilution of the antimicrobial agent in a liquid growth medium inoculated with a standardized bacterial suspension.[18][19]Quantitative MIC results, high-throughput, commercially available plates, results can be read by machines.[19][20]Can be labor-intensive for a small number of isolates, requires specialized equipment.[20]Primary screening of novel compounds, large-scale studies, determining precise MIC values.
Disk Diffusion (Kirby-Bauer) An antibiotic-impregnated disk is placed on an agar plate inoculated with a bacterial lawn. The drug diffuses into the agar, creating a concentration gradient.[21][22][23]Simple, cost-effective, flexible drug selection, provides a qualitative result (susceptible, intermediate, resistant).[24]Less precise than dilution methods, results can be affected by various factors (e.g., agar depth, inoculum density).[22]Preliminary screening, clinical laboratories for routine testing.
Agar Dilution The antimicrobial agent is incorporated into the agar medium at various concentrations. Standardized bacterial inocula are then spotted onto the plates.[25][26]Considered a "gold standard" for its accuracy and reproducibility, allows for the testing of multiple isolates simultaneously.[26][27]Can be cumbersome and time-consuming to prepare the agar plates.[28]Reference testing, evaluation of new antimicrobial agents, testing fastidious organisms.[25][29]

For the initial and in-depth evaluation of novel this compound compounds, the broth microdilution method is recommended as the primary approach due to its quantitative nature and suitability for high-throughput screening. The disk diffusion method can serve as a valuable and cost-effective preliminary screening tool.

Experimental Protocol: Broth Microdilution for Novel Sulfonamides

This protocol is based on established guidelines from CLSI and provides a step-by-step methodology for determining the MIC of novel this compound compounds.[30]

1. Preparation of Materials:

  • Novel this compound compounds and a reference sulfonamide (e.g., sulfamethoxazole).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of each novel sulfonamide and the reference compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of concentrations. Ensure the final DMSO concentration does not inhibit bacterial growth.

4. Inoculation and Incubation:

  • Inoculate each well (containing 100 µL of the diluted antimicrobial) with 10 µL of the standardized bacterial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[19]

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[18] This can be assessed visually or with a plate reader.

AST_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Compound Novel Compound Stock Dilution Serial Dilution in 96-Well Plate Compound->Dilution Bacteria Bacterial Culture Inoculum Standardize Inoculum (0.5 McFarland) Bacteria->Inoculum Media Mueller-Hinton Broth Media->Dilution Inoculate Inoculate Plates Dilution->Inoculate Inoculum->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Read Read Plates (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC Compare Compare to Reference Drug MIC->Compare

Sources

A Comparative Guide to the Mass Spectrometric Characterization of 5-Bromo-2-fluorobenzenesulfonamide and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous characterization of novel chemical entities and their reaction products is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-2-fluorobenzenesulfonamide is a versatile building block in medicinal chemistry, and understanding its reactivity and the profile of its reaction mixtures is critical for downstream applications. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose.

This guide provides an in-depth comparison of mass spectrometric methodologies for the characterization of this compound and its reaction products. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: What to Expect in a Reaction Mixture

The synthesis of derivatives from this compound, for instance, through nucleophilic aromatic substitution or reactions at the sulfonamide moiety, can lead to a complex mixture of the desired product, unreacted starting materials, intermediates, and byproducts. The primary goal of mass spectrometric analysis is to identify and, if necessary, quantify these components.

A key feature of this compound and its bromine-containing products is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a distinctive M/M+2 isotopic pattern in the mass spectrum for any bromine-containing ion, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[3][4] This signature is a powerful diagnostic tool for tracking bromine-containing species in a reaction mixture.

Comparative Analysis of Mass Spectrometric Techniques

The choice of mass spectrometric technique depends on the specific analytical question, the complexity of the reaction mixture, and the required level of sensitivity and structural detail. Here, we compare three common approaches: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).

TechniquePrincipleInformation ObtainedSensitivityQuantification CapabilityKey AdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.Retention time, molecular weight, structural fragments.High (ng/mL to pg/mL)ExcellentVersatile for a wide range of polar and non-polar compounds, minimizes ion suppression.[5]Requires method development for chromatography.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Retention time, molecular weight, fragmentation pattern.High (pg to fg)GoodExcellent for volatile and semi-volatile compounds, provides reproducible fragmentation patterns.Often requires derivatization for polar compounds like sulfonamides.[6]
HRMS (e.g., Orbitrap, FT-ICR) Mass analysis with high resolving power and mass accuracy.Exact mass, elemental composition, isotopic fine structure.Very HighGoodUnambiguous identification of unknowns, differentiation of isobaric interferences.[7]Higher instrument cost and complexity.

Experimental Workflows and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for analyzing reaction mixtures containing compounds like this compound and its derivatives due to their polarity and thermal lability.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Quench the reaction and dilute a small aliquot (e.g., 10 µL) in 990 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[8]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the starting conditions.[5]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (Triple Quadrupole or Ion Trap):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all components.

    • Scan Mode:

      • Full Scan (MS1): To obtain an overview of all ions in the mixture.

      • Product Ion Scan (MS/MS): To obtain fragmentation patterns of selected precursor ions.

    • Collision Energy: Ramped or set at multiple values (e.g., 10, 20, 40 eV) to achieve optimal fragmentation.

Data Interpretation:

  • Expected Molecular Ion: For this compound (C6H5BrFNO2S), the monoisotopic mass is approximately 252.92 Da.[9] In positive ion mode, expect to see the protonated molecule [M+H]+ at m/z 253.93 and 255.93. In negative ion mode, the deprotonated molecule [M-H]- would be at m/z 251.91 and 253.91.

  • Fragmentation Pattern: Based on known sulfonamide fragmentation, key product ions would arise from:

    • Cleavage of the S-N bond: Loss of NH2SO2 (79.96 Da).

    • Loss of SO2: A neutral loss of 64.0 Da.

    • Loss of Bromine: A neutral loss of 78.92 Da or 80.92 Da.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution HPLC_Vial HPLC Vial Dilution->HPLC_Vial LC_System Liquid Chromatograph (C18 Column) HPLC_Vial->LC_System MS_System Mass Spectrometer (ESI Source) LC_System->MS_System Data_Acquisition Data Acquisition (Full Scan & MS/MS) MS_System->Data_Acquisition Chromatogram Chromatogram (Separated Peaks) Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra (M/M+2 Pattern) Chromatogram->Mass_Spectra Fragmentation Fragmentation Analysis Mass_Spectra->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: Workflow for LC-MS/MS analysis of reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis with Derivatization

  • Sample Preparation and Derivatization:

    • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane.[6]

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the derivatization of the sulfonamide proton.

    • Dilute the derivatized sample with a suitable solvent (e.g., ethyl acetate) before injection.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 40 to 500.

Data Interpretation:

  • Molecular Ion: The molecular ion of the derivatized compound will be observed, taking into account the mass added by the derivatizing group (e.g., +72 Da for a trimethylsilyl group).

  • Fragmentation Pattern: EI provides extensive and reproducible fragmentation, which is useful for library matching and structural elucidation. Expect to see fragments corresponding to the loss of the derivatizing group, as well as cleavage of the sulfonamide structure. The bromine isotopic pattern will be a key feature in identifying bromine-containing fragments.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation ReactionMixture Reaction Mixture Drying Drying ReactionMixture->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Vial GC Vial Derivatization->GC_Vial GC_System Gas Chromatograph (Capillary Column) GC_Vial->GC_System MS_System Mass Spectrometer (EI Source) GC_System->MS_System Data_Acquisition Data Acquisition (Full Scan) MS_System->Data_Acquisition Chromatogram Chromatogram (Separated Peaks) Data_Acquisition->Chromatogram Mass_Spectra Mass Spectra (Library Matching) Chromatogram->Mass_Spectra Fragmentation Fragmentation Analysis Mass_Spectra->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: Workflow for GC-MS analysis with derivatization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for the confident identification of unknown reaction products and impurities, as it provides the elemental composition of ions.

Experimental Protocol: LC-HRMS Analysis

The sample preparation and liquid chromatography are similar to the LC-MS/MS protocol. The key difference is the mass spectrometer used.

  • Mass Spectrometry (Orbitrap or FT-ICR):

    • Ionization Mode: ESI in positive and negative modes.

    • Resolution: Set to a high value (e.g., >60,000 FWHM) to enable accurate mass measurements.

    • Scan Mode:

      • Full Scan (MS1): To determine the accurate masses of all precursor ions.

      • Data-Dependent MS/MS (dd-MS/MS): To automatically acquire fragmentation spectra for the most intense ions in the full scan.

Data Interpretation:

  • Accurate Mass Measurement: The measured m/z of the precursor and fragment ions can be used to calculate the elemental composition. For example, the calculated exact mass of [C6H5BrFNO2S+H]+ is 253.9281. An HRMS measurement should be within 5 ppm of this value.

  • Impurity Identification: HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is crucial for identifying unexpected byproducts.

Logical Relationship Diagram:

HRMS_Logic Measured_Mass Accurate Mass Measurement (e.g., m/z 253.9280) Elemental_Composition Elemental Composition Calculation (C6H6BrFNO2S+) Measured_Mass->Elemental_Composition Fragmentation_Analysis Fragmentation Pattern (Confirms Structure) Measured_Mass->Fragmentation_Analysis Database_Search Database Search (e.g., ChemSpider, PubChem) Elemental_Composition->Database_Search Confident_ID Confident Identification Database_Search->Confident_ID Fragmentation_Analysis->Confident_ID

Caption: Logical flow for confident identification using HRMS.

Conclusion

The characterization of this compound and its reaction products by mass spectrometry is a multifaceted task that can be effectively addressed by a combination of techniques.

  • LC-MS/MS is the most versatile and widely applicable method for routine analysis of reaction mixtures, providing both separation and structural information.

  • GC-MS is a valuable alternative for volatile byproducts or when derivatization is feasible, offering robust and reproducible fragmentation patterns.

  • HRMS is the gold standard for the unambiguous identification of unknown compounds and for detailed impurity profiling, providing elemental composition data that is often required for regulatory submissions.

By understanding the principles, strengths, and limitations of each technique, researchers can design and execute a comprehensive analytical strategy to fully characterize their reaction products, ensuring the quality and integrity of their scientific endeavors.

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A Researcher's Guide to 5-Bromo-2-fluorobenzenesulfonamide: A Cross-Validation of Predicted vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the early and accurate assessment of a compound's physicochemical and pharmacokinetic properties is paramount. This guide provides an in-depth analysis of 5-Bromo-2-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific compound, we present a robust cross-validation of predicted properties from two leading computational platforms, SwissADME and pkCSM. Furthermore, we provide detailed, standardized experimental protocols that would be employed to ascertain these properties, offering a comprehensive framework for researchers in the field.

The rationale behind this dual approach is rooted in the principles of modern drug development. In silico predictions offer a rapid and cost-effective means to prioritize candidates, while rigorous experimental validation remains the gold standard for definitive characterization.[1][2] By understanding both the predicted landscape and the methodologies to experimentally verify it, researchers can make more informed decisions, accelerating the journey from a promising molecule to a potential therapeutic.

Predicted Physicochemical and ADMET Properties

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1][3] Computational tools play a pivotal role in the early identification of potential liabilities, allowing for the timely optimization of lead compounds.[2] We utilized the well-regarded SwissADME and pkCSM web servers to generate a comprehensive profile of this compound.[4][5]

The Simplified Molecular Input Line Entry System (SMILES) string for this compound, C1=CC(=C(C=C1Br)S(=O)(=O)N)F, was used as the input for these predictions.[6]

Table 1: Predicted Physicochemical Properties of this compound
PropertySwissADME PredictionpkCSM PredictionIdeal Range for Oral Drugs
Molecular Weight ( g/mol )254.08254.08< 500[7][8]
LogP (Octanol/Water)1.68 (iLOGP)Not Provided< 5[7][8]
LogS (Aqueous Solubility)-2.77-2.591> -4
Hydrogen Bond Acceptors33≤ 10[7][8]
Hydrogen Bond Donors11≤ 5[7][8]
Molar Refractivity48.33Not Provided40-130
Topological Polar Surface Area (TPSA)68.15 ŲNot Provided< 140 Ų
Table 2: Predicted ADMET Properties of this compound
PropertySwissADME PredictionpkCSM PredictionInterpretation
Absorption
Gastrointestinal AbsorptionHigh85.541%Likely well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoNo (-0.972 logBB)Unlikely to cross the blood-brain barrier.
P-glycoprotein SubstrateNoNoNot likely to be subject to efflux by P-gp.
Distribution
Volume of Distribution (VDss)Not Provided-0.315 log L/kgLow distribution into tissues.[9]
Fraction UnboundNot Provided0.224Moderate binding to plasma proteins.
Metabolism
CYP1A2 InhibitorYesYesPotential for drug-drug interactions.
CYP2C19 InhibitorNoNoLow potential for drug-drug interactions.
CYP2C9 InhibitorYesNoConflicting predictions warrant further investigation.
CYP2D6 InhibitorNoNoLow potential for drug-drug interactions.
CYP3A4 InhibitorNoYesConflicting predictions warrant further investigation.
Excretion
Total ClearanceNot Provided0.58 log ml/min/kgModerate rate of clearance from the body.
Renal OCT2 SubstrateNot ProvidedNoUnlikely to be a substrate for this renal transporter.
Toxicity
AMES ToxicityNot ProvidedNoPredicted to be non-mutagenic.
hERG I InhibitorNot ProvidedNoLow risk of cardiotoxicity.
HepatotoxicityNot ProvidedYesPotential for liver toxicity.
Skin SensitisationNot ProvidedNoLow potential to cause skin allergies.

In Silico Prediction Workflow

The generation of these computational predictions follows a structured workflow, beginning with the chemical structure of the molecule. This process is visualized in the diagram below.

G cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Properties SMILES This compound SMILES String (C1=CC(=C(C=C1Br)S(=O)(=O)N)F) SwissADME SwissADME Web Server SMILES->SwissADME Input pkCSM pkCSM Web Server SMILES->pkCSM Input Physicochemical Physicochemical Properties (MW, LogP, LogS, etc.) SwissADME->Physicochemical ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADMET pkCSM->Physicochemical pkCSM->ADMET G cluster_computational Computational Arm cluster_experimental Experimental Arm cluster_analysis Analysis & Decision Prediction In Silico ADMET & Physicochemical Predictions (e.g., SwissADME, pkCSM) Comparison Comparative Analysis (Concordance & Discordance) Prediction->Comparison Experiment Experimental Determination (Melting Point, Solubility, LogP, In Vitro Assays) Experiment->Comparison Decision Go/No-Go Decision Lead Optimization Comparison->Decision Informs

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 5-Bromo-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the proper disposal of 5-Bromo-2-fluorobenzenesulfonamide. Moving beyond a simple checklist, we will explore the causal reasoning behind these essential procedures, ensuring that your laboratory's protocols are not just compliant, but also scientifically robust and self-validating.

Part 1: Hazard Identification and Risk Assessment

Compounds with similar functional groups (brominated aromatics, fluorinated aromatics, and sulfonamides) consistently exhibit specific hazards.[2][3][4] This analysis dictates that this compound must be handled as hazardous waste until proven otherwise.

Table 1: Inferred Hazard Profile for this compound Based on Analogous Compounds

Hazard ClassificationDescriptionRationale & Representative Analogs
Skin Corrosion/Irritation Expected to cause skin irritation, potentially severe.Based on 5-Bromo-2,4-difluorobenzenesulfonamide (causes severe skin burns) and 4-Bromo-3-fluorobenzenesulfonamide (causes skin irritation).[2][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.Based on 5-Bromo-2,4-difluorobenzenesulfonamide (causes eye damage) and 2-Bromo-5-fluorobenzotrifluoride (causes serious eye irritation).[2][5][6]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or fumes.A common characteristic of halogenated aromatic compounds, such as 5-Bromo-2-fluorobenzonitrile.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Inferred from compounds like 5-Bromo-2-fluorobenzonitrile, which is classified as harmful by all three routes of exposure.
Environmental Hazard Potential for environmental persistence and aquatic toxicity.Sulfonamides are known to be high-consumption antibiotics that can persist in aquatic environments.[1] Fluoroalkyl substances are also noted for their environmental persistence.[7]

Given this profile, under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer (drain) systems .[8][9] The chemical's low water solubility, potential for ecotoxicity, and persistence necessitate disposal through a licensed hazardous waste management program.[1][3]

Part 2: The Regulatory Framework: Adherence to RCRA

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (your institution) is responsible for the waste from its creation to its ultimate disposal.[11][12]

Your disposal plan must align with the RCRA framework, which involves:

  • Hazardous Waste Determination: As established above, this compound should be treated as hazardous.

  • Generator Status: Your laboratory will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the total amount of hazardous waste produced per month.[11][13] This status determines accumulation time limits and container management requirements.

  • Proper Handling and Storage: Adherence to standards for waste accumulation, container labeling, and segregation is mandatory.[14]

Part 3: Operational Protocol for Disposal

This protocol provides a step-by-step guide for the safe handling and disposal of this compound waste within the laboratory, leading up to its collection by a certified hazardous waste handler.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization.[15]

  • Order Appropriately: Purchase only the quantity of chemical required for your experiments.

  • Optimize Reactions: Reduce the scale of experiments whenever feasible to minimize the volume of waste generated.

  • Maintain Inventory: Keep a clear and updated inventory to avoid purchasing duplicates and to track chemicals that are approaching their expiration date.[16]

Step 2: Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions.[17]

  • Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and related halogenated organic waste.

  • Avoid Mixing: Do not mix this waste stream with incompatible chemicals. Keep it separate from:

    • Acids and bases[17]

    • Oxidizing agents (e.g., nitrates, peroxides)[5]

    • Aqueous waste

    • Non-halogenated organic solvents

Step 3: Container Selection and Management

The integrity of the waste container is paramount for safety.[16][17]

  • Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. Ensure the cap liner is also chemically resistant (e.g., Teflon).

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents used.

  • Keep Closed: Waste containers must remain sealed at all times except when adding waste.[9][15] This prevents the release of vapors and protects against spills.

  • Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated SAA at or near the point of generation.[15][17]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[16]

  • Accumulation Limits: Adhere to the volume and time limits for your generator status. For SQGs and LQGs, once a container is full, it must be moved to a central accumulation area within three days.[17]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup. There is typically no direct charge to the laboratory for this service.[9]

  • Documentation: Ensure all paperwork, such as waste manifests, is completed accurately. While EH&S will typically handle the final manifest, your container label provides the necessary information.

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[9]

Disposal of Empty Containers

An "empty" container that held this compound is still considered hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • Rinsate Disposal: The rinsate from this process is also hazardous waste and must be collected in the designated halogenated organic waste container.

  • Final Disposal: Once triple-rinsed, the container labels must be defaced or removed, and the container can then be disposed of as non-hazardous solid waste or recycled, according to institutional policy.[9]

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

DisposalWorkflow Figure 1. Disposal Decision Workflow for this compound cluster_generation Waste Generation cluster_containment Containment & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Experiment Complete: Waste Generated is_gross Gross Contamination? (e.g., spill cleanup solids) start->is_gross Spill is_liquid Liquid or Solid Waste? start->is_liquid is_empty Empty Reagent Container? start->is_empty Container only collect_solid Collect in dedicated, labeled SOLID HAZARDOUS WASTE container. is_gross->collect_solid collect_liquid Collect in dedicated, labeled HALOGENATED ORGANIC WASTE container. is_liquid->collect_liquid Liquid is_liquid->collect_solid Solid triple_rinse Triple-rinse container with appropriate solvent. is_empty->triple_rinse store_saa Store sealed container in SAA with secondary containment. collect_liquid->store_saa collect_solid->store_saa collect_rinsate Collect all rinsate in HALOGENATED ORGANIC WASTE container. triple_rinse->collect_rinsate deface_container Deface labels on empty container. triple_rinse->deface_container collect_rinsate->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Request pickup from Institutional EH&S. check_full->request_pickup Yes end Disposal Complete request_pickup->end dispose_container Dispose of rinsed container as non-hazardous waste. deface_container->dispose_container dispose_container->end

Caption: Decision workflow for handling this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Vanderbilt University Medical Center. [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. IDR Environmental Services. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • 5-Bromo-2-fluorobenzotrifluoride Safety Data Sheet. NET. [Link]

  • RCRA Regulations Explained. National Environmental Trainers. [Link]

  • 4-Bromo-3-fluorobenzenesulfonamide Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed. [Link]

  • Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2-fluorobenzenesulfonamide: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must never breed complacency, especially when working with halogenated aromatic sulfonamides. This guide provides a detailed, experience-driven framework for the safe handling of 5-Bromo-2-fluorobenzenesulfonamide, ensuring both personal safety and the integrity of your research. Our focus extends beyond mere procedural steps to instill a deep understanding of why these precautions are scientifically imperative.

Hazard Assessment: Understanding the Reactivity of this compound

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a robust hazard assessment can be conducted by examining its constituent functional groups and data from structurally similar compounds. The molecule's profile—containing a bromine atom, a fluorine atom, and an aromatic sulfonamide group—suggests the following primary hazards:

  • Skin Irritation: Aromatic sulfonamides and halogenated aromatic compounds are known to cause skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles can lead to irritation of the respiratory tract.[2][3][4][5][6]

  • Toxicity of Combustion Byproducts: In the event of a fire, thermal decomposition may release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[5][7][8]

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is non-negotiable.

Core Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of simple box-checking but a critical, risk-mitigated decision. Each component serves a specific purpose, forming a multi-layered barrier between you and the chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential.[6][9]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Nitrile provides good resistance to a broad range of chemicals, including halogenated organic compounds. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended to minimize the risk of exposure due to undetected pinholes or contamination during removal.[10][11]
Body Protection A lint-free, low-permeability laboratory coat with long sleeves and tight-fitting cuffs.This prevents skin contact with the chemical via accidental spills. The tight cuffs are essential to create a seal with your inner gloves, ensuring no skin on the wrist or forearm is exposed.[10][11]
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved N95 respirator may be required.A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[5] A surgical mask is inadequate as it does not protect the wearer from inhaling chemical particles.[12] An N95 respirator should be considered if there is a risk of generating significant airborne particulates outside of a fume hood.[12]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, ensuring safety at every stage of the process.

3.1. Preparation and Donning PPE

  • Work Area Preparation: Ensure your workspace, primarily within a chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.[9]

  • Hand Washing: Thoroughly wash and dry your hands before donning any PPE.[10]

  • Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves, pulling the cuffs of the lab coat over the gloves.

    • Don the second pair of nitrile gloves, pulling the cuffs of these gloves over the sleeves of the lab coat. This creates a secure seal.[10][11]

    • Put on your safety goggles. If a higher risk of splashing exists, add a face shield.

3.2. Chemical Handling

  • Location: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Weighing: When weighing the compound, use a draft shield or weigh it within the fume hood to prevent the fine powder from becoming airborne.

  • Transfers: Use a spatula for solid transfers. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Spill Management:

    • In case of a small spill, contain it with a non-combustible absorbent material (e.g., sand, vermiculite).[7]

    • Carefully sweep up the absorbed material and place it into a designated, sealed container for hazardous waste.[5]

    • Decontaminate the area with an appropriate solvent.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

3.3. Doffing PPE and Decontamination

  • Removal Sequence (to be performed at the exit of the work area):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them in the designated hazardous waste container.

    • Remove your face shield (if used) and goggles.

    • Remove your laboratory coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

Safe Handling Workflow Diagram

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe handle_chem 3. Handle Chemical (Weighing, Transfers) don_ppe->handle_chem Enter controlled area doff_ppe 4. Doff PPE (Correct Sequence) handle_chem->doff_ppe Exit controlled area dispose_waste 6. Dispose of Waste (Chemical & PPE) handle_chem->dispose_waste Generate waste wash_hands 5. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart illustrating the critical steps for safely handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Chemical Waste:

    • Collect all waste containing this compound, including reaction residues and contaminated absorbent materials, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[13][14][15]

    • Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[16]

    • Never dispose of this chemical down the drain.[17][18]

  • Contaminated PPE:

    • All disposable PPE, such as gloves, that has come into contact with the chemical must be disposed of as hazardous waste. Place it in the same designated container as the chemical waste or in a separate, clearly labeled container for solid hazardous waste.[1]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can often be disposed of as regular lab glass or plastic, but be sure to deface the label first.[18]

By adhering to this comprehensive guide, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible chemical stewardship.

References

  • Safety Data Sheet: Fluorobenzene. Carl ROTH. Available at: [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. Available at: [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

  • 5-Bromo-2-fluorobenzotrifluoride - Safety Data Sheet. (2016, December 6). NET. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Journal of Synthetic Chemistry. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.